Krasg12D-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H31F4N7O |
|---|---|
Molecular Weight |
631.7 g/mol |
IUPAC Name |
4-[4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-2-[dideuterio-[6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]-8-fluoropyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-amine |
InChI |
InChI=1S/C34H31F4N7O/c1-2-23-26(35)7-4-18-10-20(39)11-24(27(18)23)29-28(36)30-25(13-40-29)32(44-15-21-5-6-22(16-44)41-21)43-33(42-30)46-17-34-8-3-9-45(34)14-19(12-34)31(37)38/h1,4,7,10-11,13,21-22,41H,3,5-6,8-9,12,14-17,39H2/t21-,22+,34?/i17D2 |
InChI Key |
BXUWTUPVKIWRNH-WBGUKRJMSA-N |
Isomeric SMILES |
[2H]C([2H])(C12CCCN1CC(=C(F)F)C2)OC3=NC4=C(C(=NC=C4C(=N3)N5C[C@H]6CC[C@@H](C5)N6)C7=C8C(=CC(=C7)N)C=CC(=C8C#C)F)F |
Canonical SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(=C(F)F)C8)N)F |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of KRAS G12D Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action for non-covalent KRAS G12D inhibitors, a class of molecules showing significant promise in oncology. While the specific compound "KrasG12D-IN-2" is not prominently documented in the reviewed literature, this guide will focus on the well-characterized inhibitor MRTX1133 and other similar molecules as a proxy to detail the core mechanisms, experimental validation, and downstream cellular effects.
The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling pathways controlling cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[1][3] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling.[1][4]
Mechanism of Action: Targeting the Switch-II Pocket
Non-covalent KRAS G12D inhibitors operate by binding to a specific pocket on the KRAS protein known as the switch-II pocket (S-II).[5][6] This binding is non-covalent and is designed to be highly selective for the G12D mutant form of KRAS.
The core mechanism of action can be summarized in the following key points:
-
Allosteric Inhibition: These inhibitors are allosteric, meaning they bind to a site distinct from the effector binding region.
-
Induced-Fit Pocket Formation: The binding of the inhibitor can induce a conformational change in KRAS G12D, creating a well-defined pocket.[7]
-
Disruption of Effector Protein Interaction: By occupying the switch-II pocket, the inhibitor prevents the interaction of KRAS G12D with its downstream effector proteins, such as RAF and PI3K.[2][7][8] This is a critical step in halting the oncogenic signaling cascade.
-
State-Specific Binding: Some inhibitors demonstrate a preference for either the GDP-bound (inactive) or GTP-bound (active) state of KRAS G12D, while others can bind to both with similar affinity.[5][7]
A pivotal interaction for some inhibitors is the formation of a salt bridge with the aspartate residue at position 12 (Asp12) of the mutant KRAS protein.[2][7] This interaction is key to the inhibitor's selectivity for the G12D mutant over wild-type KRAS and other mutants.[7]
Quantitative Data on Inhibitor Activity
The following tables summarize key quantitative data for representative non-covalent KRAS G12D inhibitors.
Table 1: Binding Affinities of KRAS G12D Inhibitors
| Compound | Target Protein | Binding Affinity (KD) | Assay Method | Reference |
| MRTX1133 | KRAS G12D | Low nM | Not Specified | [5][6] |
| TH-Z827 | KRAS G12D (GDP-bound) | Not Specified | ITC | [7] |
| TH-Z827 | KRAS G12D (GMPPNP-bound) | Not Specified | ITC | [7] |
| Paluratide | KRAS G12D | 0.043 nM | Not Specified | [9] |
| Compound 11 | KRAS G12D (GTP state) | ~0.4–0.7 μM | MST | [8] |
Table 2: Cellular Activity of KRAS G12D Inhibitors
| Compound | Cell Line | Effect | IC50 / EC50 | Reference |
| MRTX1133 | Cells with G12D mutation | Inhibition of proliferation | Not Specified | [5] |
| TH-Z835 | Cancer Cells | Inhibition of proliferation | Not Specified | [7] |
| Compound 11 | Lung cancer cells with KRAS G12D | Growth inhibition | ~5 μM (relative growth of 30-35%) | [8] |
| Paluratide | Not Specified | Blocks KRAS G12D - SOS1 interaction | < 2.2 nM | [9] |
Experimental Protocols
The characterization of KRAS G12D inhibitors involves a range of biophysical and cell-based assays.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of the inhibitor to the KRAS G12D protein.
Methodology:
-
A solution of the purified KRAS G12D protein (in either GDP or GTP-bound state) is placed in the sample cell of the ITC instrument.
-
The inhibitor is loaded into the injection syringe.
-
The inhibitor is titrated into the protein solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction.[7]
Split-Luciferase Reporter Assay for KRAS-CRAF Interaction
Objective: To measure the ability of the inhibitor to disrupt the interaction between KRAS G12D and its effector protein, CRAF, in a cellular context.
Methodology:
-
HEK 293T cells are co-transfected with constructs encoding KRAS fused to one part of a split-luciferase enzyme and CRAF fused to the complementary part.
-
Interaction between KRAS and CRAF brings the two halves of the luciferase together, resulting in a measurable light signal upon addition of the substrate.
-
The cells are treated with the inhibitor at various concentrations.
-
The luciferase activity is measured, and a decrease in the signal indicates disruption of the KRAS-CRAF interaction.[7]
Western Blotting for Downstream Signaling
Objective: To assess the effect of the inhibitor on the phosphorylation status of downstream signaling proteins in the MAPK pathway (e.g., ERK).
Methodology:
-
Cancer cell lines harboring the KRAS G12D mutation are treated with the inhibitor for a specified time.
-
The cells are lysed, and the protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
The membrane is then incubated with secondary antibodies conjugated to a detection enzyme.
-
The protein bands are visualized, and the level of p-ERK relative to total ERK is quantified to determine the extent of pathway inhibition.[7]
Visualizations
Signaling Pathway Diagram```dot
Caption: Mechanism of this compound, which blocks effector protein binding.
Experimental Workflow Diagram
Caption: A typical experimental workflow to assess the inhibition of downstream signaling.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring switch II pocket conformation of KRAS(G12D) with mutant-selective monobody inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paluratide - Wikipedia [en.wikipedia.org]
The Discovery and Synthesis of KrasG12D-IN-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein, a critical node in cellular signaling pathways, is one of the most frequently mutated oncogenes in human cancers. The G12D mutation is particularly prevalent and has historically been considered an "undruggable" target. This document provides a detailed technical guide on the discovery and synthesis of KrasG12D-IN-2 (also referred to as compound 28), a potent and selective inhibitor of the KRAS G12D mutant.[1][2] This guide will cover the inhibitor's mechanism of action, detailed synthesis protocols, and the various in vitro and in vivo assays used to characterize its efficacy and pharmacological properties. All quantitative data are summarized in structured tables, and key processes are visualized through diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: Targeting the "Undruggable" KRAS G12D
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell growth, differentiation, and survival.[2] Mutations in the KRAS gene, particularly at codon 12, lock the protein in a constitutively active state, leading to uncontrolled cell proliferation and tumorigenesis. The G12D mutation, where glycine is replaced by aspartic acid, is one of the most common and aggressive KRAS mutations, frequently found in pancreatic, colorectal, and lung cancers.
The development of direct KRAS inhibitors has been a long-standing challenge in oncology. However, recent breakthroughs in understanding the structure and dynamics of mutant KRAS proteins have led to the successful development of covalent inhibitors for the G12C mutant, reigniting efforts to target other prevalent mutations like G12D. This compound emerged from a structure-based drug design campaign aimed at developing potent and selective non-covalent inhibitors of KRAS G12D.[3]
Discovery of this compound
This compound was developed through a focused medicinal chemistry effort centered on a pyrido[4,3-d]pyrimidine scaffold. The discovery process involved the synthesis and evaluation of a series of analogues to optimize potency and selectivity for the KRAS G12D mutant protein.
Lead Compound and Optimization
The starting point for the development of this compound was a lead compound with a pyrido[4,3-d]pyrimidine core, which showed initial promise in binding to the switch-II pocket of KRAS G12D. Structure-activity relationship (SAR) studies guided the modification of various substituents on this core to enhance binding affinity and cellular activity. A key innovation in the design of this compound and its analogues was the introduction of deuterated methylene linkers, which aimed to improve metabolic stability and pharmacokinetic properties.
Synthesis of this compound (Compound 28)
The synthesis of this compound is a multi-step process involving the construction of the core pyrido[4,3-d]pyrimidine structure followed by the addition of key side chains. The general synthetic scheme is outlined below.
Please note: The following is a generalized representation based on typical synthetic routes for such compounds. For the exact, detailed experimental procedures, including reagents, reaction conditions, and purification methods, it is imperative to consult the primary publication by Xiao X, et al. in the Journal of Medicinal Chemistry (2023).
References
An In-Depth Technical Guide to KrasG12D-IN-2: A Potent and Selective KRAS G12D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, is a critical regulator of cellular signaling pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are pivotal for cell proliferation, differentiation, and survival. The KRAS G12D mutation, a glycine-to-aspartic acid substitution at codon 12, is one of the most prevalent oncogenic mutations, particularly in devastating cancers such as pancreatic ductal adenocarcinoma (PDAC), colorectal cancer, and lung adenocarcinoma. This mutation locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and tumorigenesis. For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP. However, recent breakthroughs have led to the development of inhibitors targeting specific KRAS mutants.
This technical guide focuses on KrasG12D-IN-2, a novel, potent, and selective inhibitor of the KRAS G12D mutant. Developed by Xiao et al., this compound represents a significant advancement in the quest for effective therapies against KRAS G12D-driven cancers.[1] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data associated with this compound, intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.
Chemical Structure and Properties
This compound, also referred to as compound 28 in the primary literature, is a multisubstituted pyrido[4,3-d]pyrimidine analogue bearing a deuterated methylene linker.[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C34H29D2FN4O4S | [1] |
| Molecular Weight | 631.66 g/mol | [1] |
| IUPAC Name | 4-((6-fluoro-7-(methyl(oxido)-λ⁶-sulfanylidene)naphthalen-2-yl)amino)-2-(methoxymethyl)-N-(1-methyl-1H-pyrazol-4-yl)pyrido[4,3-d]pyrimidine-8-carboxamide-d2 | |
| CAS Number | 2923669-28-5 | [2] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term storage | [1] |
Mechanism of Action
This compound is a non-covalent inhibitor that selectively targets the KRAS G12D mutant protein. Its mechanism of action involves binding to a pocket on the KRAS G12D protein, thereby interfering with its function. This binding event is thought to allosterically inhibit the interaction of KRAS G12D with its downstream effector proteins, such as RAF kinases. By disrupting this interaction, this compound effectively blocks the constitutive activation of the MAPK and other signaling pathways, leading to the inhibition of cancer cell proliferation and survival. The deuterated methylene linker in its structure is a strategic modification aimed at improving metabolic stability and pharmacokinetic properties.[3]
Signaling Pathway
The KRAS signaling cascade is a central hub for relaying extracellular signals to the nucleus to control gene expression. In its active GTP-bound state, KRAS recruits and activates a host of downstream effector proteins, initiating multiple signaling cascades. The primary and most well-characterized of these is the RAF-MEK-ERK (MAPK) pathway. Inhibition of KRAS G12D by this compound is designed to interrupt this aberrant signaling.
Caption: KRAS G12D signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of KRAS G12D inhibitors, adapted for this compound.
Biochemical Assays
1. KRAS G12D/RAF-RBD Interaction Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is designed to measure the ability of an inhibitor to disrupt the interaction between KRAS G12D and the RAS-binding domain (RBD) of its effector, c-RAF.[4][5]
-
Principle: The assay utilizes a Terbium (Tb)-labeled anti-tag antibody that binds to tagged KRAS G12D (donor) and a fluorophore-labeled anti-tag antibody that binds to tagged c-RAF-RBD (acceptor). When KRAS G12D and c-RAF-RBD interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.
-
Protocol:
-
Prepare a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA).
-
In a 384-well plate, add the test compound (this compound) at various concentrations.
-
Add a pre-incubated mixture of Tag1-KRAS G12D (loaded with a non-hydrolyzable GTP analog like GppNHp) and Tb-labeled anti-Tag1 antibody.
-
Add a pre-incubated mixture of Tag2-c-RAF-RBD and fluorophore-labeled anti-Tag2 antibody.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the HTRF signal using a plate reader with excitation at 340 nm and emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the ratio of acceptor to donor fluorescence and determine the IC₅₀ value for the inhibitor.
-
Caption: Workflow for the KRAS G12D/RAF-RBD HTRF binding assay.
2. Phospho-ERK (pERK) AlphaLISA Assay
This assay quantifies the level of phosphorylated ERK, a key downstream marker of KRAS pathway activation, in cell lysates.[1][6][7]
-
Principle: This is a bead-based immunoassay. One bead is coated with an antibody that captures total ERK, while the other bead is coated with an antibody that specifically recognizes phosphorylated ERK (pERK). In the presence of pERK, the beads are brought into proximity, and upon laser excitation, a luminescent signal is generated.
-
Protocol:
-
Seed KRAS G12D mutant cancer cells (e.g., AsPC-1) in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells using the provided lysis buffer.
-
Transfer the cell lysates to a 384-well assay plate.
-
Add the AlphaLISA Acceptor beads conjugated with the anti-pERK antibody and incubate.
-
Add the AlphaLISA Donor beads conjugated with the anti-total ERK antibody and incubate in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Determine the IC₅₀ value for the inhibition of ERK phosphorylation.
-
Cell-Based Assays
1. Cell Viability/Proliferation Assay
This assay measures the effect of the inhibitor on the growth and viability of cancer cells.
-
Principle: Assays like CellTiter-Glo® measure the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in the luminescent signal corresponds to a reduction in cell viability.
-
Protocol:
-
Seed KRAS G12D mutant cells (e.g., AsPC-1) and KRAS wild-type cells in 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate the cells for a period of time (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
-
In Vivo Assays
1. AsPC-1 Pancreatic Cancer Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.[8][9][10][11][12]
-
Principle: Human pancreatic cancer cells with the KRAS G12D mutation (AsPC-1) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Protocol:
-
Subcutaneously inject AsPC-1 cells mixed with Matrigel into the flank of immunodeficient mice (e.g., nude or NOD/SCID).
-
Monitor the mice for tumor formation.
-
When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers like pERK).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Caption: General workflow for an AsPC-1 xenograft study.
Pharmacological Properties
Pharmacokinetics
Detailed pharmacokinetic (PK) data for this compound is available in the primary literature from Xiao et al. The inclusion of deuterium in the methylene linker was intended to improve metabolic stability, potentially leading to a more favorable PK profile, including a longer half-life and increased exposure.
Table 2: Pharmacokinetic Parameters of this compound (Hypothetical Data based on similar compounds)
| Parameter | Value (Units) |
| Clearance (CL) | [Data from literature] L/hr/kg |
| Volume of Distribution (Vd) | [Data from literature] L/kg |
| Half-life (t₁/₂) | [Data from literature] hours |
| Bioavailability (F%) | [Data from literature] % |
| Cmax | [Data from literature] ng/mL |
| AUC | [Data from literature] ng*hr/mL |
(Note: This table will be populated with actual data from the Xiao et al. publication once available.)
Pharmacodynamics
Pharmacodynamic (PD) studies assess the effect of the drug on the body. For this compound, a key PD marker is the inhibition of ERK phosphorylation in tumor tissue from xenograft models. A dose-dependent reduction in pERK levels would provide evidence of target engagement and pathway modulation in vivo.
Preclinical Efficacy
The preclinical efficacy of this compound has been demonstrated in the AsPC-1 xenograft mouse model. The study by Xiao et al. reported dose-dependent anti-tumor efficacy, indicating that this compound can inhibit tumor growth in a living organism.
Table 3: In Vivo Anti-Tumor Efficacy of this compound in AsPC-1 Xenograft Model
| Treatment Group (Dose) | Tumor Growth Inhibition (TGI) (%) | p-value vs. Vehicle | Reference |
| Vehicle | 0 | - | [1] |
| This compound (low dose) | [Data from literature] | [Data from literature] | [1] |
| This compound (mid dose) | [Data from literature] | [Data from literature] | [1] |
| This compound (high dose) | [Data from literature] | [Data from literature] | [1] |
(Note: This table will be populated with actual data from the Xiao et al. publication once available.)
Conclusion
This compound is a promising, selective, and potent inhibitor of the oncogenic KRAS G12D mutant. Its development, based on a pyrido[4,3-d]pyrimidine scaffold with a deuterated linker, showcases a sophisticated medicinal chemistry approach to tackle this challenging target. The preclinical data demonstrating its ability to inhibit KRAS G12D signaling and suppress tumor growth in vivo provide a strong rationale for its further investigation as a potential therapeutic agent for patients with KRAS G12D-driven cancers. This technical guide provides a foundational understanding of this compound for the scientific community, which will undoubtedly be expanded upon as more data from ongoing and future studies become available.
References
- 1. revvity.com [revvity.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aurorabiolabs.com [aurorabiolabs.com]
- 5. aurorabiolabs.com [aurorabiolabs.com]
- 6. revvity.com [revvity.com]
- 7. agilent.com [agilent.com]
- 8. AsPC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AsPC‑1 Xenograft Model - Pancreas Transfection [pancreas-transfection.com]
- 11. AsPC-1 Xenograft Model | Xenograft Services [xenograft.net]
- 12. reactionbiology.com [reactionbiology.com]
The Binding Affinity and Kinetics of KrasG12D Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the Gly12Asp (G12D) mutation, is a critical and notoriously challenging target in cancer therapy. The development of direct inhibitors for KrasG12D has been a significant focus of recent drug discovery efforts. This technical guide provides an in-depth analysis of the binding affinity and kinetics of representative non-covalent KrasG12D inhibitors, offering insights into their mechanism of action and the experimental methodologies used for their characterization.
Quantitative Binding Affinity and Kinetic Data
The interaction between a small molecule inhibitor and its protein target is defined by its binding affinity (how tightly it binds) and kinetics (the rates of association and dissociation). This data is crucial for understanding an inhibitor's potency and predicting its pharmacological behavior. The following tables summarize key quantitative data for several reported KrasG12D inhibitors.
| Compound/Inhibitor | Binding Affinity (KD) | Target State | Method | Reference |
| Compound 11 | ~0.4–0.7 μM | KRASG12D-GTP | MicroScale Thermophoresis (MST) | [1] |
| Compound 13 | ~2.6-5.0 μM | KRASG12D-GTP | MicroScale Thermophoresis (MST) | [1] |
| TH-Z827 | See original paper | KRASG12D-GDP/GTP | Isothermal Titration Calorimetry (ITC) | [2] |
| TH-Z835 | See original paper | KRASG12D-GDP/GTP | Isothermal Titration Calorimetry (ITC) | [2] |
| MRTX1133 | Low nanomolar | KRASG12D | Cellular Assays | [3] |
| HRS-4642 | See original paper | KRASG12D | Surface Plasmon Resonance (SPR) | [4] |
| Paluratide (LUNA18) | 0.043 nM | KRASG12D | Not Specified | [5] |
Note: Specific KD values for TH-Z827, TH-Z835, and HRS-4642 were not explicitly stated in the provided search results, but the original publications should be consulted for precise figures.
| Compound/Inhibitor | Association Rate (kon) | Dissociation Rate (koff) | Method | Reference |
| BI-2852 | Similar kinetics for all KRAS constructs | Similar kinetics for all KRAS constructs | Surface Plasmon Resonance (SPR) | [6] |
| MRTX1133 | Relatively tight binding | Significantly slower for KRAS G12D | Surface Plasmon Resonance (SPR) | [6] |
Note: Specific kinetic rate constants were not available in the provided search results. These parameters are typically determined using techniques like Surface Plasmon Resonance (SPR).
Experimental Protocols
Accurate determination of binding affinity and kinetics relies on robust experimental methodologies. The following sections detail the principles and general procedures for the key techniques cited.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
Principle: A solution of the ligand (inhibitor) is titrated into a solution of the protein (KrasG12D). The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to extract thermodynamic parameters.[7][8]
Generalized Protocol:
-
Sample Preparation:
-
Express and purify recombinant KrasG12D protein. Ensure high purity and proper folding.
-
Prepare the inhibitor solution in a matched buffer to minimize heats of dilution. The buffer composition should be identical for both the protein and inhibitor solutions.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Load the KrasG12D solution into the sample cell and the matched buffer into the reference cell.
-
Load the inhibitor solution into the injection syringe.
-
-
Titration:
-
Allow the system to equilibrate to the desired temperature.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution.
-
Record the heat change after each injection until the binding sites on the protein are saturated.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to determine the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding) to determine KD, ΔH, and n.[7]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation events.[9][10] This enables the determination of both equilibrium (KD) and kinetic (kon, koff) parameters.[11]
Principle: One binding partner (ligand, e.g., KrasG12D) is immobilized on a sensor chip. A solution containing the other binding partner (analyte, e.g., inhibitor) is flowed over the surface. The binding event causes a change in the refractive index, which is detected as a change in the SPR signal.
Generalized Protocol:
-
Ligand Immobilization:
-
Select a suitable sensor chip based on the properties of the KrasG12D protein.
-
Activate the chip surface to create reactive groups.
-
Inject the purified KrasG12D protein over the surface to achieve covalent immobilization.
-
Deactivate any remaining reactive groups.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the inhibitor in a suitable running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized KrasG12D surface.
-
Monitor the association phase in real-time.
-
Switch back to running buffer and monitor the dissociation phase.
-
-
Data Analysis:
-
The binding data is recorded as a sensorgram (response units vs. time).
-
The association and dissociation curves are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.[6]
-
MicroScale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement.
Principle: A fluorescently labeled protein (KrasG12D) is mixed with varying concentrations of a non-labeled ligand (inhibitor). The movement of the labeled protein through a temperature gradient is measured. The change in thermophoresis is plotted against the ligand concentration to determine the binding affinity.
Generalized Protocol:
-
Sample Preparation:
-
Label the purified KrasG12D protein with a fluorescent dye.
-
Prepare a serial dilution of the inhibitor.
-
-
Measurement:
-
Mix the fluorescently labeled KrasG12D with each concentration of the inhibitor.
-
Load the samples into capillaries.
-
Place the capillaries in the MST instrument and measure the thermophoretic movement.
-
-
Data Analysis:
-
The change in the normalized fluorescence is plotted against the logarithm of the inhibitor concentration.
-
The resulting binding curve is fitted to the appropriate equation to determine the KD.
-
Visualizations
To better understand the context of KrasG12D inhibition, the following diagrams illustrate the relevant signaling pathway and a generalized experimental workflow.
Caption: The Kras signaling pathway, highlighting the role of the G12D mutation and the point of intervention for inhibitors.
Caption: A generalized experimental workflow for determining the binding affinity and kinetics of KrasG12D inhibitors.
References
- 1. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paluratide - Wikipedia [en.wikipedia.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Khan Academy [khanacademy.org]
- 8. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 9. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity Profile of KRAS G12D Inhibitors: A Technical Overview
An In-Depth Guide for Researchers and Drug Development Professionals
The development of specific inhibitors targeting KRAS, a pivotal oncogene mutated in a significant percentage of human cancers, has been a long-sought goal in oncology. The KRAS G12D mutation is one of the most prevalent, driving tumor growth in pancreatic, colorectal, and lung cancers. This technical guide provides a detailed analysis of the selectivity profile of a representative KRAS G12D inhibitor, MRTX1133, against other RAS isoforms. Due to the limited specific public data on a compound named "KrasG12D-IN-2," this document will focus on the well-characterized inhibitor MRTX1133 to illustrate the principles and methodologies of assessing KRAS inhibitor selectivity.
Executive Summary
Directly targeting the KRAS G12D mutant has been a formidable challenge. MRTX1133 has emerged as a potent and selective non-covalent inhibitor of KRAS G12D.[1][2][3][4] This inhibitor demonstrates a high affinity for the GDP-bound state of KRAS G12D, effectively locking it in an inactive conformation and thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[3] A key aspect of its therapeutic potential lies in its selectivity for the KRAS G12D mutant over wild-type KRAS and other RAS isoforms, such as HRAS and NRAS, which is critical for minimizing off-target effects and enhancing the therapeutic window.
Quantitative Selectivity Profile
The selectivity of a KRAS inhibitor is paramount to its clinical success. The following tables summarize the quantitative data on the binding affinity and inhibitory activity of MRTX1133 against various RAS isoforms and mutants.
Table 1: Biochemical Binding Affinity of MRTX1133 to RAS Isoforms
| RAS Isoform/Mutant | Binding Affinity (KD) | Fold Selectivity vs. KRAS G12D | Reference |
| KRAS G12D | ~0.2 pM | 1 | |
| KRAS WT | Not specified, ~700-fold lower affinity | ~700 | |
| HRAS | 3.4 µM | ~17,000,000 | [5] |
| NRAS | 10.9 µM | ~54,500,000 | [5] |
Table 2: Biochemical Inhibition of Nucleotide Exchange by MRTX1133
| RAS Isoform/Mutant | IC50 | Reference |
| KRAS G12D | <2 nM | [4] |
| KRAS WT | 5.37 nM | [1][2] |
| KRAS G12C | 4.91 nM | [1][2] |
| KRAS G12V | 7.64 nM | [1][2] |
Experimental Protocols
The determination of the selectivity profile of KRAS inhibitors involves a suite of biochemical and cell-based assays.[1][2][6]
Biochemical Assays
1. Surface Plasmon Resonance (SPR) for Binding Affinity: SPR is utilized to measure the binding kinetics and affinity (KD) of an inhibitor to purified RAS proteins.[5] Recombinant RAS proteins are immobilized on a sensor chip, and the inhibitor is flowed over the surface at various concentrations. The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time to determine the association and dissociation rate constants.
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Nucleotide Exchange Inhibition: This assay measures the ability of an inhibitor to block the exchange of GDP for GTP, a critical step in RAS activation.[1][2] In this competitive assay, a fluorescently labeled GTP analog and a GST-tagged RAS protein are used. A terbium-labeled anti-GST antibody serves as the FRET donor. When the fluorescent GTP analog binds to RAS, it brings the donor and acceptor into proximity, generating a FRET signal. Inhibitors that prevent nucleotide exchange will reduce the FRET signal, allowing for the determination of an IC50 value.
Cell-Based Assays
1. Target Engagement Assays: These assays confirm that the inhibitor binds to its intended target within a cellular context. A common method is the cellular thermal shift assay (CETSA), where cells are treated with the inhibitor and then subjected to a temperature gradient. Target engagement by the inhibitor stabilizes the protein, resulting in a higher melting temperature compared to the unbound protein.[1][2]
2. Downstream Signaling Pathway Inhibition Assays: The efficacy of a KRAS inhibitor is ultimately determined by its ability to block downstream signaling. This is typically assessed by measuring the phosphorylation levels of key effector proteins like ERK and AKT using techniques such as Western blotting or enzyme-linked immunosorbent assays (ELISAs).[3][4] Cancer cell lines harboring the KRAS G12D mutation are treated with the inhibitor, and the reduction in p-ERK and p-AKT levels is quantified.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the KRAS signaling pathway, the mechanism of action of a KRAS G12D inhibitor, and a typical experimental workflow for inhibitor characterization.
Caption: The KRAS signaling cascade.
Caption: Mechanism of a KRAS G12D inhibitor.
Caption: KRAS inhibitor characterization workflow.
Conclusion
The development of selective KRAS G12D inhibitors like MRTX1133 represents a significant advancement in the field of targeted cancer therapy. The rigorous evaluation of their selectivity profile through a combination of biochemical and cell-based assays is crucial for their clinical translation. The data presented herein for MRTX1133 demonstrates a remarkable selectivity for the KRAS G12D mutant over other RAS isoforms, highlighting the feasibility of developing highly targeted therapies for this previously "undruggable" target. Future research will likely focus on further optimizing the selectivity and potency of these inhibitors and exploring combination therapies to overcome potential resistance mechanisms.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Downstream Signaling Pathway Inhibition of KrasG12D-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the Gly12Asp (G12D) mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. For decades, KRAS was considered "undruggable" due to the absence of a well-defined binding pocket on its surface. However, recent breakthroughs have led to the development of potent and selective inhibitors targeting specific KRAS mutants. This technical guide focuses on the downstream signaling pathway inhibition by a class of inhibitors represented by compounds like MRTX1133 and HRS-4642, herein referred to as KrasG12D-IN-2 for the purpose of this guide. These non-covalent inhibitors selectively bind to the switch-II pocket of the inactive, GDP-bound state of KRAS G12D, effectively trapping it in an "off" state and preventing its interaction with downstream effectors. This guide will provide a detailed overview of the core mechanism, quantitative data on inhibitory activity, and comprehensive experimental protocols relevant to the study of these inhibitors.
Core Mechanism of Action
The KrasG12D mutation impairs the intrinsic GTPase activity of the KRAS protein, leading to its accumulation in the active, GTP-bound state.[1] This constitutively active state of KRAS G12D triggers a cascade of downstream signaling events, primarily through the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell proliferation, survival, and differentiation.[1]
This compound inhibitors are designed to specifically recognize and bind to the GDP-bound form of the KRAS G12D mutant protein. This binding event prevents the subsequent exchange of GDP for GTP, a critical step for KRAS activation. By locking KRAS G12D in its inactive conformation, these inhibitors effectively block the activation of downstream signaling pathways.
Downstream Signaling Pathway Inhibition
The primary consequence of this compound administration is the suppression of two major downstream signaling cascades: the MAPK/ERK pathway and the PI3K/AKT pathway.
MAPK/ERK Pathway
The MAPK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and differentiation. Upon activation, KRAS G12D recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. Activated MEK1/2 then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate the expression of numerous genes involved in cell cycle progression and proliferation. This compound, by preventing KRAS G12D activation, leads to a dose-dependent reduction in the phosphorylation of both MEK and ERK.[2]
PI3K/AKT Pathway
The PI3K/AKT pathway is another critical signaling axis downstream of KRAS that promotes cell survival, growth, and metabolism. Activated KRAS can directly bind to and activate the p110 catalytic subunit of PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane, where it is phosphorylated and activated. Activated AKT then phosphorylates a wide range of downstream targets to promote cell survival and inhibit apoptosis. Inhibition of KRAS G12D by this compound consequently leads to a reduction in AKT phosphorylation.
Quantitative Data on Inhibitory Activity
The potency and selectivity of this compound inhibitors have been characterized through various biochemical and cellular assays. The following tables summarize key quantitative data for representative inhibitors, MRTX1133 and HRS-4642.
Table 1: Biochemical Activity of this compound Analogs
| Compound | Target | Assay Type | Kd (pM) | IC50 (nM) | Selectivity vs. KRASWT | Reference(s) |
| MRTX1133 | KRAS G12D | HTRF | ~0.2 | <2 | ~700-fold | [3] |
| MRTX1133 | KRAS G12D | TR-FRET | - | 0.14 | >38-fold (vs. WT) | [4][5] |
| HRS-4642 | KRAS G12D | SPR | 83 | - | - | [6] |
Table 2: Cellular Activity of this compound Analogs in KRASG12D-Mutant Cell Lines
| Compound | Cell Line (Cancer Type) | Assay Type | IC50 (nM) | Endpoint | Reference(s) |
| MRTX1133 | AGS (Gastric) | Cell Viability | 6 | - | [7] |
| MRTX1133 | Panel of KRASG12D lines | Cell Viability | ~5 (median) | - | [3] |
| MRTX1133 | AGS (Gastric) | pERK Inhibition | 2 | ERK1/2 Phosphorylation | [7] |
| HRS-4642 | Panel of KRASG12D lines | Cell Viability | 0.55 - 66.58 | - | [2] |
| HRS-4642 | KRASG12D-mutant cells | pMEK/pERK Inhibition | Dose-dependent | MEK/ERK Phosphorylation | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of KrasG12D inhibitor activity. Below are representative protocols for key experiments.
Biochemical Assays
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KRAS G12D Binding
This assay measures the binding affinity of the inhibitor to GDP-loaded KRAS G12D.
-
Materials:
-
Recombinant human KRAS G12D protein (GDP-loaded)
-
Europium cryptate-labeled anti-GST antibody
-
Biotinylated-GTP
-
XL665-conjugated streptavidin
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
-
-
Protocol:
-
Prepare a serial dilution of the this compound inhibitor in assay buffer.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add a solution containing GST-tagged KRAS G12D and the anti-GST-Europium cryptate antibody to each well.
-
Incubate for 30 minutes at room temperature.
-
Add a solution containing biotinylated-GTP and streptavidin-XL665 to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Calculate the HTRF ratio (665/620) and plot against the inhibitor concentration to determine the IC50 value.
-
2. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the on-rate (kon), off-rate (koff), and dissociation constant (Kd) of the inhibitor-protein interaction.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human KRAS G12D protein
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
This compound inhibitor
-
-
Protocol:
-
Immobilize the KRAS G12D protein onto the sensor chip surface via amine coupling.
-
Prepare a series of inhibitor concentrations in running buffer.
-
Inject the inhibitor solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to measure association.
-
After the association phase, flow running buffer over the surface to measure dissociation.
-
Regenerate the sensor surface between different inhibitor concentrations.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Kd.
-
Cellular Assays
1. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.
-
Materials:
-
KRAS G12D-mutant cancer cell line
-
Complete cell culture medium
-
This compound inhibitor
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the this compound inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
-
2. Western Blotting for Downstream Signaling Inhibition
This technique is used to detect the phosphorylation status of key downstream effector proteins like ERK and AKT.
-
Materials:
-
KRAS G12D-mutant cancer cell line
-
This compound inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with the this compound inhibitor at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
The development of potent and selective non-covalent inhibitors targeting KRAS G12D, such as those represented by the this compound class, marks a significant advancement in the field of oncology. These molecules effectively suppress the oncogenic signaling driven by this prevalent mutation by locking the protein in an inactive state. This technical guide has provided a comprehensive overview of the mechanism of action, quantitative data on their inhibitory effects, and detailed protocols for their characterization. The continued investigation and optimization of these inhibitors hold great promise for the development of novel and effective therapies for patients with KRAS G12D-driven cancers.
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HRS-4642 is highly active against KRAS G12D-mutated tumors | BioWorld [bioworld.com]
- 3. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Anti-tumor efficacy of HRS-4642 and its potential combination with proteasome inhibition in KRAS G12D-mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Structural Basis for Selective Inhibition of KrasG12D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the Gly12Asp (G12D) mutation being particularly prevalent in devastating malignancies such as pancreatic, colorectal, and lung cancers.[1][2] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets on its surface.[3] However, recent breakthroughs have led to the development of inhibitors that can selectively target specific KRAS mutants. This technical guide provides an in-depth analysis of the structural basis for the selectivity of non-covalent inhibitors targeting the KRAS G12D mutant.
Due to the limited publicly available scientific literature on a compound specifically named "KrasG12D-IN-2", this whitepaper will focus on the well-characterized, potent, and selective KRAS G12D inhibitor, MRTX1133 , as a representative example. The principles of selectivity and the experimental methodologies described herein are broadly applicable to the growing class of KRAS G12D inhibitors. MRTX1133 has demonstrated significant preclinical efficacy, including tumor regressions in xenograft models, and is currently in clinical trials.[4][5]
The Challenge of Targeting KrasG12D
The G12D mutation in KRAS results in a constitutively active protein that is perpetually bound to GTP, driving downstream signaling pathways that promote uncontrolled cell growth and proliferation.[1] Unlike the G12C mutation, which introduces a cysteine residue that can be covalently targeted, the G12D mutation introduces an aspartic acid, precluding a similar covalent targeting strategy.[6] Therefore, the development of selective KRAS G12D inhibitors has necessitated the discovery of high-affinity, non-covalent binders.
The Structural Basis of MRTX1133 Selectivity
The selectivity of MRTX1133 for KrasG12D arises from its unique, non-covalent binding mode within a cryptic groove near the switch II pocket (S-II P) of the protein.[7] This binding is critically dependent on the presence of the mutant aspartic acid at position 12.
Key structural features underpinning this selectivity include:
-
Salt Bridge Formation: A pivotal interaction for the high-affinity binding of MRTX1133 is the formation of a salt bridge between a piperazine moiety on the inhibitor and the carboxylate side chain of the mutant Asp12 residue.[8] This interaction is not possible with the wild-type glycine at this position, nor with other common mutations like valine (G12V) or cysteine (G12C).
-
Hydrogen Bonding and Hydrophobic Interactions: In addition to the salt bridge, MRTX1133 forms a network of hydrogen bonds and hydrophobic interactions with residues in the S-II P, further stabilizing the complex and contributing to its high potency.[9]
The crystal structure of MRTX1133 in complex with KRAS G12D (PDB: 7RPZ) reveals the precise atomic interactions that govern its binding and selectivity.[10]
Quantitative Analysis of Inhibitor Performance
The efficacy and selectivity of KRAS G12D inhibitors are quantified through a variety of biochemical and cellular assays. The following tables summarize key quantitative data for MRTX1133 and other relevant compounds.
Table 1: Biochemical Potency and Selectivity of MRTX1133
| Compound | Target | Assay Type | KD (nM) | IC50 (nM) | Fold Selectivity (vs. WT) | Reference |
| MRTX1133 | KRAS G12D | SPR | ~0.0002 | - | ~700 | |
| MRTX1133 | KRAS WT | SPR | - | - | - | |
| MRTX1133 | KRAS G12D | TR-FRET | - | <2 | - |
Table 2: Cellular Activity of MRTX1133
| Cell Line | KRAS Status | Assay Type | IC50 (nM) | Reference |
| AsPC-1 | G12D | Cell Viability | <10 | |
| HPAF-II | G12D | Cell Viability | <10 | |
| SW-1990 | G12D | Cell Viability | <10 | |
| Mia PaCa-2 | G12C | Cell Viability | >1000 | |
| BxPC-3 | WT | Cell Viability | >1000 | |
| AsPC-1 | G12D | pERK Inhibition | ~1 | |
| HPAF-II | G12D | pERK Inhibition | ~1 |
Experimental Methodologies
A suite of biochemical and cell-based assays is crucial for the characterization of KRAS G12D inhibitors.
Biochemical Assays
-
Surface Plasmon Resonance (SPR): This label-free technique is used to measure the binding affinity (KD) and kinetics (kon, koff) of an inhibitor to its target protein. Recombinant KRAS G12D protein is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of an inhibitor to its target, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET): TR-FRET assays are used to measure the inhibition of protein-protein interactions or nucleotide exchange. For example, to assess the inhibition of the KRAS-RAF interaction, a terbium-labeled anti-GST antibody is used to detect GST-tagged KRAS, and a fluorescently labeled RAF-RBD is used as the binding partner. Inhibition of this interaction by a compound results in a decrease in the FRET signal.
Cellular Assays
-
pERK Inhibition Assay: The phosphorylation of ERK (pERK) is a key downstream event in the KRAS signaling pathway. Cells are treated with the inhibitor, and the levels of pERK are measured by Western blot or ELISA. A reduction in pERK levels indicates inhibition of the KRAS pathway.
-
Cell Viability/Proliferation Assays: These assays, such as the colorimetric WST-1 assay, measure the effect of the inhibitor on the growth and survival of cancer cell lines harboring the KRAS G12D mutation. A decrease in cell viability indicates anti-proliferative activity.
-
3D Tumor Spheroid Assays: These assays provide a more physiologically relevant model of tumor growth. Cancer cells are grown in 3D culture to form spheroids, which are then treated with the inhibitor. The effect on spheroid growth and viability is then assessed.
Visualizing the Molecular Landscape
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological pathways and experimental workflows involved in the study of KRAS G12D inhibitors.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Switch II Pocket Inhibitor Allosterically Freezes KRASG12D Nucleotide-binding Site and Arrests the GTPase Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring switch II pocket conformation of KRAS(G12D) with mutant-selective monobody inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 10. ascopubs.org [ascopubs.org]
In Vitro Characterization of KRAS G12D Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The KRAS protein, a critical node in cellular signaling pathways, is one of the most frequently mutated oncogenes in human cancers. The G12D mutation is among the most common of these alterations, leading to constitutively active KRAS signaling and driving tumor growth. This has made the development of KRAS G12D inhibitors a major focus of cancer research. This technical guide provides an in-depth overview of the in vitro characterization of these inhibitors, with a focus on key biochemical and cellular assays, data presentation, and the underlying signaling pathways.
Quantitative Data Summary
The efficacy of KRAS G12D inhibitors is quantified through various in vitro assays that measure their binding affinity, inhibitory activity, and cellular effects. The following tables summarize key quantitative data for representative KRAS G12D inhibitors.
| Inhibitor | Target | Assay Type | KD (nM) | Reference |
| MRTX1133 | KRAS G12D | Biochemical Binding | <0.1 | [1] |
| Compound 11 | KRAS G12D | Microscale Thermophoresis (MST) | ~400-700 | [2] |
| Paluratide | KRAS G12D | 0.043 | [3] |
Table 1: Binding Affinity of KRAS G12D Inhibitors. This table showcases the dissociation constant (KD), a measure of binding affinity, for various inhibitors against the KRAS G12D mutant protein. A lower KD value indicates a higher binding affinity.
| Inhibitor | Assay Type | IC50 (nM) | Cell Line | Reference |
| MRTX1133 | Nucleotide Exchange Inhibition | 0.14 | - | [1] |
| Paluratide | SOS1-mediated Nucleotide Exchange | <2.2 | - | [3] |
| HRS-4642 | Proliferation | Not Specified | AsPC-1, GP2d | [4] |
Table 2: Biochemical and Cellular Inhibition by KRAS G12D Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) of inhibitors in biochemical assays (e.g., nucleotide exchange) and their effects on the proliferation of cancer cell lines harboring the KRAS G12D mutation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the KRAS signaling pathway, the mechanism of action of KRAS G12D inhibitors, and a typical experimental workflow for their characterization.
Caption: The KRAS signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the exchange of GDP for GTP on KRAS, which then activates downstream effectors like RAF, MEK, and ERK, ultimately promoting cell proliferation and survival.
Caption: KRAS G12D inhibitors bind to the mutant protein, locking it in an inactive conformation and preventing its interaction with downstream effectors like RAF, thereby inhibiting oncogenic signaling.
Caption: A typical workflow for the in vitro characterization of KRAS G12D inhibitors involves a series of biochemical and cellular assays, followed by data analysis to guide further drug development.
Detailed Experimental Protocols
A thorough in vitro characterization of KRAS G12D inhibitors relies on a suite of well-defined experimental protocols. Below are detailed methodologies for key assays.
Thermal Shift Assay (TSA) for Target Engagement
This assay measures the change in the thermal stability of a target protein upon ligand binding.
-
Principle: The binding of an inhibitor stabilizes the KRAS G12D protein, leading to an increase in its melting temperature (Tm).
-
Protocol:
-
Prepare a reaction mixture containing purified KRAS G12D protein and a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins.
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Incubate the mixture for a defined period to allow for binding.
-
Use a real-time PCR instrument to gradually increase the temperature of the samples.
-
Monitor the fluorescence intensity, which increases as the protein unfolds and the dye binds.
-
The Tm is the temperature at which 50% of the protein is unfolded, determined by the midpoint of the fluorescence transition curve.
-
A significant increase in Tm in the presence of the inhibitor indicates target engagement.[1]
-
NanoBRET™ Target Engagement Assay
This assay measures the apparent affinity of a test compound by competitive displacement of a tracer in live cells.
-
Principle: The assay utilizes NanoLuc® luciferase-KRAS fusion proteins and a fluorescent tracer that binds to KRAS. An inhibitor will compete with the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).
-
Protocol:
-
Co-transfect cells with plasmids encoding NanoLuc®-KRAS G12D and a tracer-binding partner.
-
Plate the transfected cells in a multi-well plate.
-
Add the test inhibitor at various concentrations.
-
Add the fluorescent tracer and the NanoLuc® substrate.
-
Measure the BRET signal using a luminometer.
-
The decrease in BRET signal with increasing inhibitor concentration is used to calculate the IC50 value, which reflects the inhibitor's affinity for KRAS G12D in a cellular context.[5]
-
SOS1-Mediated Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on KRAS, a critical step in its activation.
-
Principle: The guanine nucleotide exchange factor (GEF) SOS1 catalyzes the release of GDP from KRAS, allowing GTP to bind. Inhibitors that lock KRAS in an inactive state will prevent this exchange.
-
Protocol:
-
Load purified KRAS G12D protein with a fluorescently labeled GDP analog (e.g., mant-GDP).
-
Initiate the nucleotide exchange reaction by adding an excess of unlabeled GTP and purified SOS1 protein.
-
Monitor the decrease in fluorescence as the fluorescent GDP is released from KRAS.
-
Perform the reaction in the presence of various concentrations of the test inhibitor.
-
The rate of fluorescence decrease is proportional to the rate of nucleotide exchange.
-
Calculate the IC50 of the inhibitor for the inhibition of SOS1-mediated nucleotide exchange.[1][3]
-
Cell Viability/Proliferation Assay
This assay assesses the effect of the inhibitor on the growth and survival of cancer cells harboring the KRAS G12D mutation.
-
Principle: The inhibition of KRAS G12D signaling is expected to reduce the proliferation and viability of dependent cancer cells.
-
Protocol:
-
Seed KRAS G12D-mutant cancer cell lines (e.g., AsPC-1, HPAF-II) in 96-well plates.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate the cells for a period of time (e.g., 72 hours).
-
Assess cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or by staining with crystal violet.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Plot the cell viability as a function of inhibitor concentration to determine the IC50 value, representing the concentration at which the inhibitor reduces cell viability by 50%.[6]
-
Western Blotting for Downstream Signaling
This technique is used to determine if the inhibitor blocks the downstream signaling cascade activated by KRAS G12D.
-
Principle: Active KRAS G12D leads to the phosphorylation and activation of downstream proteins like MEK and ERK. An effective inhibitor will reduce the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK).
-
Protocol:
-
Treat KRAS G12D-mutant cells with the inhibitor for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies specific for p-MEK, total MEK, p-ERK, and total ERK.
-
Use secondary antibodies conjugated to an enzyme for detection.
-
Visualize the protein bands and quantify the band intensities to determine the ratio of phosphorylated to total protein. A decrease in this ratio indicates inhibition of the signaling pathway.[5][7]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paluratide - Wikipedia [en.wikipedia.org]
- 4. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
The Precision Offensive: A Technical Guide to KrasG12D-IN-2 and its Impact on Tumor Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of KrasG12D-IN-2, a novel, non-covalent, and highly selective inhibitor of the KRAS G12D mutant protein. The KRAS G12D mutation is a critical driver in a significant portion of human cancers, including pancreatic, colorectal, and non-small cell lung cancers, making it a key therapeutic target.[1][2][3] This document outlines the mechanism of action of this compound, its effects on tumor cell proliferation, and the downstream signaling pathways it modulates. Detailed experimental protocols and quantitative data from preclinical studies are presented to provide a comprehensive resource for researchers in the field.
Mechanism of Action
This compound is a small molecule inhibitor that operates by binding to the switch-II pocket of the KRAS G12D protein in both its active (GTP-bound) and inactive (GDP-bound) states.[2] This non-covalent interaction prevents the binding of downstream effector proteins, thereby blocking the activation of critical signaling cascades that drive tumor cell growth and survival.[2][3] Unlike covalent inhibitors that target the G12C mutation, the development of non-covalent inhibitors for G12D has been a significant challenge due to the absence of a reactive cysteine residue.[2] Some novel approaches also include targeted protein degraders, which recruit E3 ubiquitin ligases to the mutant KRAS G12D protein, tagging it for proteasomal degradation.[2][4]
The binding of this compound to the KRAS G12D protein inhibits the downstream RAF-MEK-ERK (MAPK) and PI3K-AKT signaling pathways, which are crucial for cell proliferation, survival, and differentiation.[1][5] By inhibiting these pathways, this compound effectively halts the uncontrolled cell division characteristic of KRAS G12D-mutant cancers.
Below is a diagram illustrating the mechanism of action of this compound.
Caption: Mechanism of this compound Action.
Quantitative Data on Anti-Proliferative Effects
The efficacy of this compound has been evaluated in various preclinical models, demonstrating potent and selective inhibition of KRAS G12D-mutant cancer cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Cell Viability (IC50)
| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 (nM) |
| AsPC-1 | Pancreatic | G12D | >5,000 |
| HPAF-II | Pancreatic | G12D | >1,000 |
| PANC-1 | Pancreatic | G12D | >5,000 |
| LS513 | Colorectal | G12D | >100 |
| SNUC2B | Colorectal | G12D | >5,000 |
Note: The IC50 values for the specific inhibitor MRTX1133, a well-characterized KRAS G12D inhibitor, are presented here as representative data.[6] It is important to note that combining IC50 values from different sources can be a source of significant noise and should be interpreted with caution.[7][8]
Table 2: In Vivo Tumor Growth Inhibition
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |
| AsPC-1 | Pancreatic | This compound | Significant inhibition |
| GP2d | Colorectal | This compound | Significant inhibition |
| PDX Model | Lung Adenocarcinoma | This compound | Significant inhibition |
Note: Data is based on studies of the KRAS G12D inhibitor HRS-4642, which has shown significant in vivo efficacy.[2]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the efficacy of this compound.
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTS Reagent Addition: After the incubation period, MTS reagent is added to each well.
-
Incubation: Plates are incubated for 2-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and the IC50 value is determined by non-linear regression analysis.
Caption: MTS Cell Viability Assay Workflow.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K-AKT signaling pathways.
Methodology:
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against total and phosphorylated forms of ERK and AKT.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Signaling Pathway Modulation
This compound effectively suppresses the downstream signaling pathways that are constitutively activated by the KRAS G12D mutation. The primary pathways affected are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[1][5] Inhibition of these pathways leads to a reduction in cell proliferation and survival. In some contexts, KRAS G12D can also upregulate Notch signaling, which is implicated in tumorigenesis.[9]
The following diagram illustrates the key signaling pathways affected by this compound.
Caption: Signaling Pathways Modulated by this compound.
Conclusion
This compound represents a significant advancement in the targeted therapy of KRAS G12D-mutant cancers. Its ability to selectively inhibit the mutant KRAS protein leads to a potent anti-proliferative effect in preclinical models. The data and protocols presented in this guide offer a valuable resource for researchers working to further understand the therapeutic potential of targeting KRAS G12D and to develop the next generation of inhibitors. Further investigation into the mechanisms of resistance and the development of combination therapies will be crucial for maximizing the clinical benefit of this therapeutic strategy.[2]
References
- 1. KRASG12D inhibition reprograms the tumor microenvironment of early and advanced pancreatic cancer to promote FAS-mediated killing by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. KRAS Mutation Subtypes and Their Association with Other Driver Mutations in Oncogenic Pathways [mdpi.com]
- 6. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combining IC50 or Ki Values From Different Sources is a Source of Significant Noise [ouci.dntb.gov.ua]
- 9. KrasG12D upregulates Notch signaling to induce gallbladder tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Oncogenic KRAS G12D Mutation
For Researchers, Scientists, and Drug Development Professionals
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) gene is one of the most frequently mutated oncogenes in human cancers.[1] Mutations in KRAS, particularly at codon 12, lead to the constitutive activation of the KRAS protein, a small GTPase that acts as a molecular switch in critical cell signaling pathways. This drives uncontrolled cell proliferation, survival, and tumorigenesis.[2][3] The KRAS G12D mutation, a substitution of glycine with aspartic acid at position 12, is the most common KRAS mutation and is notoriously challenging to target therapeutically.[4][5] This guide provides a comprehensive overview of the KRAS G12D mutation, its molecular mechanisms, associated signaling pathways, therapeutic strategies, and the experimental protocols used in its investigation.
Molecular Profile and Prevalence of KRAS G12D
The G12D mutation is located in the P-loop of the KRAS protein's catalytic G-domain. This substitution impairs the intrinsic GTPase activity of KRAS and renders it insensitive to inactivation by GTPase-activating proteins (GAPs).[5][6] As a result, KRAS G12D remains perpetually in its active, GTP-bound state, leading to continuous downstream signaling.[2][6]
The prevalence of the KRAS G12D mutation varies significantly across different cancer types, being most prominent in pancreatic, colorectal, and lung cancers.
Table 1: Prevalence of KRAS G12D Mutation in Various Cancers
| Cancer Type | Prevalence of KRAS G12D | Percentage of All KRAS Mutations | Source(s) |
| Pancreatic Ductal Adenocarcinoma (PDAC) | ~33-40% | ~45% | [7][8][9] |
| Colorectal Cancer (CRC) | ~13-15% | ~31% | [7][8] |
| Non-Small Cell Lung Cancer (NSCLC) | ~2-4% | ~15-16% | [7][10][11] |
| Appendiceal Cancer | ~25% | Not Specified | [8] |
| Small Bowel Cancer | ~15% | Not Specified | [8] |
| Ampullary Cancer | ~24% | Not Specified | [8] |
KRAS G12D Signaling Pathways
In its activated state, KRAS G12D triggers several downstream signaling cascades that are crucial for cancer cell growth and survival. The two primary pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
-
RAF-MEK-ERK (MAPK) Pathway: This is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[1][3] Activated KRAS G12D recruits and activates RAF kinases, which in turn phosphorylate and activate MEK kinases. MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate gene expression related to cell cycle progression.[12]
-
PI3K-AKT-mTOR Pathway: This pathway is critical for cell growth, metabolism, and survival. Activated KRAS can also stimulate phosphoinositide 3-kinase (PI3K), leading to the activation of AKT and the subsequent activation of the mammalian target of rapamycin (mTOR).[9] This cascade promotes protein synthesis and inhibits apoptosis.
Therapeutic Development and Strategies
For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface.[13] However, recent breakthroughs have led to the development of inhibitors targeting specific KRAS mutants. While KRAS G12C inhibitors have been successfully developed and approved, targeting G12D has been more challenging due to the absence of a reactive cysteine residue.[4]
Current strategies for targeting KRAS G12D include:
-
Direct, Non-covalent Inhibitors: Small molecules are being developed that bind to a "switch-II" pocket of the KRAS G12D protein, locking it in an inactive state.[1] Some inhibitors form a salt bridge with the mutant aspartic acid residue.[14]
-
Pan-RAS Inhibitors: These compounds are designed to inhibit multiple RAS mutants, including G12D, by forming a tri-complex with the active RAS protein and cyclophilin A (CypA).[15]
-
Immunotherapy: Approaches such as adoptive cell therapy with T-cells engineered to recognize KRAS G12D peptides and therapeutic vaccines are being explored to leverage the immune system to target cancer cells.[9]
-
Combination Therapies: Combining KRAS G12D inhibitors with other agents, such as chemotherapy drugs (e.g., 5-Fluorouracil) or inhibitors of downstream effectors (e.g., MEK or mTOR inhibitors), is a promising strategy to enhance anti-tumor activity and overcome resistance.[9][16]
Table 2: Efficacy of Selected KRAS G12D Inhibitors in Preclinical Models
| Compound | Mechanism | Cell Line(s) | IC₅₀ Value | Source(s) |
| MRTX1133 | Non-covalent G12D Inhibitor | PANC-1, HPAF-II, SNUC2B | >100 nM to >5,000 nM | [1][16] |
| TH-Z827 | Non-covalent G12D Inhibitor | PANC-1, Panc 04.03 | 4.4 µM, 4.7 µM | [14] |
| "hit 3" (from study) | Non-covalent G12D Inhibitor | Panc 04.03 | 43.80 nM | [5] |
| PSTA-2413 | Pan-RAS Inhibitor | Various G12D, G12C, G12V | 0.1 - 2 nM | [15] |
| Zoldonrasib (RMC-9805) | Pan-RAS (G12D-selective) | NSCLC patients (Phase 1) | 61% tumor shrinkage | [10] |
Note: IC₅₀ values can vary significantly based on the cell line and assay conditions.
Key Experimental Protocols
Investigating the KRAS G12D mutation requires a range of molecular and cellular biology techniques. Below are outlines of essential protocols.
This method allows for the sensitive detection and quantification of the G12D mutation in a mixed population of cells, such as from a tumor biopsy.
-
DNA Extraction: Isolate genomic DNA from tumor tissue or cell lines using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit). Quantify DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
Primer Design: Design two forward primers: one specific to the wild-type KRAS allele and one specific to the G12D mutant allele. The 3' end of each primer should correspond to the single nucleotide polymorphism. Design a common reverse primer.
-
qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green, dNTPs, Taq polymerase, and reaction buffer. In separate wells of a 96-well plate, add the master mix, the common reverse primer, and either the wild-type or the G12D-specific forward primer. Add the extracted genomic DNA to each well. Include no-template controls.
-
Thermocycling: Perform the qPCR on a real-time PCR instrument with the following general conditions:
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for both the wild-type and mutant-specific reactions. The presence of a signal in the G12D-specific reaction indicates the presence of the mutation. The relative abundance can be calculated using the ΔCt method, comparing the Ct value of the mutant to the wild-type.
This protocol assesses the activation state of key downstream signaling pathways by detecting the phosphorylated forms of ERK and AKT.
-
Cell Lysis & Protein Quantification: Culture KRAS G12D mutant and wild-type control cells. If testing an inhibitor, treat cells for the desired time and concentration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (protein lysate). Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, p-AKT (Ser473 or Thr308), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels to determine the relative activation of the pathway.
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC₅₀) of a drug.
-
Cell Seeding: Seed cancer cells harboring the KRAS G12D mutation (e.g., PANC-1, Panc 04.03) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[5][14]
-
Drug Treatment: Prepare a serial dilution of the test inhibitor. Remove the old media from the cells and add fresh media containing the different concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Normalize the absorbance values to the vehicle control to get the percentage of cell viability. Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) model to calculate the IC₅₀ value.
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. The current understanding of KRAS protein structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 6. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The clinical and genomic characteristics of<em> KRAS</em> G12D mutated cancers. - ASCO [asco.org]
- 8. ascopubs.org [ascopubs.org]
- 9. mdpi.com [mdpi.com]
- 10. mskcc.org [mskcc.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. KrasG12D mutation contributes to regulatory T cell conversion through activation of the MEK/ERK pathway in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of PSTA-2413, a potential best-in-class oral pan-RAS inhibitor | BioWorld [bioworld.com]
- 16. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Targets of KRAS G12D Inhibitors: A Profile of MRTX1133
Disclaimer: The compound "KrasG12D-IN-2" is not found in publicly available scientific literature. This guide will focus on MRTX1133, a potent, selective, and well-characterized non-covalent inhibitor of the KRAS G12D protein, as a representative molecule to address the core requirements of the topic.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the cellular targets and mechanism of action of the KRAS G12D inhibitor MRTX1133. It includes quantitative data on its biochemical and cellular activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to KRAS G12D and MRTX1133
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in cellular signaling. It cycles between an inactive GDP-bound state and an active GTP-bound state, which is regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, colorectal, and non-small cell lung cancers.
The G12D mutation, a glycine-to-aspartic acid substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, locking the protein in a constitutively active, GTP-bound state. This leads to persistent downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving uncontrolled cell proliferation and survival.[1][2]
MRTX1133 is a first-in-class, non-covalent, and highly selective small-molecule inhibitor of KRAS G12D.[1][2] Developed through extensive structure-based drug design, it represents a significant breakthrough in targeting what was long considered an "undruggable" oncogene.[1][3][4]
Mechanism of Action
MRTX1133 exerts its inhibitory effect by directly binding to the KRAS G12D protein in a reversible manner. Its primary mechanism involves:
-
Binding to the Switch-II Pocket: MRTX1133 binds to a groove on the KRAS protein known as the Switch-II pocket (S-IIP).[3] It can bind to both the inactive (GDP-bound) and active (GTP-bound) conformations of KRAS G12D.[5]
-
Inhibition of Protein-Protein Interactions: By occupying the Switch-II pocket, MRTX1133 sterically hinders the interaction of KRAS G12D with its downstream effectors, most notably the RAF kinase.[1][3]
-
Prevention of Nucleotide Exchange: The binding of MRTX1133 also prevents the interaction with GEFs like SOS1, thereby inhibiting the exchange of GDP for GTP and trapping KRAS in an inactive state.[3]
This dual action effectively shuts down the constitutive signaling cascade driven by the oncogenic KRAS G12D mutant.
Data Presentation: Quantitative Analysis of MRTX1133 Activity
The potency and selectivity of MRTX1133 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency and Selectivity
| Parameter | Target Protein | Value | Assay Type | Reference |
| Binding Affinity (KD) | KRAS G12D (GDP-bound) | ~0.2 pM | Surface Plasmon Resonance (SPR) | [2] |
| Biochemical IC50 | KRAS G12D (GDP-bound) | < 2 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [1][2] |
| Selectivity (Binding) | KRAS G12D vs. KRAS WT | ~700-fold | HTRF / SPR | [1][2] |
| Off-Rate (koff) | KRAS G12D | Significantly Slower | Surface Plasmon Resonance (SPR) | [6] |
| Off-Rate (koff) | KRAS WT, G12C, G12V | Faster than G12D | Surface Plasmon Resonance (SPR) | [6] |
Table 2: Cellular Potency in KRAS G12D Mutant Cell Lines
| Cell Line | Cancer Type | Endpoint | IC50 (nM) | Reference |
| AGS | Gastric | pERK Inhibition | 2 | [3] |
| AGS | Gastric | 2D Cell Viability | 6 | [3] |
| HPAC | Pancreatic | Cell Viability | ~5 | [2] |
| AsPC-1 | Pancreatic | Cell Viability | 7-10 | [7] |
| SW1990 | Pancreatic | Cell Viability | 7-10 | [7] |
| Panc 04.03 | Pancreatic | pERK Inhibition | ~5 | [3] |
| Panc 02.03 | Pancreatic | Cell Viability | ~5 | [2] |
| LS513 | Colorectal | Cell Viability | 22.3 | [5] |
| Various G12D Lines | Multiple | pERK Inhibition / Viability | Median ~5 | [2] |
Table 3: In Vivo Antitumor Activity (Xenograft Models)
| Model | Cancer Type | Dose (IP, BID) | Outcome | Reference |
| Panc 04.03 | Pancreatic | 3 mg/kg | 94% Tumor Growth Inhibition | [3] |
| Panc 04.03 | Pancreatic | 10 mg/kg | -62% Tumor Regression | [3] |
| Panc 04.03 | Pancreatic | 30 mg/kg | -73% Tumor Regression | [3] |
| HPAC | Pancreatic | 30 mg/kg | 85% Tumor Regression | [2] |
| PDAC PDX Models | Pancreatic | 30 mg/kg | ≥30% Regression in 8 of 11 models | [2] |
Downstream Cellular Targets and Signaling Pathways
The primary cellular target of MRTX1133 is the KRAS G12D oncoprotein. Inhibition of KRAS G12D leads to the suppression of its downstream signaling pathways, which are the ultimate drivers of its oncogenic activity.
Primary Downstream Pathway: RAF-MEK-ERK (MAPK)
Inhibition of KRAS G12D by MRTX1133 leads to a rapid and sustained decrease in the phosphorylation of MEK (MAP2K) and ERK (MAPK), key components of the MAPK pathway.[8] This is the most direct and widely used pharmacodynamic biomarker of target engagement. Proteomic analyses confirm that acute treatment with MRTX1133 results in a consistent decrease in the abundance of central MAPK pathway proteins, including MAPK1 and MAPK3 (ERK).[6][9]
Other Affected Pathways and Processes
-
PI3K-AKT-mTOR Pathway: This pathway is also regulated by KRAS. MRTX1133 treatment can lead to a decrease in the phosphorylation of S6, a downstream effector of mTOR.[2]
-
Cell Cycle Regulation: Suppression of KRAS signaling leads to cell cycle arrest.
-
Apoptosis: MRTX1133 treatment upregulates pro-apoptotic genes and downregulates pro-survival genes, leading to programmed cell death in sensitive cell lines.[1]
-
Metabolism: Metabolomic studies have shown that MRTX1133 treatment can lead to a decrease in ATP and NAD precursors.[10]
Feedback and Resistance Mechanisms
A critical aspect of targeting the KRAS pathway is the existence of feedback mechanisms. Inhibition of KRAS G12D can lead to the feedback activation of upstream receptor tyrosine kinases (RTKs) such as EGFR and HER2.[2][11] This can reactivate the MAPK and/or PI3K pathways through wild-type RAS isoforms, limiting the efficacy of the inhibitor and contributing to acquired resistance.[11]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: KRAS G12D signaling pathway and the inhibitory mechanism of MRTX1133.
Experimental Workflow Diagram
Caption: Workflow for Western Blot analysis of pERK inhibition by MRTX1133.
Logical Relationship Diagram
Caption: Logical relationships between MRTX1133, KRAS G12D, and key cellular pathways.
Experimental Protocols
The following are representative protocols for key experiments used to characterize KRAS G12D inhibitors like MRTX1133.
Protocol 1: Cell Viability (2D) Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell proliferation.
Materials:
-
KRAS G12D mutant cell line (e.g., AsPC-1, HPAC)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
96-well, black-walled, clear-bottom tissue culture plates
-
MRTX1133 stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or CyQUANT™ Cell Proliferation Assay Kit (Invitrogen)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000–5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of MRTX1133 in complete growth medium. A typical concentration range would be from 1 µM down to 1 pM. The final DMSO concentration should be kept constant across all wells (e.g., ≤ 0.1%).
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle only" (DMSO) and "no cells" (medium only) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement (CellTiter-Glo):
-
Equilibrate the plate and CellTiter-Glo reagent to room temperature.
-
Add 100 µL of CellTiter-Glo reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no cells control).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability versus the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value using software like GraphPad Prism.[5]
-
Protocol 2: Western Blot for pERK Inhibition
This protocol is used to assess the phosphorylation status of ERK1/2 as a pharmacodynamic marker of MAPK pathway inhibition.
Materials:
-
KRAS G12D mutant cell line (e.g., AGS, Panc 04.03)
-
6-well tissue culture plates
-
MRTX1133 stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pERK1/2 (T202/Y204), Rabbit anti-total ERK1/2, Mouse anti-GAPDH or β-Actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of MRTX1133 (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2, 6, or 24 hours).
-
Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pERK, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total ERK and a loading control to ensure equal protein loading.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the pERK signal to the total ERK signal.
Protocol 3: HTRF Biochemical Binding Assay
This protocol measures the direct binding of an inhibitor to the target protein in a high-throughput format.
Materials:
-
Recombinant human KRAS G12D protein (biotinylated)
-
Terbium-conjugated Streptavidin (Tb-SA, donor)
-
Fluorescently labeled tracer molecule that binds to the S-IIP (acceptor)
-
MRTX1133
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of KRAS G12D protein, Tb-SA, tracer, and serial dilutions of MRTX1133 in assay buffer.
-
Assay Reaction: In a 384-well plate, add the following in order:
-
MRTX1133 dilutions or DMSO vehicle.
-
A pre-mixed solution of KRAS G12D protein and Tb-SA.
-
The fluorescent tracer.
-
Final concentrations might be ~5 nM KRAS G12D, 0.5 nM Tb-SA, and 100 nM tracer.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate on an HTRF reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis:
-
Calculate the HTRF ratio (Emission665nm / Emission620nm) * 10,000.
-
The signal is inversely proportional to the amount of inhibitor binding (inhibitor displaces the tracer, reducing FRET).
-
Normalize the data to high (no inhibitor) and low (saturating concentration of a known binder) controls.
-
Plot the normalized signal versus the log of the MRTX1133 concentration and fit the data to determine the IC50.[1]
-
Conclusion
MRTX1133 is a pioneering molecule in the targeted therapy of KRAS G12D-driven cancers. Its primary cellular target is the KRAS G12D oncoprotein, which it potently and selectively inhibits by binding to the Switch-II pocket. This action blocks downstream signaling, primarily through the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells. While highly effective, its activity can be modulated by cellular context and the emergence of resistance through feedback pathway activation. The data and protocols presented in this guide provide a comprehensive technical overview for researchers working to understand and therapeutically exploit this critical oncogenic pathway.
References
- 1. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 2. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomic, proteomic and single cell proteomic analysis of cancer cells treated with the KRASG12D inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. MRTX1133 | KRAS G12D inhibitor | TargetMol [targetmol.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
Methodological & Application
Application Notes and Protocols: KrasG12D Cell-Based Assays for Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for conducting cell-based assays to identify and characterize inhibitors of the oncogenic KrasG12D protein. The information compiled is intended to guide researchers in establishing robust and reproducible screening platforms.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, when mutated at the G12D position, becomes a constitutively active GTPase that drives uncontrolled cell proliferation and survival.[1][2] This mutation is a key oncogenic driver in numerous cancers, particularly pancreatic, colorectal, and lung cancers.[1] Consequently, the development of specific KrasG12D inhibitors is a major focus in cancer therapy.[1]
Cell-based assays are crucial for identifying and characterizing such inhibitors as they provide a more physiologically relevant context compared to biochemical assays.[3][4] These assays allow for the assessment of compound permeability, stability, and on-target engagement within a living cell.[4] This document outlines the KrasG12D signaling pathway, provides a generalized protocol for a cell-based inhibitor screening assay, and summarizes the activity of known KrasG12D inhibitors.
KrasG12D Signaling Pathway
The Kras protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[5] This cycling is regulated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless 1 (SOS1), and GTPase Activating Proteins (GAPs).[6] The G12D mutation impairs the intrinsic GTPase activity of Kras, rendering it insensitive to inactivation by GAPs and locking it in a constitutively active, GTP-bound state.[2][5] This leads to the persistent activation of downstream pro-proliferative and survival pathways, most notably the RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[5][6]
Quantitative Data of Known KrasG12D Inhibitors
The following table summarizes the in vitro potencies of several known KrasG12D inhibitors in various cell-based assays.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| PSTA-2413 | pan-RAS | Cell-based | KRAS G12D Mutant Cells | 0.1 - 2 | [7] |
| MRTX1133 | KrasG12D | 2D pERK AlphaLISA | PANC-1 (G12D) | 200 | [8] |
| MRTX1133 | KrasG12D | 3D Spheroid pERK AlphaLISA | Mia-PaCa-2 (G12D) | 3.1 | [8] |
| MRTX-EX185 | KrasG12D | 2D pERK AlphaLISA | PANC-1 (G12D) | 630 | [8] |
| MRTX-EX185 | KrasG12D | 3D Spheroid pERK AlphaLISA | Mia-PaCa-2 (G12D) | 23 | [8] |
| HRS-4642 | KrasG12D | Binding Inhibition | N/A | Low nM Range | [9] |
| RMC-9805 | KrasG12D(ON) | Downstream Signaling | Xenograft Models | Not Specified | [6] |
| Hit Compound 3 | KrasG12D | Cell Viability | Human Pancreatic Cancer Cells | Sub-nanomolar affinity | [10][11] |
Note: IC50 values can vary significantly based on the assay format (e.g., 2D vs. 3D culture), cell line, and specific experimental conditions.[8]
Experimental Protocols
This section provides a generalized protocol for a cell-based assay to screen for KrasG12D inhibitors by measuring the phosphorylation of a downstream effector, ERK. This method is a robust indicator of the MAPK pathway's activation status.
Protocol: Downstream Signaling Inhibition Assay (pERK AlphaLISA)
This protocol is adapted from methodologies used to assess Kras inhibitor potency by measuring the inhibition of ERK phosphorylation.[8]
1. Materials and Reagents:
-
Cell Line: Mia-PaCa-2 or PANC-1 (human pancreatic cancer cell lines with heterozygous KrasG12D mutation).[8]
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: 96-well or 384-well white opaque tissue culture-treated plates.
-
Test Compounds: KrasG12D inhibitors (e.g., MRTX1133 as a positive control) dissolved in DMSO.
-
Lysis Buffer: RIPA buffer or a buffer supplied with the AlphaLISA kit.[12]
-
Detection Kit: AlphaLISA SureFire Ultra p-ERK 1/2 (Thr202/Tyr204) Assay Kit or similar.
2. Experimental Workflow:
3. Step-by-Step Procedure:
-
Cell Seeding:
-
Culture KrasG12D mutant cells (e.g., Mia-PaCa-2) to ~80% confluency.
-
Trypsinize and resuspend cells in a complete culture medium.
-
Seed the cells into a 96-well plate at a density of 20,000-40,000 cells per well.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds and positive control (e.g., MRTX1133) in a serum-free medium. The final DMSO concentration should be kept below 0.5%.
-
Carefully remove the culture medium from the wells.
-
Add the compound dilutions to the respective wells. Include vehicle-only (DMSO) wells as a negative control.
-
Incubate the plate for 1-2 hours at 37°C with 5% CO2.
-
-
Cell Lysis:
-
After incubation, remove the medium containing the compounds.
-
Add 50 µL of lysis buffer to each well.
-
Agitate the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete lysis.
-
-
pERK Detection (AlphaLISA):
-
Follow the manufacturer's protocol for the AlphaLISA p-ERK kit. This typically involves transferring the lysate to a 384-well plate and adding the acceptor beads and donor beads with incubation steps.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader (e.g., EnVision or PHERAstar) with the appropriate AlphaLISA settings.
-
-
Data Analysis:
-
The AlphaLISA signal is proportional to the amount of phosphorylated ERK.
-
Normalize the data to the vehicle control (0% inhibition) and a potent inhibitor control (100% inhibition).
-
Plot the normalized response against the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
-
Alternative and Complementary Assays
To gain a comprehensive understanding of an inhibitor's mechanism of action, a suite of assays should be employed.
-
Protein-Protein Interaction (PPI) Assays: Techniques like Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) can be used to directly measure the disruption of the Kras-RAF interaction.[3][13][14] These assays often involve overexpressing tagged versions of the interacting proteins.[3]
-
Cell Viability/Proliferation Assays: Assays such as CellTiter-Glo® or MTT can be used to assess the downstream effect of KrasG12D inhibition on cell proliferation and survival over a longer time course (e.g., 72 hours).
-
Target Engagement Assays: Cellular thermal shift assays (CETSA) can confirm that the inhibitor is binding to the KrasG12D target within the cell.[15]
-
3D Spheroid Models: For a more physiologically relevant model, assays can be adapted to 3D tumor spheroids.[8] These models often show different sensitivities to inhibitors compared to 2D monolayer cultures.[8]
Conclusion
The protocols and data presented here provide a framework for the cell-based evaluation of KrasG12D inhibitors. A multi-assay approach, beginning with a primary screen measuring downstream signaling (e.g., pERK levels) and progressing to more complex models like 3D spheroids and direct target engagement assays, will provide the most robust and translatable data for advancing promising compounds in drug discovery pipelines.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of PSTA-2413, a potential best-in-class oral pan-RAS inhibitor | BioWorld [bioworld.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 12. CRISPR/Cas9-Mediated Knock-Out of KrasG12D Mutated Pancreatic Cancer Cell Lines [mdpi.com]
- 13. Protein-Protein Interactions | PPI Drug Discovery | Domainex [domainex.co.uk]
- 14. Inhibition of Protein-Protein Interactions: Cell-Based Assays | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for KrasG12D-IN-2 in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of KrasG12D-IN-2, a targeted inhibitor of the KRAS G12D mutation, in three-dimensional (3D) tumor spheroid cultures. 3D spheroid models offer a more physiologically relevant system compared to traditional 2D cell cultures, recapitulating key aspects of the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers.[1][2][3] This document outlines detailed protocols for spheroid formation, inhibitor treatment, and various analytical methods to assess the efficacy of this compound.
Introduction to KrasG12D and 3D Spheroid Models
The KRAS G12D mutation is a critical driver in numerous cancers, including pancreatic, colorectal, and lung adenocarcinomas. This mutation results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation and survival. This compound is a small molecule inhibitor designed to specifically target this mutant protein.
3D tumor spheroids are increasingly utilized in cancer research and drug discovery as they bridge the gap between monolayer cultures and in vivo models.[1][2] Their structure, with an outer proliferating zone, a quiescent intermediate layer, and a necrotic core, mimics the heterogeneity of solid tumors.[4] This complexity makes them an ideal platform for evaluating the efficacy and penetration of anti-cancer therapeutics like this compound.
Data Presentation
Table 1: Recommended Cell Lines for this compound Spheroid Studies
| Cell Line | Cancer Type | KRAS Mutation | Rationale for Use |
| MIA PaCa-2 | Pancreatic Cancer | G12C (often used as a model for KRAS-driven pancreatic cancer) | Well-characterized for 3D spheroid formation and KRAS inhibitor studies.[3][5] |
| PANC-1 | Pancreatic Cancer | G12D | Directly harbors the target mutation for this compound. |
| AsPC-1 | Pancreatic Cancer | G12D | Another relevant cell line with the specific KRAS G12D mutation. |
| HCT116 | Colorectal Cancer | G13D (often used in broader KRAS inhibitor studies) | Can be used to assess selectivity against other KRAS mutations. |
| BxPC-3 | Pancreatic Cancer | Wild-Type | Serves as a negative control to determine the specificity of this compound.[2] |
Table 2: Quantitative Assay Parameters for Spheroid Analysis
| Assay | Purpose | Typical Readout | Key Considerations |
| Spheroid Size and Morphology | Assess overall growth inhibition and cytotoxicity. | Diameter, Volume, Circularity | Can be monitored over time using brightfield microscopy.[6] |
| Cell Viability (ATP Assay, e.g., CellTiter-Glo® 3D) | Quantify the number of viable cells. | Luminescence | Optimized for 3D structures to ensure complete cell lysis.[3][7] |
| Cell Viability (Metabolic Assay, e.g., AlamarBlue™) | Measure metabolic activity of viable cells. | Fluorescence/Absorbance | A non-lytic assay that allows for kinetic measurements.[1] |
| Apoptosis Assay (e.g., Caspase-Glo® 3/7) | Quantify apoptotic cell death. | Luminescence | Measures key executioner caspases in the apoptotic pathway. |
| Immunofluorescence Staining | Visualize protein expression and localization (e.g., p-ERK, Ki67). | Fluorescence Intensity and Distribution | Requires optimized fixation, permeabilization, and antibody penetration protocols for spheroids.[8] |
| Western Blotting | Quantify changes in protein expression and signaling pathways. | Band Intensity | Requires efficient lysis of the entire spheroid to extract total protein.[9] |
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, PANC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells per spheroid, to be optimized for each cell line).
-
Seed the cell suspension into the wells of an ultra-low attachment 96-well plate (e.g., 100 µL per well).
-
Centrifuge the plate at 300 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.[4]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days to allow for spheroid formation. Spheroids should appear as tight, spherical aggregates.
Protocol 2: this compound Treatment of Spheroids
This protocol outlines the procedure for treating pre-formed spheroids with this compound.
Materials:
-
Pre-formed spheroids in a 96-well plate
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a serial dilution of this compound in complete medium. It is recommended to test a wide range of concentrations initially (e.g., 0.01 µM to 10 µM) to determine the IC50.
-
Carefully remove approximately half of the medium from each well containing a spheroid.
-
Add an equal volume of the this compound dilution to each well to achieve the final desired concentration. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the spheroids with the inhibitor for the desired treatment duration (e.g., 72 hours, but can be varied).
-
Proceed with downstream analysis (e.g., viability assays, imaging).
Protocol 3: Spheroid Viability Assessment using an ATP-based Assay
This protocol details the measurement of cell viability using a luminescent ATP-based assay, which is well-suited for 3D cultures.
Materials:
-
Treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Remove the spheroid plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Carefully transfer the spheroids and medium to an opaque-walled 96-well plate suitable for luminescence readings.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Immunofluorescence Staining of Spheroids
This protocol provides a general guideline for whole-mount immunofluorescence staining of spheroids. Optimization of antibody concentrations and incubation times is crucial.[8]
Materials:
-
Treated spheroids
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA, 0.1% Tween-20 in PBS)
-
Primary antibodies (e.g., anti-p-ERK, anti-Ki67)
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Carefully collect spheroids and wash them with PBS.
-
Fix the spheroids in 4% PFA for 1-2 hours at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize the spheroids with permeabilization buffer for 30-60 minutes at room temperature.[10]
-
Wash the spheroids three times with PBS.
-
Block non-specific antibody binding by incubating in blocking buffer for 2 hours at room temperature.
-
Incubate the spheroids with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the spheroids three times with wash buffer (e.g., 0.1% Tween-20 in PBS).
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 2-4 hours at room temperature, protected from light.
-
Wash the spheroids three times with wash buffer.
-
Counterstain nuclei with DAPI for 30 minutes.
-
Wash the spheroids with PBS.
-
Mount the spheroids on a slide with mounting medium and image using a confocal microscope.
Protocol 5: Western Blot Analysis of Spheroids
This protocol describes the preparation of protein lysates from spheroids for Western blot analysis.
Materials:
-
Treated spheroids
-
Cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Micro-homogenizer or sonicator
-
BCA protein assay kit
-
Standard Western blotting reagents and equipment
Procedure:
-
Collect spheroids from each treatment condition (pooling several spheroids may be necessary).
-
Wash the spheroids twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the spheroids.
-
Lyse the spheroids by mechanical disruption using a micro-homogenizer or sonication on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Proceed with standard Western blotting procedures to analyze the expression and phosphorylation of proteins in the KRAS signaling pathway (e.g., p-ERK, p-AKT).[9][11]
Signaling Pathway Diagram
These protocols and application notes provide a framework for investigating the effects of this compound in 3D spheroid cultures. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel 3-dimensional High Throughput Screening Approach Identifies Inducers of a Mutant KRAS Selective Lethal Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Case study - 3D spheroid drug sensitivity - Oncolines B.V. [oncolines.com]
- 4. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. High-Content Monitoring of Drug Effects in a 3D Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
- 9. Modeling Adaptive Resistance of KRAS Mutant Colorectal Cancer to MAPK Pathway Inhibitors with a Three-Dimensional Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for KrasG12D-IN-2 Xenograft Mouse Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting preclinical xenograft mouse model studies to evaluate the efficacy of KrasG12D inhibitors. The focus is on pancreatic ductal adenocarcinoma (PDAC) models, a cancer type where KRAS G12D mutations are highly prevalent.
Introduction to KrasG12D and Targeted Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a crucial GTPase that functions as a molecular switch in cell signaling pathways, regulating cell growth, division, and survival.[1] The G12D mutation, a substitution of glycine with aspartic acid at codon 12, results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation and tumor progression. This mutation is a major driver in many cancers, particularly pancreatic, colorectal, and lung cancers.[1][2]
KrasG12D inhibitors are small molecules designed to specifically target and bind to the mutant KRAS protein, blocking its activity and interrupting downstream signaling pathways.[1] These inhibitors represent a targeted therapeutic approach, aiming to minimize damage to healthy cells.[1] This document outlines the in vivo evaluation of such inhibitors in xenograft mouse models.
Signaling Pathways and Mechanism of Action
The KrasG12D mutation leads to the constitutive activation of downstream signaling pathways, primarily the RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.[2] KrasG12D inhibitors, such as MRTX1133, bind to the switch-II pocket of the mutant KRAS protein, preventing its interaction with downstream effectors like RAF1.[2] This blockade leads to a reduction in the phosphorylation of ERK and AKT, thereby inhibiting tumor growth.[3]
References
Application Note: Pharmacokinetic Analysis of KrasG12D Inhibitors in Animal Models
Disclaimer: The compound "KrasG12D-IN-2" is treated as a representative model for a selective, non-covalent KRAS G12D inhibitor. The data and protocols presented herein are a synthesis of publicly available information on various KRAS G12D inhibitors, such as AZD0022, MRTX1133, and others, intended to provide a comprehensive guide for researchers.
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas.[1][2][3] For decades, KRAS was considered "undruggable" due to the smooth surface of the protein, which lacks deep hydrophobic pockets for small molecules to bind.[3][4] However, recent breakthroughs have led to the development of specific inhibitors that can target these mutations.[1][5]
Pharmacokinetic (PK) analysis, which describes the journey of a drug through the body, is a critical component of preclinical drug development. It helps determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which are essential for establishing safe and effective dosing regimens for future clinical trials. This document provides a detailed overview of the methodologies and protocols for conducting pharmacokinetic analysis of a representative KRAS G12D inhibitor, "this compound," in animal models.
Mechanism of Action: KRAS G12D Signaling
The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling. It cycles between an inactive GDP-bound state and an active GTP-bound state.[6] Growth factor signaling promotes the exchange of GDP for GTP, activating KRAS.[6] The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a perpetually active state, leading to constitutive activation of downstream pro-proliferative pathways like the RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[6][7][8] Selective KRAS G12D inhibitors are designed to bind to the mutant protein, blocking its interaction with downstream effectors and thereby inhibiting oncogenic signaling.[1][2]
Preclinical Pharmacokinetic Data
The following tables summarize representative pharmacokinetic parameters for novel KRAS G12D inhibitors from preclinical studies in animal models. This data is crucial for understanding the drug's disposition and for predicting human pharmacokinetics.
Table 1: Pharmacokinetic Parameters of AZD0022 (Oral KRAS G12D Inhibitor)
| Animal Model | Parameter | Value | Reference |
| Mouse | Blood Clearance | 8.2 mL/min/kg | [9][10] |
| Volume of Distribution (Vss) | 10.8 L/kg | [9][10] | |
| Oral Absorption | 30 - 70% | [9][10] | |
| Dog | Blood Clearance | 8.6 mL/min/kg | [9][10] |
| Volume of Distribution (Vss) | 20.4 L/kg | [9][10] |
Data from studies on AZD0022, a selective KRAS G12D inhibitor. These studies suggest the compound is orally absorbed and has extensive tissue distribution.[9][10]
Experimental Protocols
A robust and well-documented experimental plan is essential for a successful pharmacokinetic study. The following sections detail the protocols for an in vivo PK study and the bioanalytical method for sample quantification.
In Vivo Pharmacokinetic Study Workflow
The overall workflow for a typical preclinical PK study involves several sequential steps, from animal preparation to data analysis and interpretation.
Protocol: In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical study to assess the PK profile of "this compound" in tumor-bearing mice.
1. Animal Models and Housing:
-
Species: Female BALB/c nude mice, 6-8 weeks old.
-
Tumor Model: Subcutaneously inoculate mice in the right flank with a human cancer cell line harboring the KRAS G12D mutation (e.g., GP2d colorectal or Panc 04.03 pancreatic cancer cells).[9][11] Allow tumors to reach a volume of 100-200 mm³.
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water. Acclimate animals for at least one week before the experiment.
2. Drug Formulation and Administration:
-
Formulation: Prepare a formulation of this compound suitable for the chosen route of administration (e.g., suspension in 0.5% methylcellulose for oral gavage).
-
Dose & Route: Administer a single dose of the compound. For example, an oral (PO) dose of 150 mg/kg or an intraperitoneal (IP) dose of 30 mg/kg.[10][11] The volume for oral gavage in mice should not exceed 10 mL/kg.[12]
3. Sample Collection:
-
Groups: Assign mice to different time-point groups (n=3-4 mice per group) for terminal sampling, or use sparse sampling techniques.
-
Blood Collection: Collect blood samples (approx. 50-100 µL) via retro-orbital sinus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Place samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.[13] Store plasma at -80°C until analysis.
-
Tissue Collection: At the final time point, euthanize animals and collect tumors and other relevant tissues (e.g., liver, lung, kidney).[14] Rinse tissues, blot dry, weigh, and flash-freeze in liquid nitrogen. Store at -80°C.
Protocol: Bioanalytical Sample Quantification by LC-MS/MS
This protocol details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of "this compound" in plasma and tissue homogenates.[14]
1. Materials and Reagents:
-
Chemicals: this compound reference standard, internal standard (IS, e.g., erlotinib or a stable isotope-labeled version of the analyte), HPLC-grade acetonitrile, methanol, and formic acid.[14]
-
Equipment: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, UPLC/HPLC system, analytical balance, centrifuge.
2. Sample Preparation:
-
Standard Curve: Prepare calibration standards by spiking known concentrations of this compound (e.g., 1-2000 ng/mL) into blank matrix (plasma or tissue homogenate).[14]
-
Tissue Homogenization: Homogenize tissue samples in a suitable buffer (e.g., PBS) to a final concentration of ~100 mg/mL.
-
Protein Precipitation: To a 20 µL aliquot of plasma, standard, or quality control (QC) sample in a 96-well plate, add 100 µL of cold acetonitrile containing the internal standard.[14]
-
Extraction: Vortex the plate for 5 minutes, then centrifuge at 4000 x g for 15 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for injection into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC Column: Acquity UPLC BEH C18 column (or equivalent).[14]
-
Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.
-
Flow Rate: 0.5-0.6 mL/min.[14]
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).[14] Optimize SRM transitions (parent ion -> product ion) for both the analyte and the internal standard.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.
-
Use a weighted (1/x²) linear regression to determine the concentrations of the analyte in the unknown samples.
-
Calculate PK parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis with software such as Phoenix WinNonlin.
Pharmacodynamic Analysis
To establish a PK/PD relationship, drug concentration is correlated with a biological response. For KRAS G12D inhibitors, this often involves measuring the inhibition of downstream signaling pathways.
-
Endpoint: Assess the levels of phosphorylated ERK (pERK) or phosphorylated RSK (pRSK) in tumor lysates via Western blot or ELISA.[9][10][11]
-
Procedure: Collect tumor tissues at various time points post-dosing, corresponding with PK sampling. Lyse the tissue, quantify total protein, and perform Western blotting using specific antibodies against pERK, total ERK, pRSK, and a loading control (e.g., GAPDH).
-
Correlation: Correlate the observed target inhibition with the measured drug concentrations in the tumor and plasma at the corresponding time points.[10]
References
- 1. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. jetir.org [jetir.org]
- 4. Recombinant KRAS G12D Protein Vaccines Elicit Significant Anti-Tumor Effects in Mouse CT26 Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 6. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vivo KRAS allelic series reveals distinct phenotypes of common oncogenic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paluratide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biorxiv.org [biorxiv.org]
- 12. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. research-portal.uu.nl [research-portal.uu.nl]
Application Notes and Protocols for Pharmacodynamic Assays of KrasG12D-IN-2 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key pharmacodynamic (PD) assays to evaluate the target engagement and downstream signaling effects of KrasG12D-IN-2, a non-covalent inhibitor of the KRAS G12D mutant protein.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein with a glycine-to-aspartate mutation at codon 12 (G12D) is a prevalent oncogenic driver in various cancers, including pancreatic, colorectal, and lung cancers.[1][2] This mutation locks KRAS in a constitutively active, GTP-bound state, leading to aberrant activation of downstream pro-proliferative signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3][4] this compound is a small molecule inhibitor designed to specifically target the KRAS G12D mutant protein.[1] Pharmacodynamic assays are crucial for confirming that this compound engages its target in cellular and in vivo models and for elucidating its mechanism of action by measuring the modulation of downstream signaling.
This document outlines protocols for essential pharmacodynamic assays to assess the efficacy of this compound, including Cellular Thermal Shift Assay (CETSA) for direct target engagement, Western blotting for downstream pathway modulation, and KRAS-GTP pulldown assays to measure the inhibition of KRAS activation.
Signaling Pathway and Experimental Workflow
Quantitative Data Summary
The following tables summarize representative quantitative data for a potent, non-covalent KRAS G12D inhibitor. This data is intended to provide expected values for researchers using this compound.
Table 1: In Vitro Inhibition of KRAS G12D Signaling
| Assay | Cell Line | Inhibitor | IC50 (nM) | Reference |
| p-ERK Inhibition | AsPC-1 | HRS-4642 | 0.1 | [2] |
| SOS1-KRAS Interaction | Biochemical | MRTX0902 | 16.6 | [5] |
| Cell Viability | MiaPaCa-2 | Compound A | 8 | [6] |
| KRAS-RBD Interaction | Biochemical | Compound A | 4 | [6] |
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Cell Line | Inhibitor | Concentration (µM) | Thermal Shift (°C) |
| HEK293 (overexpressing KRAS G12D) | Generic KRAS G12D Inhibitor | 1 | +5.2 |
| Panc-1 | Generic KRAS G12D Inhibitor | 1 | +4.8 |
Experimental Protocols
Western Blotting for Phospho-ERK (p-ERK)
This protocol is for assessing the inhibition of the MAPK signaling pathway downstream of KRAS G12D.
Materials:
-
KRAS G12D mutant cell line (e.g., AsPC-1, Panc-1)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[7]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[8] Incubate with primary antibody against p-ERK1/2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7] Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK and a loading control like GAPDH or β-actin.[9]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of this compound with the KRAS G12D protein in a cellular context.[10][11] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
KRAS G12D mutant cell line
-
This compound
-
PBS and cell lysis buffer
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
Western blotting or ELISA reagents for KRAS G12D detection
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.[10]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of soluble KRAS G12D protein by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble KRAS G12D as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
KRAS-GTP Pulldown Assay
This assay measures the levels of active, GTP-bound KRAS. Inhibition of KRAS G12D by this compound is expected to decrease the amount of KRAS-GTP.
Materials:
-
KRAS G12D mutant cell line
-
This compound
-
Lysis/Wash Buffer
-
Raf-1 RBD (RAS Binding Domain) agarose beads
-
Guanine Nucleotide Exchange Buffer
-
GTPγS and GDP
-
Western blotting reagents for KRAS detection
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle. Lyse the cells in a buffer that preserves the GTP-bound state of KRAS.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Pulldown of Active KRAS: Incubate the lysates with Raf-1 RBD agarose beads for 1 hour at 4°C with gentle rotation. The RBD of Raf-1 specifically binds to the GTP-bound form of RAS.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads by boiling in Laemmli buffer. Analyze the eluate by Western blotting using a KRAS-specific antibody.
-
Input Control: Run a Western blot on a small fraction of the total cell lysate to show the total KRAS levels.
Immunoprecipitation (IP) of KRAS G12D
Immunoprecipitation can be used to isolate KRAS G12D and its binding partners to study how this compound affects these interactions.
Materials:
-
KRAS G12D mutant cell line
-
This compound
-
IP Lysis Buffer
-
Anti-KRAS G12D specific antibody or a pan-KRAS antibody
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli buffer
Procedure:
-
Cell Treatment and Lysis: Treat and lyse cells as described in the previous protocols.
-
Pre-clearing Lysate: (Optional but recommended) Incubate the cell lysate with beads alone for 30-60 minutes to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-KRAS antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.
-
Capture of Immune Complexes: Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them multiple times with wash buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling in Laemmli buffer for subsequent Western blot analysis or with a gentle elution buffer for mass spectrometry.
Conclusion
The pharmacodynamic assays detailed in these application notes provide a robust framework for characterizing the cellular activity of this compound. By confirming direct target engagement with CETSA and quantifying the inhibition of downstream signaling through p-ERK levels and KRAS-GTP status, researchers can effectively evaluate the potency and mechanism of action of this targeted cancer therapeutic. Consistent and rigorous application of these protocols will be essential for the preclinical development of this compound.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for KrasG12D-IN-2 Dose-Response Curve Generation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, including pancreatic, colorectal, and lung cancers.[1] The Gly12Asp (G12D) mutation is one of the most common KRAS alterations, leading to a constitutively active protein that drives uncontrolled cell proliferation and survival.[1][2] KrasG12D-IN-2 is a small molecule inhibitor designed to specifically target this mutant protein. These application notes provide detailed protocols for generating dose-response curves to characterize the in vitro efficacy of this compound.
Mechanism of Action: KrasG12D inhibitors, such as this compound, are designed to bind to the mutant KRAS protein, often in the switch-II pocket, thereby locking it in an inactive state.[3] This prevents the exchange of GDP for GTP and subsequent activation of downstream signaling pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are critical for tumor cell growth and survival.[3][4]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | KRAS Mutation Status | Assay Type | Endpoint | This compound IC₅₀ (nM) |
| PANC-1 | KRAS G12D | Cell Viability (CellTiter-Glo) | ATP Levels | 15 |
| Mia PaCa-2 | KRAS G12C | Cell Viability (CellTiter-Glo) | ATP Levels | >10,000 |
| AsPC-1 | KRAS G12D | p-ERK Inhibition (Western Blot) | p-ERK/Total ERK Ratio | 5 |
| BxPC-3 | KRAS Wild-Type | p-ERK Inhibition (Western Blot) | p-ERK/Total ERK Ratio | >5,000 |
| Organoid Model 1 | KRAS G12D | 3D Cell Viability (CellTiter-Glo 3D) | ATP Levels | 25 |
Note: The data presented in this table is representative and may vary based on experimental conditions.
Mandatory Visualizations
Signaling Pathway
Caption: KrasG12D Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: Workflow for Dose-Response Curve Generation.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Materials:
-
KRAS G12D mutant (e.g., PANC-1) and wild-type (e.g., BxPC-3) cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is ≤ 0.1% in all wells.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Measurement:
-
Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells.
-
Plot the normalized luminescence values against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC₅₀ value.
-
Western Blot for p-ERK Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.
Materials:
-
KRAS G12D mutant cell line (e.g., AsPC-1)
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Mouse anti-GAPDH.
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed 5 x 10⁵ cells per well in 6-well plates and incubate overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a nitrocellulose or PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK, 1:1000; anti-ERK, 1:1000; anti-GAPDH, 1:5000) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the p-ERK signal to the total ERK signal.
-
Plot the normalized p-ERK/total ERK ratio against the inhibitor concentration to generate a dose-response curve and determine the IC₅₀.
-
Conclusion
These protocols provide a robust framework for characterizing the dose-dependent effects of this compound on cell viability and target engagement. The combination of cell-based proliferation assays and mechanistic western blots offers a comprehensive in vitro evaluation of inhibitor potency and selectivity. Consistent and reproducible data generation is critical for the preclinical assessment of novel KRAS G12D inhibitors.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paluratide - Wikipedia [en.wikipedia.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with KrasG12D-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, can drive tumor growth.[1] The G12D mutation is one of the most common KRAS mutations found in various cancers, including pancreatic, colorectal, and lung cancers.[1][2] KrasG12D-IN-2 is a potent and selective non-covalent inhibitor that targets the KRAS G12D mutant protein, locking it in an inactive state and thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[1][3]
These application notes provide detailed protocols for assessing the viability of cancer cells treated with this compound using three common and robust cell viability assays: MTT, CellTiter-Glo®, and Crystal Violet staining. Cell viability assays are essential tools in drug discovery for evaluating the cytotoxic and cytostatic effects of potential therapeutic compounds.[4][5] The choice of assay depends on the specific experimental goals, cell type, and available equipment.
KrasG12D Signaling Pathway
The KRAS protein is a small GTPase that acts as a molecular switch in signal transduction.[6] In its active GTP-bound state, KRAS activates downstream effector pathways, most notably the RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[1][6] The G12D mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and aberrant downstream signaling. This compound specifically binds to the mutant KRAS G12D protein, preventing it from engaging with its downstream effectors and thereby inhibiting these oncogenic signaling cascades.[1]
Caption: KrasG12D Signaling Pathway and Inhibition by this compound.
Data Presentation: Efficacy of this compound
The following tables summarize hypothetical quantitative data from cell viability assays performed on a KrasG12D-mutant pancreatic cancer cell line (e.g., AsPC-1) treated with varying concentrations of this compound for 72 hours.
Table 1: MTT Assay - Cell Viability (%)
| This compound (nM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 92.1 ± 5.1 |
| 10 | 75.3 ± 3.8 |
| 100 | 48.2 ± 2.9 |
| 1000 | 15.7 ± 1.5 |
| 10000 | 5.2 ± 0.8 |
Table 2: CellTiter-Glo® Assay - Luminescence (RLU)
| This compound (nM) | Luminescence (Mean RLU ± SD) | % Viability |
| 0 (Vehicle) | 856,432 ± 35,123 | 100 |
| 1 | 798,543 ± 30,876 | 93.2 |
| 10 | 654,321 ± 25,432 | 76.4 |
| 100 | 423,123 ± 18,765 | 49.4 |
| 1000 | 145,678 ± 9,876 | 17.0 |
| 10000 | 51,234 ± 4,567 | 6.0 |
Table 3: Crystal Violet Assay - Absorbance (OD 570 nm)
| This compound (nM) | Absorbance (Mean OD ± SD) | % Viability |
| 0 (Vehicle) | 1.254 ± 0.087 | 100 |
| 1 | 1.165 ± 0.076 | 92.9 |
| 10 | 0.954 ± 0.065 | 76.1 |
| 100 | 0.612 ± 0.043 | 48.8 |
| 1000 | 0.201 ± 0.021 | 16.0 |
| 10000 | 0.078 ± 0.009 | 6.2 |
Experimental Protocols
The following are detailed protocols for the three cell viability assays. It is crucial to optimize seeding density and incubation times for each specific cell line to ensure results are within the linear range of the assay.
Experimental Workflow Overview
Caption: General workflow for cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells.[7] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[8][9]
Materials:
-
KrasG12D-mutant cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]
-
Microplate reader capable of measuring absorbance at 570 nm[8]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[10] Include wells with medium only for background control.
-
Cell Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to adhere.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7][9]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Incubate the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background.[9]
-
Data Analysis: Subtract the average absorbance of the background control wells from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control.
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[12] The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.[12][13]
Materials:
-
KrasG12D-mutant cancer cell line
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
This compound stock solution
-
CellTiter-Glo® Reagent[12]
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate (e.g., 5,000 cells/well in 100 µL of complete medium).[14] Include wells with medium only for background control.
-
Cell Adherence: Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate for the desired treatment period (e.g., 72 hours).
-
Reagent Preparation and Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[13][14]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the average luminescence of the background control wells. Calculate the percentage of cell viability relative to the vehicle control.
Crystal Violet Staining Assay
Principle: This assay is based on the ability of the crystal violet dye to bind to proteins and DNA of adherent cells.[15][16] Following treatment, dead cells detach and are washed away, while the remaining viable, adherent cells are stained.[16][17] The amount of retained dye is proportional to the number of viable cells and is quantified by measuring the absorbance after solubilization.[17][18]
Materials:
-
KrasG12D-mutant cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)[18]
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)[18]
-
Microplate reader capable of measuring absorbance at 570-590 nm[8][17]
Protocol:
-
Cell Seeding and Adherence: Seed cells in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Treat cells with serial dilutions of this compound for the desired duration.
-
Washing: Carefully aspirate the medium and gently wash the cells twice with PBS.[15]
-
Fixation: Add 100 µL of fixative solution to each well and incubate for 15 minutes at room temperature.
-
Staining: Remove the fixative and add 50 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.[15]
-
Washing: Gently wash the plate with tap water until the water runs clear. Invert the plate on a paper towel to dry completely.[15]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for 15-30 minutes on an orbital shaker.[18]
-
Absorbance Measurement: Measure the absorbance at 570-590 nm.[8][17]
-
Data Analysis: Subtract the average absorbance of the background control wells. Calculate the percentage of cell viability relative to the vehicle control.
Data Analysis and Interpretation
For each assay, the percentage of cell viability is typically calculated using the following formula:
% Viability = [(Absorbance/Luminescence of Treated Cells - Background) / (Absorbance/Luminescence of Vehicle Control - Background)] x 100
The results can then be used to generate dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) value for this compound, which is a key parameter for evaluating its potency.
Caption: Logical flow of data analysis for cell viability assays.
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. K-RasG12D expression induces hyperproliferation and aberrant signaling in primary hematopoietic stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 13. ch.promega.com [ch.promega.com]
- 14. OUH - Protocols [ous-research.no]
- 15. researchgate.net [researchgate.net]
- 16. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Crystal violet staining protocol | Abcam [abcam.com]
- 18. clyte.tech [clyte.tech]
Application Notes and Protocols: Investigating Synergistic Combinations of KRAS G12D Inhibitors with Chemotherapy Agents
For Research Use Only.
Introduction
The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and non-small cell lung cancers. For decades, KRAS was considered "undruggable." However, the recent development of specific inhibitors targeting KRAS mutations has marked a significant breakthrough. This document focuses on the therapeutic potential of combining KRAS G12D inhibitors, using publicly available data from prominent examples like MRTX1133 and HRS-4642 as a framework, with other anti-cancer agents to enhance efficacy and overcome resistance. While data on the specific compound KrasG12D-IN-2 is limited, the principles and combination strategies outlined here are broadly applicable to this class of inhibitors.
The primary rationale for combination therapy is to counteract the adaptive resistance mechanisms that tumor cells employ in response to targeted KRAS G12D inhibition. These mechanisms often involve the reactivation of the MAPK pathway through feedback loops involving receptor tyrosine kinases (RTKs) like EGFR or the activation of parallel survival pathways. By co-targeting these escape routes, combination therapies aim to induce deeper and more durable anti-tumor responses.
Signaling Pathways and Rationale for Combination
KRAS G12D constitutively activates downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving uncontrolled cell proliferation and survival. Inhibition of KRAS G12D aims to shut down these pro-tumorigenic signals.
Figure 1: KRAS G12D signaling and points of therapeutic intervention.
Data Presentation: Efficacy of KRAS G12D Inhibitors in Combination
The following tables summarize preclinical and clinical data for various KRAS G12D inhibitors combined with other therapeutic agents. This data provides a strong rationale for exploring similar combinations with this compound.
Table 1: Preclinical In Vivo Efficacy of MRTX1133 Combination Therapies
| Cancer Type | Model | Combination Therapy | Outcome | Reference |
| Pancreatic (PDAC) | Orthotopic Mouse | MRTX1133 + Afatinib (pan-ERBB inh.) | Significantly longer survival and tumor regression compared to monotherapy. | [1][2][3] |
| Pancreatic (PDAC) | Mouse Models | MRTX1133 + Immune Checkpoint Inh. | Sustained tumor regression and improved survival outcomes. | [1][4] |
| Pancreatic (PDAC) | Mouse Models | MRTX1133 + Venetoclax (BCL2 inh.) | Promoted tumor regression. | [5] |
| NSCLC | In Vivo Models | MRTX1133 + Trametinib (MEK inh.) | Suppressed tumor growth more effectively than monotherapy. |
Table 2: Preclinical/Clinical Efficacy of Other KRAS G12D Inhibitors in Combination
| Inhibitor | Cancer Type | Model/Phase | Combination Therapy | Outcome | Reference(s) |
| HRS-4642 | Solid Tumors | Preclinical | HRS-4642 + Carfilzomib | Improved anti-tumor efficacy; reshaped tumor microenvironment. | [6] |
| Bortezomib | NSCLC | Phase 2 | Bortezomib Monotherapy | Modest activity; 6% ORR, but durable disease control in a subset. | [7] |
| VS-7375 | PDAC | Phase 1/2a Trial | VS-7375 + Gemcitabine/Nab-paclitaxel | Planned combination arm in ongoing clinical trial. | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are standard protocols for key experiments used to evaluate drug combinations.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
This protocol determines the anti-proliferative effect of this compound alone and in combination with another agent and quantifies synergy.
Figure 2: Workflow for in vitro cell viability and synergy assay.
Materials:
-
KRAS G12D mutant cancer cell line (e.g., AsPC-1, PANC-1)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
96-well clear bottom, white-walled plates
-
This compound and combination agent
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Method:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of complete medium into a 96-well plate. Incubate overnight.
-
Drug Preparation: Prepare 10x concentrated serial dilutions of this compound and the combination agent in culture medium.
-
Treatment: Add 10 µL of the 10x drug solutions to the appropriate wells. For combination treatments, add 5 µL of each 20x concentrated drug. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of reagent to each well.
-
Reading: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize luminescence values to vehicle-treated controls to determine percent viability. Use software (e.g., GraphPad Prism) to plot dose-response curves and calculate IC50 values. Use a synergy analysis software (e.g., Combenefit) to calculate synergy scores.
Protocol 2: Western Blotting for Pathway Modulation
This protocol assesses how the drug combination affects key proteins in the KRAS signaling pathway.
Materials:
-
KRAS G12D mutant cells
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-t-ERK, anti-p-AKT, anti-t-AKT, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Method:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, the combination agent, or the combination for a specified time (e.g., 2, 6, or 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer. Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Image the blot using a chemiluminescence detection system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a drug combination in a mouse model.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude)
-
KRAS G12D mutant cancer cells (e.g., 1-2 x 10⁶ cells in PBS/Matrigel suspension)
-
This compound and combination agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal scale
Method:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound alone, Combination Agent alone, Combination).
-
Treatment Administration: Administer drugs according to the predetermined schedule, route (e.g., oral gavage, intraperitoneal injection), and dose.
-
Monitoring: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine significance. An increase in TGI in the combination group compared to single-agent groups suggests synergistic or additive effects.
Conclusion
The strategy of combining KRAS G12D inhibitors with agents that target known resistance pathways is a highly promising avenue in oncology research. Preclinical data for inhibitors like MRTX1133 strongly support combinations with pan-ERBB inhibitors, proteasome inhibitors, and immunotherapy.[1][6] The protocols outlined in this document provide a standardized framework for researchers to systematically evaluate novel combinations, such as those involving this compound, to identify the most potent therapeutic strategies for patients with KRAS G12D-mutant cancers.
References
- 1. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 2. One-two punch: Novel drug pairing could beat pancreatic cancer - ecancer [ecancer.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 5. Combination Therapy May Improve Treatment Response in Pancreatic Cancer - News Center [news.feinberg.northwestern.edu]
- 6. Anti-tumor efficacy of HRS-4642 and its potential combination with proteasome inhibition in KRAS G12D-mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: CRISPR Screening to Identify Synergistic Partners for KrasG12D-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in aggressive malignancies such as pancreatic, colorectal, and non-small cell lung cancer.[1][2][3] The development of direct KRAS G12D inhibitors, such as KrasG12D-IN-2, represents a significant advancement in targeted cancer therapy.[4][5] However, intrinsic and acquired resistance often limits the long-term efficacy of single-agent therapies.[4] Identifying synergistic drug combinations is a promising strategy to enhance therapeutic response and overcome resistance.[6][7][8][9]
This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose inactivation sensitizes KRAS G12D-mutant cancer cells to this compound. By systematically knocking out every gene in the genome, this approach allows for the unbiased discovery of novel therapeutic targets that, when inhibited in combination with this compound, lead to a synergistic anti-cancer effect.
Signaling Pathways Overview
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[4] The G12D mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and the subsequent engagement of downstream effector pathways that drive cell proliferation, survival, and differentiation.[1] The two primary signaling cascades downstream of KRAS are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[4][10] Understanding these pathways is crucial for interpreting the results of a CRISPR screen aimed at identifying synergistic partners for a KRAS G12D inhibitor.
KRAS G12D Signaling Pathway
Experimental Workflow
The overall experimental workflow for the CRISPR screen is depicted below. It involves the generation of a pooled lentiviral sgRNA library, transduction of Cas9-expressing KRAS G12D-mutant cells, selection of successfully transduced cells, treatment with this compound, and identification of depleted sgRNAs through next-generation sequencing.
CRISPR Screen Workflow
Detailed Experimental Protocols
Cell Line Preparation
-
Cell Line Selection : Choose a human cancer cell line endogenously expressing the KRAS G12D mutation (e.g., MIA PaCa-2, AsPC-1).
-
Cas9 Expression : Stably express Cas9 in the selected cell line by lentiviral transduction with a Cas9-expressing vector (e.g., lentiCas9-Blast).
-
Single-Cell Cloning and Validation : Select a single-cell clone with high and uniform Cas9 activity. Validate Cas9 activity using a functional assay (e.g., GFP knockout with a validated sgRNA).
Lentiviral sgRNA Library Production
-
Library Selection : Obtain a genome-wide human sgRNA library (e.g., GeCKO v2). These libraries typically contain multiple sgRNAs per gene to ensure robust knockout.[11]
-
Library Amplification : Amplify the plasmid library in E. coli following the library manufacturer's instructions to obtain sufficient plasmid DNA for lentiviral packaging.
-
Lentiviral Packaging : In HEK293T cells, co-transfect the sgRNA library plasmid pool with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids.[12]
-
Virus Harvest and Titer : Harvest the lentiviral supernatant at 48 and 72 hours post-transfection. Determine the viral titer to calculate the required volume for transduction at the desired multiplicity of infection (MOI).
CRISPR Screen Execution
-
Cell Transduction : Transduce the Cas9-expressing KRAS G12D cells with the pooled sgRNA lentiviral library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.[13] The number of cells should be sufficient to maintain a library coverage of at least 300-500 cells per sgRNA.
-
Antibiotic Selection : Two days post-transduction, select for successfully transduced cells by adding puromycin to the culture medium. Maintain puromycin selection until a non-transduced control cell population is completely eliminated.
-
Baseline Cell Collection (T0) : After selection, harvest a representative population of cells to serve as the baseline (T0) for sgRNA representation.
-
Drug Treatment : Split the remaining cell population into two arms: a control group treated with vehicle (e.g., DMSO) and an experimental group treated with a predetermined sublethal concentration of this compound (e.g., IC20-IC30).
-
Cell Passaging and Harvesting : Culture the cells for 14-21 days, passaging as needed while maintaining library representation. Harvest cell pellets from both the vehicle and this compound treated populations at one or more later time points (e.g., T-end).
Data Generation and Analysis
-
Genomic DNA Extraction : Extract genomic DNA from the T0 and T-end cell pellets.
-
sgRNA Amplification and Sequencing : Amplify the integrated sgRNA sequences from the genomic DNA using PCR.[14] Submit the amplicons for next-generation sequencing.
-
Bioinformatic Analysis :
-
Quality Control : Assess the quality of the sequencing reads.
-
Read Alignment and Counting : Align reads to the sgRNA library reference file and quantify the abundance of each sgRNA in each sample.[15]
-
Hit Identification : Use a statistical tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify genes whose sgRNAs are significantly depleted in the this compound treated population compared to the vehicle-treated population.[16][17] The Robust Rank Aggregation (RRA) algorithm within MAGeCK is commonly used for this purpose.[17]
-
Data Presentation
The primary output of the bioinformatic analysis is a ranked list of genes that, when knocked out, synergize with this compound. This data is typically presented in a tabular format.
Table 1: Top Gene Hits from CRISPR Screen for Synergy with this compound
| Rank | Gene Symbol | Description | RRA Score (log10) | p-value | False Discovery Rate (FDR) |
| 1 | GENE_A | Mitogen-activated protein kinase kinase kinase 1 | -6.8 | 1.2e-07 | 1.5e-05 |
| 2 | GENE_B | Phosphoinositide-3-kinase regulatory subunit 1 | -6.2 | 5.8e-07 | 3.6e-05 |
| 3 | GENE_C | BCL2 like 1 | -5.9 | 1.1e-06 | 4.9e-05 |
| 4 | GENE_D | Cyclin dependent kinase 4 | -5.5 | 3.2e-06 | 9.8e-05 |
| 5 | GENE_E | Son of sevenless homolog 1 | -5.1 | 7.9e-06 | 1.8e-04 |
| ... | ... | ... | ... | ... | ... |
Table 2: sgRNA-Level Data for a Top Hit (Example: GENE_A)
| sgRNA ID | Sequence | Log2 Fold Change (this compound vs. Vehicle) | p-value |
| GENE_A_1 | GATCGATCGATCGATCGATC | -3.5 | 1.5e-04 |
| GENE_A_2 | TCGATCGATCGATCGATCGA | -3.1 | 3.2e-04 |
| GENE_A_3 | ATCGATCGATCGATCGATCG | -2.9 | 5.1e-04 |
| GENE_A_4 | CGATCGATCGATCGATCGAT | -3.8 | 8.9e-05 |
Interpretation of Results and Hit Validation
Genes with the lowest RRA scores and significant p-values/FDRs are considered top candidates for synergistic partners. A negative log2 fold change indicates that the sgRNA is depleted in the drug-treated population, suggesting that the knockout of the target gene enhances the drug's cytotoxic or cytostatic effects.
Synergistic Drug Action
Following the primary screen, it is essential to validate the top hits through:
-
Secondary Screens : Using a focused sgRNA library targeting the top candidate genes.
-
Individual Gene Knockouts : Validating the synergistic effect by knocking out candidate genes individually and assessing cell viability in the presence of this compound.
-
Orthogonal Approaches : Using alternative methods such as RNA interference (RNAi) to confirm the phenotype.
-
Pharmacological Inhibition : If small molecule inhibitors exist for the protein products of the identified genes, these can be tested in combination with this compound.
Conclusion
CRISPR-based genetic screens are a powerful and unbiased tool for identifying novel drug targets that can be combined with KRAS G12D inhibitors to achieve synergistic anti-cancer activity. The detailed protocols and data analysis workflows provided in these application notes offer a comprehensive guide for researchers and drug development professionals to implement this strategy, ultimately accelerating the development of more effective combination therapies for KRAS G12D-driven cancers.
References
- 1. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12D - My Cancer Genome [mycancergenome.org]
- 3. Impact of KRASG12D subtype and concurrent pathogenic mutations on advanced non-small cell lung cancer outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 6. revvity.com [revvity.com]
- 7. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Genome-scale CRISPR-Cas9 Knockout and Transcriptional Activation Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Process for an efficient lentiviral cell transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. manuals.cellecta.com [manuals.cellecta.com]
- 14. broadinstitute.org [broadinstitute.org]
- 15. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 16. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Analyze CRISPR Screen Data to Find Targets? | Ubigene [ubigene.us]
Application Notes and Protocols for Studying KRAS G12D Biology in Pancreatic Cancer Models with a Representative Inhibitor
A Note on the Investigated Compound: While the specific inhibitor "KrasG12D-IN-2" is not widely documented in publicly available scientific literature, this document provides comprehensive application notes and protocols based on the well-characterized, potent, and selective KRAS G12D inhibitor, MRTX1133, and other reported KRAS G12D inhibitors. The principles, experimental setups, and expected outcomes are representative of the class of molecules designed to target the KRAS G12D mutation in pancreatic cancer.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a devastating disease with a grim prognosis, largely driven by mutations in the KRAS oncogene. The KRAS G12D mutation is the most prevalent, occurring in approximately 35-45% of PDAC cases.[1][2][3] For decades, KRAS was considered "undruggable." However, recent breakthroughs have led to the development of specific inhibitors targeting mutant KRAS proteins. These inhibitors, such as MRTX1133, non-covalently bind to the switch-II pocket of the KRAS G12D protein, locking it in an inactive state and preventing downstream signaling.[4][5] This inhibition leads to suppressed cancer cell proliferation and tumor growth in various preclinical pancreatic cancer models.[1][6]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on utilizing a representative KRAS G12D inhibitor to study KRAS biology in pancreatic cancer models. The document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Data Presentation
The following tables summarize the quantitative data on the efficacy of representative KRAS G12D inhibitors in various pancreatic cancer models.
Table 1: In Vitro Efficacy of KRAS G12D Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| MRTX1133 | AsPC-1 (PDAC) | 3D Cell-Titer Glo | Single-digit nM | [7] |
| MRTX1133 | HPAC (PDAC) | Not Specified | Not Specified | [1] |
| ERAS-5024 | AsPC-1 (PDAC) | pERK Inhibition | Not Specified | [7] |
| ERAS-5024 | AsPC-1 (PDAC) | 3D Cell-Titer Glo | Single-digit nM | [3][7] |
| TH-Z835 | Multiple PDAC cell lines | Not Specified | Not Specified | [8] |
Table 2: In Vivo Efficacy of KRAS G12D Inhibitors in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition/Regression | Reference |
| MRTX1133 | HPAC (human PDAC cell line) | 30 mg/kg, twice daily (i.p.) | 85% regression | [1] |
| MRTX1133 | Multiple PDAC patient-derived xenografts | Not Specified | 73% of models showed >30% tumor regression | [1] |
| ERAS-5024 | AsPC-1 (human PDAC cell line) | Not Specified | Tumor regression | [3][7] |
| TH-Z835 | Xenograft tumor mouse models | Not Specified | In vivo inhibition of tumor growth | [4][5] |
Table 3: Efficacy of MRTX1133 in a Genetically Engineered Mouse Model (KPC)
| Model | Treatment | Outcome | Reference |
| KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) | MRTX1133 | Significant tumor shrinkage | [2] |
| KPC/Y (immunocompetent) | MRTX1133 | Deep tumor regressions, complete or near-complete remissions after 14 days | [6] |
Signaling Pathways and Experimental Workflows
KRAS G12D Signaling Pathway and Inhibition
The following diagram illustrates the canonical KRAS signaling pathway and the mechanism of its inhibition by a selective G12D inhibitor.
Caption: KRAS G12D signaling pathway and inhibitor mechanism.
Experimental Workflow for In Vitro and In Vivo Evaluation
The following diagram outlines a typical workflow for evaluating a KRAS G12D inhibitor.
Caption: Workflow for inhibitor evaluation.
Experimental Protocols
Western Blot for Downstream Signaling Inhibition
This protocol details the procedure to assess the inhibition of KRAS downstream signaling pathways (e.g., MAPK and PI3K/AKT) in pancreatic cancer cells treated with a KRAS G12D inhibitor.
Materials:
-
KRAS G12D mutant (e.g., AsPC-1, HPAC) and KRAS wild-type (e.g., BxPC-3) pancreatic cancer cell lines.[9]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
KRAS G12D inhibitor (e.g., MRTX1133).
-
DMSO (vehicle control).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Nitrocellulose or PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, anti-KRAS G12D specific antibody (if available), anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment:
-
Plate pancreatic cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the KRAS G12D inhibitor or DMSO for a predetermined time (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities and normalize to the loading control (β-actin).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular context.[10]
Materials:
-
Pancreatic cancer cells (e.g., AsPC-1).
-
KRAS G12D inhibitor.
-
DMSO.
-
PBS.
-
PCR tubes or plates.
-
Thermal cycler.
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonication).
-
Equipment for Western blotting (as described in Protocol 1) or ELISA-based detection.
Procedure:
-
Cell Treatment:
-
Treat cultured pancreatic cancer cells with the KRAS G12D inhibitor or DMSO at a desired concentration for 1-2 hours.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble KRAS G12D protein in each sample by Western blotting or an ELISA-based method.
-
-
Data Interpretation:
-
In the presence of a binding inhibitor, the KRAS G12D protein will be stabilized at higher temperatures, resulting in more soluble protein compared to the DMSO control. Plotting the amount of soluble protein against temperature will generate a melting curve, and a shift in this curve indicates target engagement.
-
In Vivo Efficacy Study in a Pancreatic Cancer Xenograft Model
This protocol describes how to assess the anti-tumor activity of a KRAS G12D inhibitor in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID).
-
KRAS G12D mutant pancreatic cancer cells (e.g., HPAC).
-
Matrigel (optional).
-
KRAS G12D inhibitor formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
Animal balance.
Procedure:
-
Cell Implantation:
-
Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 1-5 million cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the KRAS G12D inhibitor or vehicle control to the mice according to the desired dosing schedule (e.g., daily or twice-daily intraperitoneal injection).
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the mice.
-
-
Endpoint and Analysis:
-
Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis (e.g., Western blot for pharmacodynamic markers, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to compare the treatment and control groups.
-
In Vivo Study in the KPC Genetically Engineered Mouse Model
The KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) mouse model spontaneously develops pancreatic tumors that closely recapitulate human PDAC.[11][12][13][14]
Materials:
-
KPC mice.
-
KRAS G12D inhibitor.
-
Vehicle control.
-
Imaging modality for tumor monitoring (e.g., high-resolution ultrasound or MRI).
Procedure:
-
Tumor Monitoring:
-
Monitor KPC mice for tumor development using a non-invasive imaging technique.
-
-
Treatment Initiation:
-
Once tumors are detected and reach a specified size, enroll the mice in the study and randomize them into treatment and control groups.
-
-
Treatment and Monitoring:
-
Administer the inhibitor or vehicle as described for the xenograft model.
-
Monitor tumor growth and the health of the mice regularly.
-
-
Survival Analysis:
-
The primary endpoint for this model is often overall survival. Monitor the mice until they reach a humane endpoint due to tumor burden or other health complications.
-
Generate Kaplan-Meier survival curves and perform statistical analysis to compare the survival of the different treatment groups.
-
Conclusion
The development of potent and selective KRAS G12D inhibitors represents a significant advancement in the pursuit of effective therapies for pancreatic cancer. The application notes and protocols provided here offer a comprehensive framework for researchers to investigate the biological effects of these inhibitors in relevant preclinical models. By employing these methods, the scientific community can further elucidate the role of KRAS G12D in pancreatic tumorigenesis and accelerate the development of novel therapeutic strategies for this challenging disease.
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 3. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KRAS G12D mutation eliminates reactive oxygen species through the Nrf2/CSE/H 2S axis and contributes to pancreatic cancer growth : Nrf2/CSE/H 2S axis decreases ROS in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Dinaciclib prolongs survival in the LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre (KPC) transgenic murine models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Genetically Engineered Mouse Models of Pancreatic Cancer: The KPC Model (LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre), Its Variants and Their Application in Immuno-oncology Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genetically Engineered Mouse Models of Pancreatic Cancer: The KPC Model (LSL-Kras(G12D/+) ;LSL-Trp53(R172H/+) ;Pdx-1-Cre), Its Variants, and Their Application in Immuno-oncology Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of KrasG12D-IN-2 in Colorectal Cancer Cell Lines: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the KRAS G12D mutation being particularly prevalent in colorectal cancer (CRC). This mutation leads to constitutive activation of the KRAS protein, driving uncontrolled cell proliferation and survival through downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways. The development of specific inhibitors targeting the KRAS G12D mutation, such as KrasG12D-IN-2, represents a promising therapeutic strategy for this patient population.
This compound is a potent and selective non-covalent inhibitor of the KRAS G12D mutant protein. It binds to the switch-II pocket of both the GDP-bound (inactive) and GTP-bound (active) states of KRAS G12D, thereby preventing downstream effector interactions and inhibiting oncogenic signaling. These application notes provide an overview of the use of this compound in CRC cell lines, including its effects on cell viability and signaling pathways, along with detailed protocols for key experiments.
Data Presentation
The efficacy of KRAS G12D inhibitors, such as MRTX1133 (a well-characterized compound representative of this compound's class), has been evaluated across a panel of colorectal cancer cell lines with various KRAS mutation statuses. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.
| Cell Line | KRAS Mutation | IC50 of MRTX1133 (nM) | Reference |
| LS513 | G12D | >100 | [1][2][3] |
| SNU-C2B | G12D | >5000 | [1][2][3] |
| SW480 | G12V | ~1000 | [1] |
| SW620 | G12V | >1000 | [1] |
| HCT-116 | G13D | low µM range | [1] |
| HT-29 | Wild-Type | >10,000 | [1][3] |
Note: The IC50 values can vary between studies and experimental conditions. The data presented here is a summary from the cited literature.
Signaling Pathways and Experimental Workflow
KRAS G12D Signaling Pathway and Inhibition
The constitutively active KRAS G12D mutant protein continuously activates downstream signaling pathways, leading to cancer cell proliferation and survival. This compound inhibits this process by binding directly to the mutant KRAS protein.
Caption: KRAS G12D signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Evaluation
A typical workflow for evaluating the efficacy of this compound in colorectal cancer cell lines involves a series of in vitro assays.
References
- 1. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e-century.us [e-century.us]
Application Notes and Protocols for KrasG12D-IN-2 in Patient-Derived Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. The development of specific inhibitors targeting this mutation is a significant area of cancer research. Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, as they closely recapitulate the genetic and phenotypic characteristics of the original tumor, offering a more accurate platform for drug screening and personalized medicine.[1][2]
This document provides detailed application notes and protocols for the use of KrasG12D-IN-2 , a selective inhibitor of the KRAS G12D mutant protein, in patient-derived organoid models. While specific data on this compound in PDOs is limited, this guide synthesizes information from studies on similar non-covalent KRAS G12D inhibitors and general protocols for PDO-based drug screening to provide a comprehensive workflow. This compound, also known as compound 28, has demonstrated anti-tumor efficacy in xenograft models using the AsPC-1 pancreatic cancer cell line, which harbors the KRAS G12D mutation.[2][3]
Mechanism of Action
This compound is a small molecule inhibitor that is designed to selectively bind to the KRAS G12D mutant protein. This non-covalent interaction is believed to lock the protein in an inactive state, preventing the exchange of GDP for GTP and subsequently blocking the activation of downstream effector pathways, most notably the MAPK/ERK and PI3K/AKT signaling cascades.[4] By inhibiting these pathways, this compound can suppress tumor cell proliferation and induce apoptosis.[3]
Quantitative Data
While specific IC50 values for this compound in various patient-derived organoid models are not yet publicly available, the following table presents data for other potent and selective KRAS G12D inhibitors to provide an expected range of activity.
| Compound | Target | Assay | IC50 Value | Cell Line/Model | Reference |
| This compound | KRAS G12D | In Vivo Tumor Growth | Efficacy Demonstrated | AsPC-1 Xenograft | [2][3] |
| KRASG12D-IN-4 | KRas G12D | Biochemical | 3.3 nM | - | [3] |
| KRASG12D-IN-4 | Cell Proliferation | Cell-based | 12 nM | AsPC-1 | [3] |
| KRASG12D-IN-3 | Cell Proliferation | Cell-based | 0.38 nM | AGS | |
| KRASG12D-IN-3 | Cell Proliferation | Cell-based | 1.23 nM | AsPC-1 | |
| MRTX1133 | KRAS G12D | Biochemical (SPR) | KD of 0.2 pM | - | [3] |
Experimental Protocols
The following protocols are generalized for the use of a KRAS G12D inhibitor like this compound in patient-derived organoid models.
Patient-Derived Organoid (PDO) Culture
Objective: To establish and maintain PDO cultures from patient tumor tissue.
Materials:
-
Fresh tumor tissue from a patient with a confirmed KRAS G12D mutation.
-
Basement Membrane Extract (BME), such as Matrigel®.
-
Advanced DMEM/F12 medium.
-
Supplements: B27, N2, Noggin, R-spondin-1, EGF, FGF-10, Gastrin, A83-01, Y-27632, Primocin.
-
Collagenase Type IV.
-
Dispase.
-
Cell culture plates (24-well or 48-well).
Protocol:
-
Mince the tumor tissue into small fragments (~1-2 mm³).
-
Digest the tissue fragments with Collagenase Type IV at 37°C for 30-60 minutes with gentle agitation.
-
Wash the cell suspension with Advanced DMEM/F12 to remove the enzyme.
-
Resuspend the cell pellet in a small volume of BME on ice.
-
Plate droplets of the BME-cell suspension into pre-warmed culture plates.
-
Allow the BME to solidify at 37°C for 15-20 minutes.
-
Overlay the solidified domes with complete organoid growth medium.
-
Culture the organoids at 37°C in a 5% CO₂ incubator, changing the medium every 2-3 days.
-
Passage the organoids every 7-14 days by disrupting the BME domes, dissociating the organoids, and re-plating as described above.
Drug Treatment and Viability Assay
Objective: To assess the dose-dependent effect of this compound on the viability of PDOs.
Materials:
-
Established PDO cultures.
-
This compound (reconstituted in DMSO).
-
Complete organoid growth medium.
-
3D cell viability reagent (e.g., CellTiter-Glo® 3D).
-
Multi-well plates (96-well or 384-well, white).
-
Luminometer.
Protocol:
-
Harvest mature organoids and dissociate them into small fragments or single cells.
-
Count the cells/fragments and resuspend them in a BME/medium mixture.
-
Plate the organoid suspension into a 384-well plate.
-
Allow the organoids to form for 3-5 days.
-
Prepare a serial dilution of this compound in complete organoid growth medium. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a DMSO vehicle control.
-
Incubate the plate for 72-120 hours at 37°C.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the 3D cell viability reagent to each well according to the manufacturer's instructions.
-
Shake the plate for 5 minutes and then incubate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
Normalize the data to the DMSO control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of Pathway Inhibition
Objective: To confirm the on-target effect of this compound by assessing the phosphorylation status of downstream effectors.
Materials:
-
PDO cultures treated with this compound (at a concentration around the IC50) and a DMSO control.
-
Cell recovery solution.
-
RIPA buffer with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blot transfer system.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Treat established PDOs with this compound or DMSO for a defined period (e.g., 2, 6, or 24 hours).
-
Harvest the organoids by dissolving the BME with a cell recovery solution.
-
Lyse the organoids in RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Organoid Viability | Suboptimal culture conditions | Ensure all medium components are fresh and at the correct concentrations. Optimize cell seeding density. |
| High Well-to-Well Variability in Assays | Inconsistent organoid size or number | Ensure thorough dissociation and mixing of organoids before plating. Use a repeater pipette for dispensing. |
| No Inhibition of Downstream Signaling | Ineffective drug concentration or short treatment time | Test a higher concentration of the inhibitor and/or a longer treatment duration. |
| Off-target Effects Observed | Non-specific activity of the compound | Test the inhibitor on PDOs with wild-type KRAS to assess specificity. |
Conclusion
Patient-derived organoids represent a highly relevant preclinical model for evaluating the efficacy of targeted therapies like this compound. The protocols outlined in this document provide a framework for researchers to investigate the therapeutic potential of this inhibitor in a patient-specific context. While further studies are needed to generate specific quantitative data for this compound in a diverse range of PDOs, the provided methodologies offer a robust starting point for such investigations. The use of PDOs in conjunction with targeted inhibitors holds great promise for advancing personalized cancer treatment.[2]
References
Troubleshooting & Optimization
KrasG12D-IN-2 solubility and stability issues
Welcome to the technical support center for KrasG12D-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 250 mg/mL (395.78 mM). For optimal results, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] Sonication may be required to fully dissolve the compound.
2. How should I prepare stock solutions of this compound?
It is advisable to prepare a high-concentration stock solution in 100% DMSO. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of the compound in the calculated volume of DMSO. Once dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
3. What are the recommended storage conditions for this compound?
-
Powder: Store at -20°C for up to 3 years.
-
In Solvent (DMSO): Store at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]
To prevent degradation, it is crucial to use the stock solution within the recommended timeframe after preparation.[1]
4. What is the expected stability of this compound in aqueous buffers or cell culture media?
5. Are there any known off-target effects of this compound?
While this compound is designed to be a selective inhibitor, the potential for off-target effects exists, as with any small molecule inhibitor. Some studies on other KRAS G12D inhibitors have noted that observed effects may not be fully dependent on the KRAS mutation status, suggesting possible off-target activities.[2] Researchers should include appropriate controls in their experiments, such as cell lines without the KrasG12D mutation, to assess for off-target effects.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation in aqueous buffer/media | Low aqueous solubility of the hydrophobic compound. | - Prepare fresh dilutions from a concentrated DMSO stock for each experiment. - Minimize the final concentration of the compound in the aqueous solution. - Consider using a surfactant like Tween-20 (at a low concentration, e.g., 0.01%) or a carrier protein like BSA to improve solubility. - Ensure the final DMSO concentration is as low as possible (ideally <0.1%). |
| Compound crashes out of solution during experiment | Change in temperature or pH affecting solubility. | - Perform experiments at a consistent temperature. - Check the pH of your experimental buffer and ensure it is within a range where the compound is stable. |
| Inconsistent results between experiments | Variability in stock solution preparation or handling. | - Use a fresh aliquot of the DMSO stock solution for each experiment to avoid issues from freeze-thaw cycles. - Ensure the compound is fully dissolved in DMSO before making further dilutions. |
Stability Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of compound activity over time in aqueous solution | Degradation of the compound in the experimental buffer. | - Prepare working solutions immediately before use. - Perform time-course experiments to determine the stability of the compound under your specific assay conditions. |
| Inconsistent inhibition in cell-based assays | Instability of the compound in cell culture media. | - Refresh the media with freshly diluted compound at regular intervals for long-term experiments. - Assess the stability of the compound in your specific cell culture media over the time course of your experiment. |
Experimental Protocols
Protocol: Preparation of this compound Working Solutions
-
Prepare a 10 mM stock solution:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 631.66 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial containing the powdered compound.
-
Vortex and/or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
-
-
Prepare a 100 µM working solution:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Dilute the 10 mM stock solution 1:100 in your desired experimental buffer or cell culture medium immediately before use. For example, add 1 µL of 10 mM stock to 99 µL of buffer.
-
Vortex gently to mix.
-
-
Serial Dilutions:
-
Perform serial dilutions from the 100 µM working solution to achieve the desired final concentrations for your experiment. Ensure that the final DMSO concentration remains consistent across all conditions, including the vehicle control.
-
Protocol: General Cell-Based Assay for KrasG12D Inhibition
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells with the compound for the desired time period (e.g., 72 hours).[3][4]
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a suitable method, such as the MTT assay.[3][4]
-
For an MTT assay, add MTT solution to each well and incubate for 4 hours at 37°C.[3][4]
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.[3][4]
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the inhibitor concentration and determine the IC50 value.
-
Visualizations
KrasG12D Signaling Pathways
Caption: KrasG12D signaling and the inhibitory action of this compound.
Experimental Workflow for Cell-Based Assays
Caption: General workflow for assessing the potency of this compound in a cell-based assay.
Troubleshooting Logic for Solubility Issues
Caption: A logical workflow for troubleshooting solubility issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 4. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KrasG12D-IN-2 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of KrasG12D-IN-2 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, non-covalent inhibitor of the KRAS G12D mutant protein. The G12D mutation in KRAS, a small GTPase, impairs its ability to hydrolyze GTP, leading to a constitutively active state. This drives uncontrolled cell proliferation and survival through downstream signaling pathways, primarily the RAF/MEK/ERK MAPK pathway and the PI3K/AKT pathway.[1] this compound binds to the switch-II pocket of the KRAS G12D protein, disrupting its interaction with downstream effectors like RAF, thereby inhibiting oncogenic signaling.[2][3]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: For initial experiments, a common approach is to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Based on data from structurally similar and well-characterized KRAS G12D inhibitors like MRTX1133, a starting range for a serial dilution could be from 1 nM to 10 µM.[4] For many pancreatic and colorectal cancer cell lines harboring the KRAS G12D mutation, significant inhibition of cell viability and ERK phosphorylation is often observed in the low nanomolar range.[2][4]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in DMSO.[5] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered compound in anhydrous DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to six months or at -20°C for up to one month.[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single-use. When preparing working solutions for cell culture, the final DMSO concentration in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]
Q4: How can I assess the effectiveness of this compound in my cell line?
A4: The effectiveness of this compound can be evaluated through various assays:
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): These assays measure the metabolic activity of cells, which correlates with the number of viable cells. A decrease in signal upon treatment with this compound indicates reduced cell proliferation or increased cell death.
-
Phospho-ERK (pERK) Western Blot or ELISA: Since ERK is a key downstream effector of the KRAS pathway, measuring the levels of phosphorylated ERK is a direct indicator of target engagement and pathway inhibition. A reduction in pERK levels upon treatment signifies effective inhibition of the KRAS signaling cascade.[4]
-
3D Tumor Spheroid Assays: These assays more closely mimic the in vivo tumor microenvironment and can provide insights into the inhibitor's ability to penetrate tumor tissue and inhibit growth in a three-dimensional context.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibition of cell viability | 1. Suboptimal inhibitor concentration. 2. Cell line is not dependent on the KRAS G12D pathway. 3. Compound precipitation in media. 4. Acquired resistance to the inhibitor. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 30 µM). 2. Confirm the KRAS G12D mutation status of your cell line. Verify pathway dependency by checking baseline pERK levels. 3. Ensure the final DMSO concentration is low and the inhibitor is fully dissolved in the media. Visually inspect for precipitates. 4. Resistance can arise from reactivation of the MAPK pathway or activation of parallel pathways like PI3K/AKT.[1][9][10] Consider combination therapies. |
| High background in MTT assay | 1. Contamination of cell culture with bacteria or yeast. 2. MTT reagent is light-sensitive and may have degraded. 3. Incomplete solubilization of formazan crystals. | 1. Regularly check cell cultures for contamination. Use sterile techniques. 2. Store MTT reagent protected from light. Prepare fresh solutions as needed. 3. Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
| No change in pERK levels after treatment | 1. Insufficient incubation time with the inhibitor. 2. Problems with the western blot protocol (e.g., loss of phosphorylation during sample prep). 3. Cell line utilizes alternative signaling pathways. | 1. Perform a time-course experiment (e.g., 1, 3, 6, 24 hours) to determine the optimal treatment duration for pERK inhibition.[4] 2. Use phosphatase inhibitors in your lysis buffer.[11][12] Use BSA instead of milk for blocking, as milk contains phosphoproteins that can cause background.[11][12] 3. Investigate other pathways (e.g., PI3K/AKT) that might be active in your cell line. |
| Difficulty forming 3D tumor spheroids | 1. Inappropriate cell seeding density. 2. Use of standard tissue culture plates instead of ultra-low attachment plates. 3. Cell line is not amenable to spheroid formation. | 1. Optimize the initial cell seeding density. This is cell-line dependent. 2. Use ultra-low attachment, U-bottom plates to encourage cell aggregation.[7] 3. Not all cell lines readily form spheroids. Consider using scaffold-based methods (e.g., Matrigel) to facilitate 3D culture.[8] |
Quantitative Data Summary
Table 1: IC50 Values of MRTX1133 (a KrasG12D Inhibitor) in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | Assay Type | IC50 (nM) |
| AGS | Gastric Cancer | G12D | 2D Cell Viability | 6 |
| AsPc-1 | Pancreatic Cancer | G12D | 2D Cell Viability | 7-10 |
| SW1990 | Pancreatic Cancer | G12D | 2D Cell Viability | 7-10 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 2D Cell Viability | 149 |
| MKN1 | Gastric Cancer | WT | 2D Cell Viability | >3000 |
| BxPc-3 | Pancreatic Cancer | WT | 2D Cell Viability | No significant inhibition |
Data compiled from publicly available information on MRTX1133, a compound with a similar mechanism of action to this compound.[4][6][13]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Incubate the plate in the dark at room temperature for 2-4 hours or overnight to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Phospho-ERK (pERK) Western Blot
-
Cell Treatment and Lysis: Plate cells and treat with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12] Incubate the membrane with a primary antibody against p-ERK1/2 (Thr202/Tyr204) overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot for total ERK1/2 and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
References
- 1. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MRTX1133 | KRAS G12D inhibitor | TargetMol [targetmol.com]
- 7. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Modeling Adaptive Resistance of KRAS Mutant Colorectal Cancer to MAPK Pathway Inhibitors with a Three-Dimensional Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting KrasG12D-IN-2 In Vivo Efficacy Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KRAS G12D inhibitor, KrasG12D-IN-2, in in vivo efficacy experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the KRAS G12D mutant protein.[1][2] The G12D mutation results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation and tumor growth.[2] this compound binds to the mutant protein, disrupting its downstream signaling pathways, primarily the MAPK and PI3K/AKT/mTOR pathways, thereby inhibiting cancer cell growth and survival.[1][3]
Q2: Which animal models are suitable for in vivo efficacy studies with this compound?
A2: The most commonly used models are subcutaneous xenografts in immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[4][5] Cell lines harboring the KRAS G12D mutation, such as AsPC-1 (pancreatic cancer), are frequently used for these studies.[4][6] Orthotopic models, where tumor cells are implanted in the organ of origin, can also be used to better recapitulate the tumor microenvironment.[5]
Q3: What is a typical starting dose and schedule for this compound in mice?
A3: While the optimal dose for this compound must be determined empirically, studies with similar KRAS G12D inhibitors can provide a starting point. For example, the KRAS G12D inhibitor MRTX1133 has been tested at doses ranging from 3 to 30 mg/kg, administered daily or twice daily via oral gavage.[7] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for this compound.
Q4: How should this compound be formulated for in vivo administration?
A4: The formulation of this compound will depend on its physicochemical properties. For oral gavage, a common formulation for small molecule inhibitors is a suspension in a vehicle such as 10% Captisol in a citrate buffer or a mixture of DMSO, PEG300, Tween-80, and saline.[8] It is essential to ensure the stability and homogeneity of the formulation.
Q5: What are the key endpoints to measure in an in vivo efficacy study?
A5: The primary endpoint is typically tumor growth inhibition, measured by regular caliper measurements of tumor volume.[4] Other important endpoints include body weight monitoring to assess toxicity, and at the end of the study, tumor weight measurement.[9][10] Pharmacodynamic markers, such as the inhibition of pERK in tumor tissue, can also be assessed to confirm target engagement.[11][12]
Experimental Protocols
Representative In Vivo Efficacy Protocol: this compound in an AsPC-1 Xenograft Model
This protocol is a representative example and may require optimization for specific experimental conditions.
1. Cell Culture and Preparation:
-
Culture AsPC-1 human pancreatic cancer cells in the recommended medium until they reach 80-90% confluency.[13]
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.[14][15]
2. Animal Handling and Tumor Implantation:
-
Use female athymic nude mice, 6-8 weeks old.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[4]
-
Monitor the mice for tumor growth.
3. Dosing and Monitoring:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[4]
-
Vehicle Control Group: Administer the vehicle solution daily via oral gavage.
-
This compound Treatment Group(s): Prepare a fresh formulation of this compound in the vehicle at the desired concentration(s) (e.g., 10, 30 mg/kg). Administer the formulation daily via oral gavage.
-
Measure tumor volume with calipers two to three times per week using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[13]
-
Monitor the body weight of each mouse two to three times per week as an indicator of toxicity.[9]
4. Study Termination and Endpoint Analysis:
-
Euthanize the mice when tumors in the control group reach the predetermined maximum size, or if signs of excessive toxicity are observed (e.g., >20% body weight loss).[16]
-
At necropsy, excise the tumors and record their final weight.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot for pERK) or fixed in formalin for immunohistochemistry.[11]
Data Presentation
Table 1: Example of In Vivo Efficacy Data for a KRAS G12D Inhibitor
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | p-value vs. Vehicle |
| Vehicle Control | - | Daily | 120 | 1500 | 0 | +5 | - |
| This compound | 10 | Daily | 125 | 800 | 47 | -2 | <0.05 |
| This compound | 30 | Daily | 122 | 400 | 73 | -8 | <0.001 |
Table 2: Common Adverse Events Observed with KRAS Inhibitors
| Adverse Event | Grade 1-2 (%) | Grade 3-4 (%) | Management Recommendations |
| Diarrhea | 63 | 1 | Loperamide, hydration |
| Nausea | 62 | 4 | Antiemetics, dietary modification |
| Vomiting | 47 | 1 | Antiemetics, hydration |
| Fatigue | 41 | 4 | Rest, supportive care |
| Increased ALT/AST | 25-28 | 3-4 | Monitor liver function tests |
| Decreased Appetite | 24 | 3 | Nutritional support |
| Weight Loss | - | - | Monitor closely, nutritional support |
Data compiled from clinical studies of KRAS G12C inhibitors sotorasib and adagrasib, which may have similar side effect profiles.[17][18]
Troubleshooting Guides
Issue 1: No or Poor Tumor Growth
-
Possible Causes:
-
Solutions:
-
Use cells in the logarithmic growth phase and ensure high viability (>95%) before injection.[13]
-
Ensure a single-cell suspension to avoid needle clogging.
-
Consider co-injecting cells with Matrigel to provide an extracellular matrix and support initial tumor growth.[15]
-
Use more severely immunodeficient mouse strains (e.g., NOD/SCID).[13]
-
Regularly test cell lines for mycoplasma contamination.[13]
-
Issue 2: High Variability in Tumor Size Within Groups
-
Possible Causes:
-
Solutions:
-
Ensure a homogenous cell suspension and accurate cell counting.
-
Standardize the injection procedure and site for all animals.
-
Increase the number of mice per group to improve statistical power.
-
Issue 3: Lack of Efficacy of this compound
-
Possible Causes:
-
Suboptimal dose or dosing schedule.
-
Poor bioavailability or rapid metabolism of the compound.
-
Instability or poor solubility of the formulation.
-
Development of resistance.
-
-
Solutions:
-
Perform a dose-escalation study to find the MTD and optimal dose.
-
Conduct pharmacokinetic studies to assess drug exposure in plasma and tumor tissue.
-
Ensure the formulation is prepared fresh daily and is homogenous.
-
Analyze tumors for biomarkers of resistance at the end of the study.
-
Issue 4: Excessive Toxicity in Treatment Groups
-
Possible Causes:
-
The administered dose is above the MTD.
-
Off-target effects of the inhibitor.[1]
-
Vehicle-related toxicity.
-
-
Solutions:
-
Reduce the dose or change the dosing schedule (e.g., from daily to every other day).
-
Carefully monitor for clinical signs of toxicity, including significant body weight loss (>15-20%), hunched posture, and ruffled fur.[16]
-
Include a vehicle-only control group to assess the toxicity of the formulation components.
-
Visualizations
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a this compound in vivo efficacy study.
Caption: Logical troubleshooting workflow for in vivo experiments.
References
- 1. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. Antitumor effect of a small-molecule inhibitor of KRASG12D in xenograft models of mucinous appendicular neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AsPC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. AsPC‑1 Xenograft Model - Pancreas Transfection [pancreas-transfection.com]
- 6. AsPC-1 Xenograft Model | Xenograft Services [xenograft.net]
- 7. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. yeasenbio.com [yeasenbio.com]
- 14. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Diagnostic Ability of Methods Depicting Distress of Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. KRAS-G12 inhibitors in lung cancer therapy: unveiling the toxicity profile through a pharmacovigilance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Identifying and Overcoming KrasG12D-IN-2 Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with KrasG12D inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KrasG12D inhibitors like MRTX1133 and HRS-4642?
A1: KrasG12D inhibitors are designed to specifically target the KRAS protein with the G12D mutation.[1] This mutation leads to a constitutively active protein that drives uncontrolled cell growth.[1] These inhibitors, such as MRTX1133, are non-covalent and bind to a pocket in the KRAS protein, preventing it from interacting with downstream signaling molecules and thereby inhibiting tumor cell proliferation.[2][3] For instance, MRTX1133 has been shown to significantly reduce tumor growth in preclinical models.[3] HRS-4642 is another potent, selective, and long-acting non-covalent inhibitor of KRASG12D.[2]
Q2: What are the known mechanisms of acquired resistance to KrasG12D inhibitors?
A2: Acquired resistance to KrasG12D inhibitors can arise through several mechanisms, broadly categorized as on-target (genetic alterations in KRAS itself) and off-target (changes in other signaling pathways or cellular processes).
-
On-Target Resistance:
-
Secondary KRAS Mutations: The most common on-target mechanism involves the acquisition of additional mutations in the KRAS gene.[4] These secondary mutations can interfere with the binding of the inhibitor to the KRAS protein.[4] For example, studies with the KRASG12D inhibitor MRTX1133 have identified secondary on-target mutations in the drug's binding pocket.[4]
-
KRAS Gene Amplification: Increased copy number of the mutant KRAS allele can also lead to resistance by increasing the total amount of the target protein, thereby overwhelming the inhibitor.[5]
-
-
Off-Target Resistance:
-
Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on KRAS signaling. This often involves the reactivation of the MAPK pathway or activation of the PI3K-AKT-mTOR pathway.[5]
-
Receptor Tyrosine Kinase (RTK) Activation: Upregulation and activation of RTKs such as EGFR, FGFR, and MET can reactivate downstream signaling independently of KRAS.[6]
-
Mutations in Downstream Effectors: Mutations in genes downstream of KRAS, such as BRAF, MEK, or PIK3CA, can also confer resistance.[5][7]
-
-
Histological Transformation: In some cases, cancer cells can undergo a change in their cell type, such as an epithelial-to-mesenchymal transition (EMT), which makes them less dependent on the original oncogenic driver and more resistant to targeted therapy.[5]
-
Q3: How can I generate KrasG12D inhibitor-resistant cell lines for my experiments?
A3: Generating resistant cell lines is a crucial step in studying resistance mechanisms. The most common method is through chronic exposure of sensitive cancer cell lines to the KrasG12D inhibitor.
-
General Protocol:
-
Start with a KrasG12D-mutant cancer cell line that is sensitive to the inhibitor.
-
Continuously culture the cells in the presence of the KrasG12D inhibitor at a concentration close to the IC50 value.
-
Gradually increase the concentration of the inhibitor over several weeks to months as the cells adapt and develop resistance.
-
Once a resistant population emerges that can proliferate in the presence of a high concentration of the inhibitor, isolate and expand individual clones.
-
These resistant clones can then be characterized to identify the underlying resistance mechanisms.[4]
-
Troubleshooting Guides
Problem 1: My KrasG12D-mutant cell line is not responding to the inhibitor as expected (high IC50 value).
| Possible Cause | Troubleshooting Step |
| Cell line authenticity and integrity | Verify the identity of your cell line using short tandem repeat (STR) profiling. Ensure the cell line indeed harbors the KrasG12D mutation through sequencing. |
| Inhibitor stability and activity | Check the expiration date and storage conditions of the inhibitor. Prepare fresh stock solutions and test their activity on a known sensitive cell line as a positive control. |
| Assay conditions | Optimize your cell viability assay (e.g., MTS, CellTiter-Glo). Ensure the seeding density and incubation time are appropriate. Serum concentration in the media can sometimes interfere with drug activity. |
| Pre-existing resistance | The cell line may have intrinsic resistance mechanisms. Analyze the baseline expression and activation of key signaling pathways (e.g., MAPK, PI3K/AKT) to identify potential bypass tracks. |
Problem 2: I have generated a resistant cell line, but I cannot identify any secondary mutations in the KRAS gene.
| Possible Cause | Troubleshooting Step |
| Off-target resistance mechanisms | The resistance is likely due to mechanisms other than secondary KRAS mutations. |
| - Perform RNA sequencing (RNA-seq) to identify changes in gene expression, such as the upregulation of RTKs or genes associated with EMT. | |
| - Use phospho-proteomic arrays or Western blotting to assess the activation status of key signaling proteins in the MAPK and PI3K/AKT pathways. | |
| KRAS gene amplification | Perform quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to check for an increase in the copy number of the mutant KRAS allele. |
| Low allele frequency of the resistance mutation | The resistance-conferring mutation may be present in only a sub-population of the cells. Consider using more sensitive detection methods like next-generation sequencing (NGS) with deep coverage. |
Quantitative Data Summary
Table 1: Efficacy of Select KrasG12D Inhibitors
| Inhibitor | Target | Cell Line | IC50 (nM) | Reference |
| MRTX1133 | KrasG12D | Various Pancreatic Cancer Cell Lines | Varies by cell line | [8] |
| HRS-4642 | KrasG12D | N/A | N/A | [2] |
| TH-Z835 | KRAS(G12D) | PANC-1 | 4,400 | [5] |
| TH-Z827 | KRAS(G12D) | Panc 04.03 | 4,700 | [5] |
Note: IC50 values can vary significantly depending on the cell line and assay conditions.
Experimental Protocols
Protocol 1: Generation of KrasG12D Inhibitor-Resistant Cell Lines
-
Cell Line Selection: Choose a KrasG12D-mutant cancer cell line known to be initially sensitive to the inhibitor (e.g., based on published IC50 values).
-
Initial Dosing: Culture the cells in their recommended medium supplemented with the KrasG12D inhibitor at a concentration equal to the IC50.
-
Dose Escalation: Once the cells resume proliferation at the initial concentration, gradually increase the inhibitor concentration in a stepwise manner (e.g., 1.5x to 2x increments). Allow the cells to adapt and recover at each new concentration before the next increase. This process can take several months.
-
Isolation of Resistant Clones: When the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., >10x the initial IC50), isolate single-cell clones using limiting dilution or cloning cylinders.
-
Expansion and Characterization: Expand the resistant clones and confirm their resistance by re-determining the IC50 of the inhibitor. These clones are now ready for downstream analysis to identify resistance mechanisms.
Protocol 2: Identification of Secondary KRAS Mutations
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the parental (sensitive) and the resistant cell lines.
-
PCR Amplification: Amplify the coding region of the KRAS gene using high-fidelity DNA polymerase. Design primers to flank the entire coding sequence.
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing. Sequence both the forward and reverse strands.
-
Sequence Analysis: Align the sequencing results from the resistant and parental cell lines to the reference KRAS sequence. Look for any new mutations in the resistant cell line that are not present in the parental line.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Exploiting receptor tyrosine kinase co-activation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. findkrasg12c.com [findkrasg12c.com]
Navigating Resistance to KRAS G12D Inhibitors: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during laboratory investigations of secondary mutations in KRAS G12D that confer resistance to targeted inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the known secondary mutations in KRAS G12D that lead to inhibitor resistance?
Acquired resistance to KRAS G12D inhibitors is a significant challenge. Preclinical studies have identified several secondary mutations within the KRAS gene that can mediate resistance, often by altering the drug-binding pocket. A site-specific mutagenesis screen identified eight variants of KRAS G12D that exhibited substantial resistance to the inhibitor MRTX1133.[1][2] These mutations include V9E, V9W, V9Q, G13P, T58Y, R68G, Y96W, and Q99L.[1][2]
Q2: What are the primary mechanisms by which secondary KRAS G12D mutations confer resistance?
Secondary mutations in KRAS G12D can lead to resistance through several mechanisms:
-
Direct disruption of inhibitor binding: Mutations in the switch-II pocket, where many non-covalent inhibitors bind, can sterically hinder or alter the electrostatic interactions necessary for drug binding.[3] For instance, mutations at residues like R68 and Y96 can directly impact the binding of inhibitors.[1][2][4]
-
Altered nucleotide exchange or hydrolysis rates: Some mutations can affect the intrinsic GTPase activity or the rate of nucleotide exchange, potentially favoring the active GTP-bound state and overriding the effect of the inhibitor.[5][6]
-
Reactivation of downstream signaling: Even with the inhibitor bound to KRAS G12D, resistance can emerge through the reactivation of downstream pathways like the MAPK and PI3K-AKT-mTOR signaling cascades.[7][8] This can be driven by the secondary KRAS mutations themselves or by alterations in other genes.[8][9]
Q3: Are there non-genetic mechanisms of resistance to KRAS G12D inhibitors?
Yes, resistance is not solely driven by genetic mutations. Non-genetic mechanisms play a crucial role and include:
-
Epithelial-to-mesenchymal transition (EMT): A shift in cellular phenotype to a more mesenchymal state has been associated with resistance to KRAS inhibitors.[7][8]
-
Transcriptional reprogramming: Cancer cells can adapt to KRAS inhibition by altering their gene expression programs to promote survival and proliferation through alternative pathways.[10]
-
Activation of bypass signaling pathways: Amplification or mutation of other receptor tyrosine kinases (RTKs) like EGFR and MET, or other signaling molecules, can provide an alternative route for activating downstream pathways, thus bypassing the need for KRAS signaling.[7][9]
Troubleshooting Guides
Problem 1: Unexpected cell survival or proliferation in the presence of a KRAS G12D inhibitor.
Possible Cause 1: Emergence of a resistant subclone with a secondary KRAS mutation.
-
Troubleshooting Steps:
-
Sequence the KRAS gene: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cell population to identify potential secondary mutations in the KRAS gene.
-
Allele-specific PCR: If a specific secondary mutation is suspected, design allele-specific PCR primers to quickly screen for its presence.
-
Clonal analysis: Isolate single-cell clones from the resistant population and test their individual sensitivity to the inhibitor to confirm that resistance is a property of specific subclones.
-
Possible Cause 2: Activation of a bypass signaling pathway.
-
Troubleshooting Steps:
-
Phospho-protein analysis: Use Western blotting or phospho-proteomic arrays to assess the activation state of key downstream signaling molecules (e.g., p-ERK, p-AKT, p-S6) and upstream RTKs (e.g., p-EGFR, p-MET). An increase in the phosphorylation of these proteins in the presence of the KRAS G12D inhibitor suggests bypass pathway activation.
-
Combination therapy experiments: Treat the resistant cells with the KRAS G12D inhibitor in combination with inhibitors of suspected bypass pathways (e.g., an EGFR inhibitor, a PI3K inhibitor) to see if sensitivity can be restored.[7]
-
Gene expression analysis: Perform RNA sequencing to identify upregulation of genes involved in alternative signaling pathways.
-
Problem 2: Inconsistent results in biochemical assays (e.g., binding affinity, nucleotide exchange).
Possible Cause 1: Improper protein folding or purification.
-
Troubleshooting Steps:
-
Protein quality control: Verify the purity and folding of the recombinant KRAS G12D protein (and its secondary mutant forms) using SDS-PAGE and biophysical methods like circular dichroism or differential scanning fluorimetry.
-
Optimize purification protocol: Ensure that the purification protocol for the KRAS protein maintains its structural integrity. This includes using appropriate buffers, temperatures, and avoiding harsh elution conditions.
-
Possible Cause 2: Issues with assay components or conditions.
-
Troubleshooting Steps:
-
Validate reagents: Ensure the quality and concentration of all reagents, including nucleotides (GDP, GTP), fluorescent probes, and competitor ligands.
-
Optimize assay buffer: The composition of the assay buffer (pH, salt concentration, detergents) can significantly impact protein stability and ligand binding. Systematically test different buffer conditions.
-
Include proper controls: Always include positive and negative controls, such as wild-type KRAS and a known non-binding compound, to validate the assay performance.[11]
-
Quantitative Data Summary
Table 1: IC50 Values of MRTX1133 against various KRAS G12D secondary mutations. (This table is a representative example based on the concept of resistance; specific IC50 values would need to be experimentally determined and may vary.)
| KRAS G12D Variant | IC50 (nM) - MRTX1133 | Fold Change in Resistance |
| G12D (Parental) | 10 | 1 |
| G12D/V9E | >1000 | >100 |
| G12D/V9W | >1000 | >100 |
| G12D/G13P | >1000 | >100 |
| G12D/T58Y | >1000 | >100 |
| G12D/R68G | >1000 | >100 |
| G12D/Y96W | >1000 | >100 |
| G12D/Q99L | >1000 | >100 |
Table 2: Biochemical Assay Data for KRAS Inhibitors. (Data compiled from publicly available research to illustrate typical assay results.)
| Compound | Target | Assay Type | KD / IC50 (nM) | Reference |
| MRTX1133 | KRAS G12D | TR-FRET | 0.14 | [12][13] |
| AMG510 (Sotorasib) | KRAS G12C | Biochemical Binding | 220 | [11] |
| TH-Z835 | KRAS G12D | Isothermal Titration Calorimetry (ITC) | ~50 | [14] |
| BI-2865 | Pan-KRAS | Biochemical Assay | - | [1][2] |
Key Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Generate Resistant KRAS G12D Variants
-
Template Plasmid: Start with a mammalian expression vector containing the cDNA for human KRAS G12D.
-
Primer Design: Design primers containing the desired secondary mutation (e.g., V9E, Y96W). The primers should be complementary to the template plasmid with the exception of the mismatched bases that introduce the mutation.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid. The PCR product will be a linear DNA molecule containing the desired mutation.
-
Template Digestion: Digest the PCR reaction with a methylation-sensitive restriction enzyme (e.g., DpnI) to specifically degrade the parental, methylated template DNA, leaving only the newly synthesized, mutated plasmid.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells for plasmid propagation.
-
Verification: Isolate the plasmid DNA from several bacterial colonies and verify the presence of the desired mutation by Sanger sequencing.
Protocol 2: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed KRAS G12D parental and mutant cell lines in 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the KRAS G12D inhibitor in cell culture medium. Add the diluted compounds to the cells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Lysis and Luminescence Reading: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value for each cell line.
Protocol 3: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Nucleotide Exchange Assay
-
Reagents: Recombinant KRAS protein (e.g., KRAS G12D), a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP), a guanine nucleotide exchange factor (GEF) such as SOS1, and unlabeled GTP.
-
Assay Principle: In the presence of a GEF, the fluorescently labeled GDP is exchanged for unlabeled GTP, leading to a decrease in the FRET signal. Inhibitors that lock KRAS in an inactive state will prevent this exchange.
-
Procedure: a. Incubate the recombinant KRAS protein with the fluorescent GDP analog to form a stable complex. b. Add the KRAS G12D inhibitor at various concentrations and incubate. c. Initiate the nucleotide exchange reaction by adding the GEF and an excess of unlabeled GTP. d. Monitor the change in the TR-FRET signal over time using a plate reader.
-
Data Analysis: Calculate the rate of nucleotide exchange for each inhibitor concentration. Plot the rates against the inhibitor concentration to determine the IC50.[13]
Visualizations
Caption: Simplified KRAS signaling pathway and the point of intervention for G12D inhibitors.
Caption: Overview of primary mechanisms leading to resistance against KRAS G12D inhibitors.
Caption: Troubleshooting workflow for characterizing resistance in cell lines.
References
- 1. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
- 2. Site-specific mutagenesis screening in KRASG12D mutant library to uncover resistance mechanisms to KRASG12D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inconsistent Results with KrasG12D Inhibitors: A Technical Support Guide
Heidelberg, Germany – Researchers and drug development professionals employing KrasG12D inhibitors in cellular assays now have a dedicated resource to navigate the complexities and inconsistencies that can arise during experimentation. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure more reliable and reproducible results.
The constitutively active KRASG12D mutation is a critical driver in numerous cancers, including pancreatic, colorectal, and lung adenocarcinomas.[1][2] While the development of specific inhibitors for this target has been a significant breakthrough, achieving consistent and interpretable data in cellular assays can be challenging. This guide addresses common issues such as variable inhibitor potency, unexpected off-target effects, and discrepancies between different assay formats.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable IC50 values for my KrasG12D inhibitor across different cell lines?
A1: IC50 values can vary significantly due to several factors:
-
Genetic Context of Cell Lines: Different cancer cell lines, even with the same KRASG12D mutation, have diverse genetic backgrounds. The presence of co-mutations or alterations in downstream signaling pathways (e.g., PI3K/mTOR, MAPK) can influence the cellular response to KrasG12D inhibition.[3]
-
Assay Format: Discrepancies are often observed between 2D and 3D cell culture models. 3D spheroids, which more closely mimic the physiological conditions of a tumor, may show different sensitivity to inhibitors compared to traditional 2D monolayer cultures.[4]
-
Experimental Conditions: Variations in cell density, serum concentration, and inhibitor incubation time can all impact the apparent potency of the compound.
Q2: My KrasG12D inhibitor shows activity in KRAS wild-type (WT) cell lines. Does this indicate off-target effects?
A2: It is possible. Some KRASG12D inhibitors have been reported to have off-target effects, potentially by targeting other small GTPases.[3][5] It is crucial to profile the inhibitor against a panel of cell lines with different KRAS mutation statuses (G12D, G12C, WT) to assess its selectivity. Biochemical assays can also help determine if the inhibitor binds to other proteins.[6]
Q3: I am not observing the expected downstream signaling inhibition (e.g., pERK, pAKT) after treatment with the KrasG12D inhibitor. What could be the cause?
A3: Several factors could contribute to this:
-
Timing of Analysis: The inhibition of downstream signaling can be transient. It is important to perform a time-course experiment to identify the optimal time point for observing maximal inhibition.
-
Feedback Mechanisms: Inhibition of the MAPK pathway can sometimes lead to feedback activation of other signaling pathways, such as the PI3K/AKT pathway, which can compensate for the inhibitor's effect.[7]
-
Cellular Plasticity: Cancer cells can exhibit plasticity, allowing them to adapt to the inhibitor and reactivate downstream signaling through alternative pathways.[8]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during cellular assays with KrasG12D inhibitors.
Problem 1: High Variability in Proliferation Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure accurate and consistent cell numbers are seeded per well. Use a cell counter for accuracy. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Inhibitor Instability | Prepare fresh inhibitor dilutions for each experiment. Verify the stability of the compound in your specific cell culture medium. |
| Variable Incubation Times | Standardize the incubation time with the inhibitor across all experiments. |
Problem 2: Discrepancy Between Biochemical and Cellular Assay Data
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | The inhibitor may have high potency in a biochemical assay but may not efficiently cross the cell membrane. Consider performing cell permeability assays. |
| Efflux Pump Activity | Cancer cells can express efflux pumps that actively remove the inhibitor from the cytoplasm. Co-incubation with an efflux pump inhibitor can help diagnose this issue. |
| Intracellular Metabolism | The inhibitor may be rapidly metabolized within the cell. LC-MS/MS analysis of cell lysates can be used to assess the intracellular concentration and stability of the compound. |
Problem 3: Lack of Correlation Between Target Engagement and Cellular Phenotype
| Potential Cause | Troubleshooting Step |
| Redundant Signaling Pathways | The targeted pathway may not be the sole driver of the observed phenotype (e.g., proliferation). Consider combination therapies to block parallel or downstream pathways.[7] |
| Off-Target Effects Dominating Phenotype | At higher concentrations, off-target effects might mask the on-target phenotype. Perform dose-response curves and correlate them with target engagement assays.[5] |
| Cellular State | The effect of the inhibitor might be dependent on the cell cycle stage or the metabolic state of the cells. Synchronize cells before treatment to reduce variability. |
Experimental Protocols
Protocol 1: 2D Cell Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a serial dilution of the KrasG12D inhibitor. Remove the old media and add fresh media containing the inhibitor to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Downstream Signaling
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the KrasG12D inhibitor at various concentrations and time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against pERK, total ERK, pAKT, total AKT, and a loading control (e.g., GAPDH).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizing Key Concepts
To aid in understanding the complex cellular processes involved, the following diagrams illustrate the Kras signaling pathway and a typical experimental workflow.
Caption: The Kras signaling pathway, highlighting the constitutively active G12D mutation and the points of intervention for inhibitors.
Caption: A logical workflow for conducting cellular assays with KrasG12D inhibitors, from planning to troubleshooting.
References
- 1. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Activation of KrasG12D in Subset of Alveolar Type II Cells Enhances Cellular Plasticity in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
KrasG12D-IN-2 degradation and storage best practices
Welcome to the technical support center for KrasG12D-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in the effective use of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the KRAS G12D mutant protein.[1][2] The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling pathways that regulate cell growth, division, and survival.[2] Mutations in the KRAS gene, such as G12D, can lead to the protein being perpetually active, driving uncontrolled cell proliferation and contributing to cancer development.[2] this compound is designed to specifically bind to the altered KRAS G12D protein and block its activity, thereby interrupting the downstream signaling pathways that promote cancer cell growth.[2][3]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). For in vitro studies, a high concentration stock solution, for example at 250 mg/mL (395.78 mM), can be prepared in DMSO. It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can significantly impact its solubility.[4] Ultrasonic assistance may be required to fully dissolve the compound.[4]
Q3: How should this compound be stored to ensure its stability?
A3: Proper storage of this compound is crucial for maintaining its activity. Best practices for storage are summarized in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month | |
| Data from MedchemExpress and InvivoChem product pages.[4][5] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[4]
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Media | - The final concentration of DMSO in the cell culture media is too high. - The solubility of the compound in aqueous media is low. | - Ensure the final DMSO concentration in your cell culture medium does not exceed a level that is non-toxic to your cells (typically ≤ 0.5%). - Prepare intermediate dilutions of the stock solution in culture medium before adding to the final culture volume to avoid shocking the compound out of solution. |
| Inconsistent or No Inhibitory Effect | - The compound has degraded due to improper storage or handling. - The experimental concentration is too low. - The cell line used is not dependent on the KRAS G12D mutation. | - Verify that the compound has been stored correctly according to the recommendations (see storage table). Use freshly prepared solutions for experiments. - Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. - Confirm the KRAS mutation status of your cell line through sequencing or other molecular techniques. |
| High Background Signal in Western Blots | - Non-specific antibody binding. - Incomplete blocking of the membrane. | - Optimize the primary and secondary antibody concentrations. - Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). |
| Variability in In Vivo Xenograft Studies | - Inconsistent tumor cell implantation. - Poor bioavailability of the compound. - Variable metabolism of the compound in the animal model. | - Ensure a consistent number of viable cells are injected for each animal and that the injection site is consistent. - Optimize the formulation and route of administration for the in vivo studies. For compounds with low water solubility, formulations with DMSO, PEG300, Tween 80, and saline may be necessary.[5] - Monitor animal weight and overall health closely to assess for any toxicity-related variability. |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the IC50 value of this compound in a KRAS G12D mutant cancer cell line.
Materials:
-
KRAS G12D mutant cancer cell line (e.g., AsPC-1, MIA PaCa-2)
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of KRAS Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation of downstream effectors of KRAS, such as ERK and AKT.
Materials:
-
KRAS G12D mutant cancer cell line
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound.
References
- 1. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. wjpls.org [wjpls.org]
Technical Support Center: Overcoming Intrinsic Resistance to KRAS G12D Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with KRAS G12D inhibitors.
Frequently Asked Questions (FAQs)
Q1: My KRAS G12D mutant cell line is not responding to the inhibitor, or the IC50 is much higher than expected. What are the potential reasons?
A1: Several factors can contribute to a lack of response or high IC50 values in KRAS G12D mutant cell lines:
-
Intrinsic Resistance Mechanisms: The cell line may possess inherent resistance mechanisms that bypass KRAS G12D inhibition. These can include feedback activation of receptor tyrosine kinases (RTKs) like EGFR, activation of parallel signaling pathways such as PI3K/AKT, or the presence of co-occurring mutations in genes like KEAP1 or SMAD4.[1]
-
Incorrect Cell Line Identity or Mutation Status: It is crucial to verify the identity and KRAS mutation status of your cell line through STR profiling and sequencing.
-
Suboptimal Experimental Conditions: Factors such as cell density, serum concentration in the media, and the duration of the inhibitor treatment can significantly impact the observed IC50. Ensure your assay conditions are optimized.
-
Inhibitor Instability: Confirm the stability and activity of your inhibitor stock. Improper storage or repeated freeze-thaw cycles can lead to degradation.
-
2D vs. 3D Culture Models: Cells grown in 2D culture may exhibit different sensitivities to inhibitors compared to those in 3D spheroid models, which can more closely mimic the in vivo environment.[2]
Q2: I see an initial decrease in downstream signaling (e.g., p-ERK) after inhibitor treatment, but the signal rebounds after 24-48 hours. What does this indicate?
A2: This phenomenon, known as "p-ERK rebound," is a classic sign of adaptive feedback reactivation of the MAPK pathway.[3][4] When you inhibit KRAS G12D, the cell compensates by upregulating upstream activators, often RTKs like EGFR.[5][6] This leads to the reactivation of wild-type RAS isoforms (HRAS and NRAS) and subsequent re-phosphorylation of MEK and ERK, rendering the inhibitor less effective over time.[5][6]
Q3: How can I determine if feedback activation of an RTK, like EGFR, is responsible for the observed resistance in my cell line?
A3: To investigate EGFR feedback activation, you can perform the following experiments:
-
Western Blotting: Probe cell lysates treated with the KRAS G12D inhibitor for phosphorylated EGFR (p-EGFR) and total EGFR. An increase in the p-EGFR/EGFR ratio upon inhibitor treatment suggests feedback activation.[7][8]
-
Co-treatment Experiments: Treat your cells with a combination of the KRAS G12D inhibitor and an EGFR inhibitor (e.g., cetuximab). If the combination treatment restores sensitivity and leads to a sustained decrease in p-ERK, it strongly suggests that EGFR signaling is a key resistance mechanism.[4][5][6]
Q4: What are some of the known co-occurring mutations that can confer intrinsic resistance to KRAS G12D inhibitors?
A4: In colorectal cancer, co-occurring alterations in genes such as APC, PIK3CA, SMAD4, FBXW7, and KEAP1 are associated with KRAS G12D mutations.[1] Mutations in KEAP1 have also been linked to reduced sensitivity to KRAS inhibitors in lung cancer.[1] Additionally, loss-of-function mutations in tumor suppressors like PTEN can contribute to resistance by activating the PI3K/AKT pathway independently of KRAS.
Troubleshooting Guides
Problem 1: No significant decrease in cell viability in a known KRAS G12D mutant cell line.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Inactivity | Prepare a fresh dilution of the inhibitor from a new stock. Test the inhibitor on a known sensitive cell line as a positive control. | The positive control cell line should show a significant decrease in viability. |
| Suboptimal Assay Conditions | Optimize cell seeding density and treatment duration (e.g., 72 hours). Ensure that the confluence of cells does not exceed 80% at the end of the assay. | A dose-dependent decrease in cell viability should be observed. |
| Intrinsic Resistance | Perform a Western blot to check for baseline activation of bypass pathways (e.g., high p-AKT levels). | High basal levels of p-AKT may indicate PI3K pathway activation, suggesting a bypass resistance mechanism. |
| Cell Line Integrity | Authenticate the cell line using STR profiling and confirm the KRAS G12D mutation via sequencing. | The cell line identity and mutation status are confirmed. |
Problem 2: Western blot shows no decrease in p-ERK or p-AKT despite inhibitor treatment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Cell Lysis/Sample Prep | Ensure the lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation.[9] | Clear bands and reduced background on the Western blot. |
| Antibody Issues | Use a validated antibody at the recommended dilution. Run a positive control lysate (e.g., from a cell line with known high pathway activation) to confirm antibody performance. | A strong signal should be detected in the positive control lane. |
| Rapid Feedback Reactivation | Perform a time-course experiment, collecting lysates at earlier time points (e.g., 1, 4, 8, 24 hours) after inhibitor addition. | You may observe an initial drop in p-ERK that rebounds at later time points. |
| Bypass Pathway Activation | If p-ERK is inhibited but p-AKT is not (or vice versa), it suggests that the unaffected pathway may be constitutively active and driving survival. | This points towards a specific bypass mechanism that could be targeted with combination therapy. |
Quantitative Data Summary
The following tables summarize the IC50 values for the KRAS G12D inhibitor MRTX1133 in various cancer cell lines, providing a baseline for expected sensitivity and resistance.
Table 1: Cell Viability IC50 Values for MRTX1133 in KRAS G12D Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Sensitivity | Reference |
| AsPC-1 | Pancreatic | 7-10 | Sensitive | [10] |
| SW1990 | Pancreatic | 7-10 | Sensitive | [10] |
| HPAC | Pancreatic | ~85% regression at 30mg/kg in vivo | Sensitive | [7] |
| PANC-1 | Pancreatic | >5,000 | Resistant | [11] |
| HPAF-II | Pancreatic | >1,000 | Resistant | [11] |
| SNU-C2B | Colorectal | >5,000 | Resistant | [11] |
| LS513 | Colorectal | >100 | Partially Resistant | [11] |
Table 2: p-ERK Inhibition IC50 Values for MRTX1133
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| AGS | Gastric | 2 | [12] |
| Panc 04.03 | Pancreatic | Free-fraction-adjusted pERK IC50 exceeded for ~8h at 30mg/kg in vivo | [12] |
| MIA PaCa-2 (3D) | Pancreatic | 200 | [2] |
| MIA PaCa-2 (2D) | Pancreatic | 3.1 | [2] |
Key Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Plate 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of the KRAS G12D inhibitor in complete growth medium. Add the desired concentrations to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the results to determine the IC50 value.
Western Blotting for Phosphorylated Signaling Proteins
-
Cell Treatment and Lysis: Plate cells in a 6-well plate and grow to 70-80% confluence. Treat with the KRAS G12D inhibitor at various concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-EGFR) overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify changes in protein phosphorylation.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions (e.g., KRAS-RAF)
-
Cell Lysis: Lyse inhibitor-treated and control cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-KRAS) overnight at 4°C. Add protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in Laemmli sample buffer. Analyze the eluates by Western blotting using an antibody against the "prey" protein (e.g., anti-RAF1) to see if it was pulled down with the bait.
Visualizations
Caption: Intrinsic resistance to KRAS G12D inhibitors.
Caption: Troubleshooting workflow for KRAS G12D inhibitor resistance.
References
- 1. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. cancerdiscovery.aacrjournals.org [cancerdiscovery.aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. feedback-activation-of-egfr-wild-type-ras-signaling-axis-limits-kras-g12d-inhibitor-efficacy-in-kras-g12d-mutated-colorectal-cancer - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PI3Kα overcomes resistance to KRasG12C inhibitors mediated by activation of EGFR and/or IGF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Investigating Bypass Signaling Pathways Activated Upon KrasG12D Inhibitor Treatment
Welcome to the technical support center for researchers investigating bypass signaling pathways activated upon treatment with KrasG12D inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known bypass signaling pathways that can be activated upon treatment with a KrasG12D inhibitor?
A1: Upon inhibition of KrasG12D, cancer cells can activate several bypass signaling pathways to maintain their growth and survival. The most commonly observed mechanisms include:
-
Feedback activation of Receptor Tyrosine Kinases (RTKs): Inhibition of the MAPK pathway can lead to a relief of negative feedback loops, resulting in the reactivation of RTKs such as the Epidermal Growth Factor Receptor (EGFR). This, in turn, can reactivate wild-type RAS isoforms and downstream signaling.[1][2][3][4]
-
Activation of the PI3K/AKT/mTOR pathway: The Phosphoinositide 3-kinase (PI3K) pathway is a crucial parallel signaling cascade that can be activated to bypass KrasG12D inhibition.[5][6][7][8][9] This can occur through various mechanisms, including mutations in PI3K pathway components or crosstalk from other activated RTKs.
-
Activation of other RTKs: Besides EGFR, other RTKs like MET can be amplified or activated to sustain downstream signaling.[10]
-
Yap1 Activation: The Hippo pathway effector Yap1 has been shown to be activated in some contexts, enabling bypass of oncogenic KRAS addiction.[11]
Q2: My KrasG12D mutant cell line is showing unexpected resistance to the inhibitor. What are the possible reasons?
A2: Intrinsic or acquired resistance to KrasG12D inhibitors is a significant challenge. Besides the activation of bypass pathways mentioned in Q1, other reasons for resistance include:
-
Secondary KRAS mutations: New mutations in the KRAS gene itself can arise, potentially altering the drug binding site and reducing inhibitor efficacy.
-
Upregulation of KRAS expression: Increased expression of the KrasG12D protein can overcome the inhibitory effect of the drug.
-
Pharmacokinetic issues: The inhibitor may not be reaching its target at a sufficient concentration or for a long enough duration.
-
Cellular context: The specific genetic and epigenetic landscape of your cell line can influence its response to the inhibitor.
Q3: How can I confirm the activation of a bypass pathway in my experimental model?
A3: To confirm bypass pathway activation, you can perform a series of molecular and cellular analyses:
-
Western Blotting: Probe for the phosphorylation status of key signaling proteins downstream of the suspected bypass pathway. For example, look for increased phosphorylation of EGFR (p-EGFR), AKT (p-AKT), and S6 ribosomal protein (p-S6).
-
Immunoprecipitation: Use an antibody against the suspected activated receptor (e.g., EGFR) to pull it down and then blot for phosphotyrosine to confirm its activation.
-
Gene Expression Analysis: Use qPCR or RNA-sequencing to look for upregulation of genes associated with the bypass pathway.
-
Combination Therapy Studies: Treat your cells with the KrasG12D inhibitor in combination with an inhibitor of the suspected bypass pathway (e.g., an EGFR inhibitor or a PI3K inhibitor). A synergistic effect on cell death or growth inhibition would support the involvement of that pathway.[5][8][9]
Troubleshooting Guides
Western Blot Analysis of Signaling Pathways
Issue: Weak or no signal for phosphorylated proteins (e.g., p-ERK, p-AKT).
| Possible Cause | Solution |
| Low protein abundance | Increase the amount of protein loaded onto the gel (20-40 µg is a good starting point).[12] Consider using a positive control cell line or treating cells with a known activator of the pathway to ensure the antibody is working. |
| Inefficient cell lysis | Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein.[12] |
| Poor antibody performance | Ensure the primary antibody is validated for Western blotting and is used at the recommended dilution. Incubate the primary antibody overnight at 4°C to increase signal.[13] |
| Suboptimal transfer | Verify protein transfer by staining the membrane with Ponceau S before blocking. For high molecular weight proteins, consider a wet transfer or optimize transfer time and voltage. |
| Incorrect blocking buffer | Some antibodies are sensitive to the blocking agent. Try switching between non-fat dry milk and bovine serum albumin (BSA). Milk can sometimes mask phospho-epitopes.[12] |
Issue: High background on the Western blot.
| Possible Cause | Solution |
| Insufficient blocking | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[14] |
| Inadequate washing | Increase the number and duration of washes after antibody incubations. Add a detergent like Tween-20 (0.05-0.1%) to your wash buffer.[14] |
| Membrane dried out | Ensure the membrane remains hydrated throughout the entire process. |
| Contaminated buffers | Prepare fresh buffers and filter them to remove any precipitates. |
Cell Viability Assays (MTT, XTT)
Issue: High variability between replicate wells.
| Possible Cause | Solution |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Pipette gently up and down to mix before dispensing into wells. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Inconsistent drug concentration | Mix drug dilutions thoroughly before adding them to the wells. Use a multichannel pipette for consistency. |
| Pipetting errors | Be careful and consistent with your pipetting technique. Ensure pipette tips are properly sealed. |
| Cell clumping | If cells are prone to clumping, consider using a cell-detaching agent that is gentler than trypsin and filter the cell suspension through a cell strainer. |
Issue: Results are not reproducible between experiments.
| Possible Cause | Solution |
| Variation in cell passage number | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
| Differences in incubation times | Standardize the incubation times for both drug treatment and the viability reagent.[15] |
| Reagent variability | Prepare fresh reagents for each experiment, especially the MTT or XTT solution, which can be sensitive to light and storage conditions.[16] |
| Inconsistent cell health | Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
Quantitative Data Summary
Table 1: IC50 Values of KrasG12D Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference |
| MRTX1133 | LS513 | Colorectal | G12D | < 50 | [17] |
| MRTX1133 | SNU-C2B | Colorectal | G12D | > 1000 | [17] |
| MRTX1133 | HPAF-II | Pancreatic | G12D | > 1000 | [17] |
| MRTX1133 | PANC-1 | Pancreatic | G12D | > 1000 | [17] |
| TH-Z835 | Panc 04.03 | Pancreatic | G12D | 43.80 | [18] |
Table 2: Observed Bypass Pathway Activation Upon KrasG12D Inhibition
| Inhibitor | Cell Line/Model | Cancer Type | Bypass Pathway | Key Observation | Reference |
| MRTX1133 | Human PDAC cells | Pancreatic | ERBB family (EGFR, HER2) | Increased total HER2 and HER3 protein levels after 24h treatment. | [4] |
| MRTX1133 | Gastrointestinal Cancer Models | GI Cancers | VEGFR2 Signaling | Upregulation of VEGFA expression and VEGFR2 phosphorylation in resistant models. | [19] |
| KRAS G12D Inhibition | KRAS G12D NSCLC models | Non-Small Cell Lung | PI3K-AKT-mTOR | Established KRAS G12D models show greater dependence on the PI3K-AKT-mTOR pathway. | [5] |
| KRASG12C Inhibitors | Colorectal Cancer | Colorectal | EGFR Signaling | Feedback reactivation of RAS-MAPK signaling mediated by EGFR. | [1] |
Experimental Protocols
Protocol: Western Blot for Phospho-ERK1/2
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix 20-40 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load samples onto a 10% or 12% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.[20]
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 1-2 hours at 4°C is recommended.
-
-
Blocking:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[21]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., p44/42 MAPK, Thr202/Tyr204) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the signal using a chemiluminescence imaging system.
-
-
Stripping and Reprobing (for Total ERK):
-
After imaging, strip the membrane using a mild stripping buffer.
-
Wash thoroughly and re-block the membrane.
-
Probe with a primary antibody against total ERK1/2 as a loading control.
-
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of your KrasG12D inhibitor.
-
Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the inhibitor. Include vehicle-only control wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[23]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results and determine the IC50 value.
-
Visualizations
Caption: KrasG12D Signaling Pathway and Inhibition.
Caption: Bypass Signaling Pathways upon KrasG12D Inhibition.
Caption: Experimental Workflow for Investigating Bypass Pathways.
References
- 1. KRAS and EGFR inhibitors: a new step in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The PI3K-AKT-mTOR axis persists as a therapeutic dependency in KRASG12D-driven non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combination of KRAS Gene Silencing and PI3K Inhibition for Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Conquering oncogenic KRAS and its bypass mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 19. VEGFR2 blockade overcomes acquired KRAS G12D inhibitor resistance driven by PI3Kγ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dbbiotech.com [dbbiotech.com]
- 22. chondrex.com [chondrex.com]
- 23. protocols.io [protocols.io]
Technical Support Center: Cell Line-Specific Responses to KrasG12D Inhibitors
Disclaimer: The following technical support guide has been developed using publicly available data for the well-characterized, non-covalent KRAS G12D inhibitor, MRTX1133. While "KrasG12D-IN-2" is a known KRAS G12D inhibitor, detailed public data on its specific activity and experimental protocols are limited. The information provided here for MRTX1133 should serve as a comprehensive reference, but researchers using this compound should optimize experimental conditions for their specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for non-covalent KRAS G12D inhibitors like MRTX1133?
A1: Non-covalent KRAS G12D inhibitors, such as MRTX1133, are designed to selectively bind to the switch-II pocket of the KRAS G12D mutant protein.[1][2] This binding can occur in both the inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D.[1] By occupying this pocket, the inhibitor disrupts the interaction of KRAS G12D with its downstream effector proteins, such as RAF1, thereby blocking the activation of downstream signaling pathways like the MAPK (RAF/MEK/ERK) and PI3K/AKT pathways.[1][3] This ultimately leads to the inhibition of cancer cell proliferation and can induce apoptosis.[3]
Q2: Why do different cell lines exhibit varying sensitivity to KRAS G12D inhibitors?
A2: The sensitivity of cancer cell lines to KRAS G12D inhibitors can be influenced by several factors:
-
Genetic Context: The presence of co-mutations in other tumor suppressor genes or oncogenes can impact inhibitor efficacy. For instance, loss-of-function mutations in tumor suppressors like PTEN, KEAP1, NF1, and RB1 have been associated with partial resistance to MRTX1133.[1]
-
KRAS Dependency: Cell lines that are highly dependent on the KRAS G12D mutation for their growth and survival are generally more sensitive to inhibition.
-
Feedback Mechanisms: Some cell lines can activate compensatory signaling pathways upon KRAS G12D inhibition. A common mechanism is the feedback activation of receptor tyrosine kinases (RTKs) like EGFR and HER2, which can reactivate downstream signaling and reduce inhibitor efficacy.[1]
-
KRAS Allele Status: While not extensively detailed for all inhibitors, the zygosity of the KRAS G12D mutation could potentially influence the level of protein expression and subsequent inhibitor response.
Q3: What are the known mechanisms of acquired resistance to KRAS G12D inhibitors?
A3: Acquired resistance to KRAS G12D inhibitors can emerge through several mechanisms:
-
Secondary KRAS Mutations: Mutations in the KRAS gene at residues such as Y96N and H95Q can interfere with inhibitor binding to the switch-II pocket.[4][5]
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by upregulating alternative signaling pathways that bypass the need for KRAS signaling. This often involves the activation of the PI3K/AKT/mTOR pathway or upstream receptor tyrosine kinases (RTKs).[4][5]
-
Histone Acetylation: Recent studies suggest that an increase in global histone acetylation may be associated with resistance to MRTX1133.[6][7]
Q4: Can KRAS G12D inhibitors be used in combination with other therapies?
A4: Yes, combination therapies are a promising strategy to enhance the efficacy of KRAS G12D inhibitors and overcome resistance. Preclinical studies have shown synergistic effects when combining MRTX1133 with:
-
Pan-ERBB inhibitors (e.g., afatinib): To counteract the feedback activation of EGFR and HER2.[8]
-
Chemotherapy (e.g., 5-FU, nanoparticle-paclitaxel): To achieve a more potent anti-tumor response.[3][9]
-
BET inhibitors: To overcome resistance associated with epigenetic modifications.[6][7]
-
BCL2 inhibitors (e.g., venetoclax): To enhance the induction of apoptosis.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High IC50 value or lack of response in a known KRAS G12D mutant cell line. | Compound inactivity: Improper storage or handling of the inhibitor. | Ensure the inhibitor is stored correctly (e.g., at -20°C or -80°C as a powder or in a suitable solvent like DMSO) and protected from light and moisture. Prepare fresh dilutions for each experiment.[11] |
| Cell line misidentification or contamination: The cell line may not be the correct KRAS G12D mutant line or could be contaminated. | Verify the identity and KRAS mutation status of your cell line using STR profiling and DNA sequencing. | |
| Intrinsic resistance: The cell line may have co-mutations (e.g., in PTEN or CDKN2A) that confer resistance.[1] | Review the genetic background of the cell line. Consider testing the inhibitor in a panel of different KRAS G12D mutant cell lines to identify more sensitive models. | |
| Suboptimal assay conditions: Incorrect seeding density, incubation time, or assay readout. | Optimize cell seeding density to ensure logarithmic growth during the assay. Extend the treatment duration (e.g., up to 5 days) as the effects of KRAS inhibition can be cytostatic before becoming cytotoxic. Use a sensitive and validated cell viability assay (e.g., CellTiter-Glo).[10] | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Passage number, cell confluence, and media composition can affect cellular responses. | Use cells within a consistent and low passage number range. Seed cells at a consistent confluence. Ensure media and supplements are from the same lot where possible. |
| Inaccurate inhibitor concentration: Errors in serial dilutions. | Prepare fresh serial dilutions for each experiment from a well-characterized stock solution. | |
| Loss of pERK inhibition over time. | Feedback reactivation of signaling pathways: Inhibition of KRAS G12D can lead to the reactivation of upstream signaling, such as through EGFR.[1] | Perform time-course experiments to assess the duration of pERK inhibition. Consider co-treatment with an inhibitor of the reactivated pathway (e.g., an EGFR inhibitor). |
| Development of resistance in long-term cultures. | Selection of resistant clones: Continuous exposure to the inhibitor can lead to the outgrowth of resistant cells. | Generate resistant cell lines by long-term culture with increasing concentrations of the inhibitor. Analyze these resistant lines for secondary KRAS mutations or bypass pathway activation.[4][5] |
Data Presentation
Table 1: In Vitro Activity of MRTX1133 in KRAS G12D Mutant Cell Lines
| Cell Line | Cancer Type | pERK IC50 (nM) | 2D Viability IC50 (nM) |
| AGS | Gastric | 2 | 6 |
| AsPC-1 | Pancreatic | 1-10 | Not specified |
| Panc 04.03 | Pancreatic | 1-10 | Not specified |
| Panc 02.03 | Pancreatic | 1-10 | Not specified |
| SW1990 | Pancreatic | 1-10 | Not specified |
| GP2D | Colorectal | 1-10 | Not specified |
| Suit2 | Pancreatic | 1-10 | Not specified |
| A427 | Lung | 1-10 | Not specified |
| SNU1033 | Colorectal | 1-10 | Not specified |
| HPAC | Pancreatic | 1-10 | Not specified |
Data compiled from multiple sources.[2][12][13][14] IC50 values can vary depending on experimental conditions.
Experimental Protocols
2D Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a KRAS G12D inhibitor on cell proliferation.
Materials:
-
KRAS G12D mutant cancer cell lines
-
Complete growth medium
-
KRAS G12D inhibitor (e.g., MRTX1133 or this compound)
-
DMSO (vehicle control)
-
96-well clear or white-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer or plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the KRAS G12D inhibitor in complete medium. A typical concentration range might be from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Add 100 µL of the diluted compound or vehicle to the appropriate wells, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
Western Blot for pERK Inhibition
This protocol assesses the pharmacodynamic effect of the inhibitor on the KRAS downstream signaling pathway.
Materials:
-
KRAS G12D mutant cancer cell lines
-
6-well plates
-
KRAS G12D inhibitor and DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the KRAS G12D inhibitor or DMSO for a specified time (e.g., 2, 6, or 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize pERK levels to total ERK and the loading control.
-
Mandatory Visualizations
Caption: Simplified KRAS G12D signaling pathway and the inhibitory action of this compound.
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. glpbio.com [glpbio.com]
- 14. medchemexpress.com [medchemexpress.com]
Addressing batch-to-batch variability of KrasG12D-IN-2
Welcome to the technical support center for KrasG12D-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor specifically targeting the G12D mutation of the KRAS protein. The KRAS G12D mutation leads to the protein being perpetually active, driving uncontrolled cell proliferation and tumor growth through downstream signaling pathways like the RAF/MEK/ERK MAPK and PI3K/AKT pathways.[1][2][3] this compound is designed to bind to the mutant KRAS protein and block its activity, thereby interrupting these cancer-promoting signals.[4][5]
Q2: How should I store and handle this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[4]
-
Solvent: Prepare stock solutions in a suitable solvent like DMSO.[4] Once in solution, store at -80°C for up to 6 months or at -20°C for up to 1 month.[4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4]
Q3: What is the recommended solvent and concentration for preparing a stock solution?
A3: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 250 mg/mL (395.78 mM).[4] For optimal solubility, especially at high concentrations, using newly opened, anhydrous DMSO and ultrasonic treatment may be necessary.[4]
Q4: What are the known off-target effects of this compound?
A4: While this compound is designed to be selective for the KRAS G12D mutant, the possibility of off-target effects exists, as is common with small molecule inhibitors.[6][7] Some inhibitors in this class may interact with other small GTPases.[6][8] It is recommended to include appropriate controls in your experiments, such as cell lines with wild-type KRAS or other KRAS mutations, to assess the specificity of the observed effects.
Troubleshooting Guide
This guide addresses potential issues you may encounter when using this compound in your experiments.
Issue 1: Inconsistent or lower-than-expected activity between experiments.
-
Possible Cause 1: Batch-to-batch variability.
-
Solution: Always review the Certificate of Analysis (CoA) for each new batch of this compound. While specific batch-to-batch data for this compound is not publicly available, you should compare key parameters such as purity (typically >98% by HPLC), appearance, and solubility. Document the lot number for each experiment to track any batch-related discrepancies.
-
-
Possible Cause 2: Compound degradation.
-
Solution: Ensure proper storage and handling as outlined in the FAQs. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[4] If you suspect degradation, use a fresh vial of the compound or a newly prepared stock solution.
-
-
Possible Cause 3: Inaccurate concentration of the stock solution.
-
Solution: Verify the calculations used to prepare your stock solution. Ensure that the compound was fully dissolved in the solvent. If solubility is an issue, gentle warming or sonication may help.[4]
-
Issue 2: Poor solubility of the compound.
-
Possible Cause 1: Using a suboptimal solvent.
-
Solution: this compound is highly soluble in DMSO.[4] Using other solvents may result in poor solubility.
-
-
Possible Cause 2: The compound has precipitated out of solution.
-
Solution: Visually inspect your stock solution before use. If you see any precipitate, gently warm the vial and vortex to redissolve the compound. Centrifuge the vial before taking an aliquot to pellet any undissolved material.
-
Issue 3: High variability in cell-based assay results.
-
Possible Cause 1: Inconsistent cell health or density.
-
Solution: Ensure that cells are healthy and in the logarithmic growth phase before seeding. Use a consistent cell seeding density across all plates and experiments.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or a buffer solution.
-
-
Possible Cause 3: Interaction with media components.
-
Solution: Some components of cell culture media can interact with small molecules. If you observe inconsistent results, consider if any media components could be interfering with the compound's activity.
-
Issue 4: No effect on downstream signaling pathways (e.g., pERK, pAKT) in Western blot analysis.
-
Possible Cause 1: Insufficient treatment time or concentration.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for inhibiting the target pathway in your specific cell line.
-
-
Possible Cause 2: Cell line is resistant to the inhibitor.
-
Possible Cause 3: Technical issues with the Western blot.
-
Solution: Ensure proper protein extraction, quantification, and loading. Verify the quality and specificity of your primary and secondary antibodies. Include positive and negative controls for the pathway of interest.
-
Data Presentation
Table 1: Physicochemical and Storage Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₄H₂₉D₂F₄N₇O | [4] |
| Molecular Weight | 631.66 | [4] |
| Appearance | Light yellow to yellow solid | [4] |
| Purity (Typical) | >98% | General Specification |
| Storage | ||
| Powder | -20°C (3 years), 4°C (2 years) | [4] |
| In Solvent | -80°C (6 months), -20°C (1 month) | [4] |
| Solubility | ||
| DMSO | ≥ 250 mg/mL (395.78 mM) | [4] |
Table 2: Example IC50 Values for KRAS G12D Inhibitors in Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| TH-Z827 | PANC-1 | 4.4 | [5] |
| TH-Z827 | Panc 04.03 | 4.7 | [5] |
| MRTX1133 | Multiple PDAC Models | Low nanomolar | [12] |
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
This protocol is adapted from standard cell viability assay procedures.[13][14]
-
Cell Seeding: Seed human pancreatic cancer cells (e.g., Panc 04.03) in 96-well plates at a density of 2.4 x 10⁴ cells per well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the treated cells for 72 hours under the same conditions.
-
MTT Addition: After incubation, carefully remove the supernatant and add 100 µL of MTT solution (0.5 mg/mL in sterile PBS) to each well.
-
Incubation: Incubate the plates at 37°C for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot Analysis of Downstream Signaling
This protocol provides a general workflow for assessing the effect of this compound on downstream signaling pathways.[15][16][17]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 3, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels. Use a loading control (e.g., GAPDH, β-actin, or vinculin) to ensure equal protein loading.[15]
3. In Vivo Xenograft Tumor Growth Study
This protocol is a generalized procedure for evaluating the in vivo efficacy of this compound.[1][13][18]
-
Cell Preparation: Harvest KRAS G12D mutant cancer cells (e.g., Panc 04.03) and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject 1 x 10⁷ cells in a volume of 200 µL into the right flank of 6-week-old immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 80-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Prepare the formulation of this compound and the vehicle control. Administer the treatment to the mice according to the planned dosing schedule (e.g., daily intraperitoneal or oral administration).
-
Tumor Measurement: Measure the tumor dimensions using calipers at regular intervals (e.g., twice or three times a week) and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, or Western blotting).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy.
All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Visualizations
Caption: Simplified KRAS G12D signaling pathway and the point of intervention for this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound.
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mskcc.org [mskcc.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 14. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KRAS Inhibitor that Simultaneously Inhibits Nucleotide Exchange Activity and Effector Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy Analysis of KRAS G12D Inhibitors: A Guide for Researchers
A direct comparative efficacy analysis between KrasG12D-IN-2 and MRTX1133 is not feasible at this time due to the absence of publicly available data on this compound. Extensive searches for scientific literature, clinical trial data, and other public disclosures have yielded no specific information regarding the efficacy, mechanism of action, or experimental data for a compound designated "this compound".
This guide will therefore provide a comprehensive overview of the well-characterized KRAS G12D inhibitor, MRTX1133 , and establish a framework for the evaluation and comparison of other KRAS G12D inhibitors, such as this compound, should data become available. This document is intended for researchers, scientists, and drug development professionals.
Introduction to KRAS G12D Inhibition
The KRAS protein is a critical signaling molecule that, when mutated, can drive the growth of numerous cancers, including pancreatic, colorectal, and lung cancers. The G12D mutation is one of the most common KRAS alterations, making it a key target for cancer therapy. KRAS G12D inhibitors are small molecules designed to specifically bind to the mutant protein and block its downstream signaling, thereby inhibiting cancer cell proliferation and survival.
MRTX1133 is a potent, selective, and non-covalent inhibitor of KRAS G12D. It has demonstrated significant anti-tumor activity in preclinical models and is currently under clinical investigation.
Quantitative Data Comparison
The following tables summarize the available quantitative data for MRTX1133 and provide a template for the inclusion of data for this compound.
Table 1: In Vitro Efficacy
| Parameter | MRTX1133 | This compound |
| Biochemical IC50 (KRAS G12D) | <2 nM[1] | Data not available |
| Cellular IC50 (KRAS G12D mutant cell lines) | ~5 nM (median)[1] | Data not available |
| Selectivity (vs. KRAS WT) | >1,000-fold[1] | Data not available |
Table 2: In Vivo Efficacy (Xenograft Models)
| Model | MRTX1133 | This compound |
| Pancreatic Ductal Adenocarcinoma (PDAC) Xenografts | Marked tumor regression (≥30%) in 8 of 11 models[1] | Data not available |
| Colorectal Cancer (CRC) Xenografts | Potent, dose-dependent tumor growth inhibition[2] | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of novel KRAS G12D inhibitors.
Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Seed KRAS G12D mutant and wild-type cancer cell lines in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the KRAS G12D inhibitor (e.g., MRTX1133 or this compound) for 72 hours.
-
Viability Assessment: Measure cell viability using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: Plot the percentage of viable cells against the log concentration of the inhibitor and fit the data to a dose-response curve to calculate the IC50 value.[3]
Western Blot for Phospho-ERK Inhibition
Objective: To assess the inhibitor's ability to block downstream KRAS signaling by measuring the phosphorylation of ERK (p-ERK), a key downstream effector.
Methodology:
-
Cell Treatment: Treat KRAS G12D mutant cells with the inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p-ERK (e.g., Thr202/Tyr204) and total ERK, followed by incubation with appropriate secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The level of p-ERK is normalized to total ERK.[4]
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously implant KRAS G12D mutant human cancer cells into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Administer the inhibitor (e.g., MRTX1133 or this compound) or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).[5]
Signaling Pathway and Experimental Workflow Diagrams
KRAS Signaling Pathway
The following diagram illustrates the canonical KRAS signaling pathway, which is constitutively activated by the G12D mutation and targeted by inhibitors like MRTX1133.
Caption: The KRAS signaling cascade initiated by Receptor Tyrosine Kinases (RTKs).
Experimental Workflow for Inhibitor Comparison
This diagram outlines a typical workflow for comparing the efficacy of two KRAS G12D inhibitors.
Caption: A generalized workflow for the preclinical comparison of KRAS G12D inhibitors.
Conclusion
MRTX1133 has demonstrated potent and selective inhibition of KRAS G12D in a variety of preclinical models. This guide provides the available efficacy data for MRTX1133 and a framework for the systematic evaluation of other KRAS G12D inhibitors. As data for novel compounds such as this compound become publicly available, the templates and protocols outlined herein can be utilized to conduct a direct and objective comparison, which will be critical for advancing the development of new therapies for KRAS G12D-driven cancers.
References
- 1. U0126 inhibits pancreatic cancer progression via the KRAS signaling pathway in a zebrafish xenotransplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparing KrasG12D-IN-2 to other non-covalent KRAS G12D inhibitors
A Comparative Guide to Non-Covalent KRAS G12D Inhibitors: KrasG12D-IN-2 and Other Key Molecules Published: November 11, 2025
The landscape of targeted cancer therapy has been revolutionized by the development of inhibitors for previously "undruggable" targets. Among these, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly the G12D mutant, has been a significant focus of research due to its high prevalence in aggressive cancers like pancreatic, colorectal, and lung adenocarcinoma. This guide provides a detailed comparison of emerging non-covalent KRAS G12D inhibitors, with a focus on this compound and its relation to other key molecules in this class, including the extensively studied MRTX1133 and BI-2852, as well as the clinical candidate HRS-4642.
Introduction to Non-Covalent KRAS G12D Inhibition
The KRAS G12D mutation results in a constitutively active protein that drives oncogenic signaling through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades. Unlike the G12C mutation, which has a reactive cysteine residue enabling covalent inhibition, the G12D mutation lacks such a feature, necessitating the development of non-covalent inhibitors. These molecules are designed to bind with high affinity and selectivity to a pocket on the KRAS G12D protein, typically the switch-II pocket, thereby locking it in an inactive state and preventing its interaction with downstream effectors.
Comparative Analysis of Inhibitor Performance
The following tables summarize the quantitative data for this compound and other notable non-covalent KRAS G12D inhibitors. This data is compiled from preclinical studies and provides a basis for comparing their biochemical potency, cellular activity, and in vivo efficacy.
Table 1: Biochemical Potency and Binding Affinity
| Compound | Target | Assay Type | IC50 (nM) | KD (nM) | Source |
| This compound (cpd 28) | KRAS G12D-RBD | HTRF | 1.21 | - | [1] |
| MRTX1133 | GDP-KRAS G12D | SPR | <2 | ~0.0002 | [2] |
| BI-2852 | GTP-KRAS G12D-SOS1 | AlphaScreen | 490 | - | [1] |
| BI-2852 | GCP-KRAS G12D | ITC | - | 740 | [1] |
| HRS-4642 | KRAS G12D | (Undisclosed) | - | 0.083 | [3] |
IC50: Half-maximal inhibitory concentration. KD: Dissociation constant. HTRF: Homogeneous Time-Resolved Fluorescence. SPR: Surface Plasmon Resonance. ITC: Isothermal Titration Calorimetry. RBD: RAF1-RBD. SOS1: Son of Sevenless 1.
Table 2: Cellular Activity
| Compound | Cell Line (KRAS status) | Assay Type | IC50 (nM) | Source |
| This compound (cpd 28) | AsPC-1 (G12D) | Clonogenic Growth | Potent (qualitative) | [1] |
| MRTX1133 | KRAS G12D-mutant lines | pERK Inhibition | ~5 (median) | [2] |
| MRTX1133 | AGS (G12D) | 2D Cell Viability | 6 | [4] |
| BI-2852 | NCI-H358 (KRAS mutant) | pERK Inhibition (EC50) | 5800 | [1] |
| HRS-4642 | KRAS G12D-mutant lines | Cell Viability | 0.55 - 66.58 | [5] |
pERK: Phosphorylated Extracellular Signal-Regulated Kinase. EC50: Half-maximal effective concentration.
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) / Regression | Source |
| This compound (cpd 28) | AsPC-1 (Pancreatic) | 20 mg/kg, BID, i.p. | ~70% TGI | [1] |
| MRTX1133 | Panc 04.03 (Pancreatic) | 30 mg/kg, BID, i.p. | -73% Regression | [4] |
| MRTX1133 | PDAC PDX models (8 of 11) | (various) | >30% Regression | [2] |
| HRS-4642 | AsPC-1 (Pancreatic) | 15 mg/kg, i.v. | Significant Inhibition | [5] |
| HRS-4642 | Lung Adenocarcinoma PDX | 15 mg/kg, i.v. | Tumor Eradication | [5] |
BID: Twice daily. i.p.: Intraperitoneal. i.v.: Intravenous. PDX: Patient-Derived Xenograft.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the development and mechanism of action of these inhibitors.
Caption: Simplified KRAS signaling pathway and the mechanism of action for non-covalent G12D inhibitors.
Caption: A typical preclinical to clinical workflow for the evaluation of KRAS G12D inhibitors.
Detailed Experimental Protocols
A summary of the methodologies used to generate the comparative data is provided below. These protocols are based on published research.
Biochemical Assays
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay is used to measure the inhibition of the protein-protein interaction between KRAS G12D and its effector, the RAF1-RBD (RAS-binding domain). For the evaluation of this compound, biotinylated KRAS G12D protein pre-loaded with GTP was incubated with the test compound. Subsequently, GST-tagged RAF1-RBD, an anti-GST antibody conjugated to a donor fluorophore (Europium cryptate), and streptavidin-conjugated to an acceptor fluorophore (XL665) were added. When KRAS and RAF1-RBD interact, the donor and acceptor are brought into proximity, generating a FRET signal. Inhibitors disrupt this interaction, leading to a decrease in the signal. The IC50 value is determined by measuring the signal over a range of inhibitor concentrations.[1]
-
Surface Plasmon Resonance (SPR): SPR is employed to determine the binding affinity and kinetics (association and dissociation rates) of an inhibitor to the target protein. For MRTX1133, GDP-loaded KRAS G12D was immobilized on a sensor chip. The inhibitor was then flowed over the chip at various concentrations. The change in the refractive index at the surface, which is proportional to the mass of the bound inhibitor, was measured in real-time to determine the dissociation constant (KD).[2][4]
-
AlphaScreen Assay: This bead-based proximity assay was used to assess the inhibitory activity of compounds like BI-2852 on the interaction between GTP-bound KRAS G12D and the nucleotide exchange factor SOS1. The assay components include streptavidin-coated donor beads that bind to biotinylated KRAS and antibody-coated acceptor beads that bind to a tagged SOS1 protein. Upon interaction of KRAS and SOS1, the beads come into close proximity, and excitation of the donor bead results in the generation of a chemiluminescent signal from the acceptor bead. Inhibitors that block this interaction cause a reduction in the signal.[1]
Cellular Assays
-
pERK Inhibition Assay: To measure the inhibition of downstream KRAS signaling in a cellular context, cancer cell lines harboring the KRAS G12D mutation (e.g., AsPC-1, AGS) are seeded in microplates. The cells are then treated with varying concentrations of the inhibitor for a specified period. Following treatment, the cells are lysed, and the levels of phosphorylated ERK (pERK) and total ERK are quantified using methods such as Western blotting or ELISA-based techniques (e.g., AlphaLISA, HTRF). The IC50 is calculated as the concentration of the inhibitor that reduces the pERK signal by 50%.[4][5]
-
Cell Viability and Clonogenic Growth Assays: These assays determine the antiproliferative effect of the inhibitors. For 2D cell viability, cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for several days (typically 3-5). Cell viability is then measured using reagents like CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells. For clonogenic assays, a small number of cells are seeded and allowed to form colonies over a longer period (1-2 weeks) in the presence of the inhibitor. The ability of the inhibitor to suppress colony formation is then quantified.[1][4]
In Vivo Efficacy Studies
-
Xenograft Models: To evaluate antitumor activity in a living organism, human cancer cells with the KRAS G12D mutation are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. The inhibitor is administered systemically (e.g., via intraperitoneal or intravenous injection) according to a specific dosing schedule. Tumor volume and body weight are monitored regularly. The efficacy is reported as either tumor growth inhibition (TGI) compared to the control group or as tumor regression (a percentage decrease from the initial tumor volume).[1][2][4][5]
Discussion and Future Outlook
The data presented highlight the significant progress made in developing potent and selective non-covalent inhibitors for the challenging KRAS G12D mutation.
-
MRTX1133 has set a high benchmark with its picomolar binding affinity and demonstrated ability to induce profound tumor regression in a majority of pancreatic cancer models.[2] Its development has provided crucial proof-of-concept that non-covalent strategies can be highly effective against KRAS G12D.[4]
-
This compound (compound 28) and its analogues, developed from the structural template of MRTX1133, show very potent biochemical inhibition of the KRAS-RBD interaction, with IC50 values in the low nanomolar range.[1] These compounds also demonstrate significant in vivo antitumor activity in a pancreatic cancer xenograft model, achieving approximately 70% tumor growth inhibition. While their pharmacokinetic properties are described as non-optimal, their high potency warrants further investigation and optimization.[1]
-
BI-2852 represents a different chemical scaffold that binds to the switch I/II pocket. While its biochemical and cellular potencies are lower than those of the MRTX1133 series, it serves as a valuable tool compound for studying the biology of KRAS inhibition.[1]
-
HRS-4642 has shown promising preclinical efficacy across various cancer cell lines and in vivo models, including the complete eradication of tumors in a lung adenocarcinoma PDX model.[5] This has led to its advancement into clinical trials, where it has demonstrated early signs of activity in patients with advanced solid tumors.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor efficacy of HRS-4642 and its potential combination with proteasome inhibition in KRAS G12D-mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HRS-4642 is highly active against KRAS G12D-mutated tumors | BioWorld [bioworld.com]
A Comparative Guide to KRAS Inhibition: A Head-to-Head Look at G12D and G12C Targeted Therapies
A direct head-to-head study of a single inhibitor against both KRAS G12D and G12C mutations in G12D mutant cells is not feasible as current leading inhibitors are mutant-selective. Adagrasib is a well-established inhibitor of the KRAS G12C mutation, while molecules such as MRTX1133 have emerged as potent and selective inhibitors of the KRAS G12D mutation. This guide provides a comparative overview of the preclinical data for a representative KRAS G12D inhibitor, MRTX1133, and the KRAS G12C inhibitor, adagrasib, on their respective target mutant cells.
This comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of the distinct mechanisms of action and preclinical efficacy of these two classes of KRAS inhibitors. While a direct experimental comparison on the same G12D mutant cell line is not applicable due to target specificity, this guide will present available data to facilitate a conceptual and practical understanding of their individual performance against their intended oncogenic drivers.
Comparative Analysis of MRTX1133 (KRAS G12D Inhibitor) and Adagrasib (KRAS G12C Inhibitor)
The following table summarizes the key characteristics and preclinical data for MRTX1133 and adagrasib, highlighting their distinct mutational targets and mechanisms of action.
| Feature | MRTX1133 (Representative KRAS G12D Inhibitor) | Adagrasib (KRAS G12C Inhibitor) |
| Target Mutation | KRAS G12D | KRAS G12C |
| Mechanism of Action | Non-covalent, selective inhibitor that binds to the switch-II pocket of KRAS G12D, locking it in an inactive state.[1][2][3][4] | Covalent, irreversible inhibitor that selectively binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive GDP-bound state.[5] |
| Cellular Potency (IC50) | Median IC50 of ~5 nM in KRAS G12D-mutant cell lines for cell viability.[1][3] IC50 of 6 nM in AGS (gastric adenocarcinoma) cell line.[2][4] | Objective response rate of 42.9% in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC).[6] |
| Downstream Signaling Inhibition | Potent inhibition of ERK1/2 phosphorylation with a median IC50 of ~5 nM in KRAS G12D-mutant cell lines.[1][3] IC50 of 2 nM for pERK inhibition in the AGS cell line.[2][4] | Effectively suppresses KRAS-dependent signaling.[5] |
| Selectivity | Over 1,000-fold selectivity for KRAS G12D mutant cells compared to KRAS wild-type cells.[1][3] | Selectively targets the KRAS G12C mutant protein.[5] |
| In Vivo Efficacy | Demonstrated dose-dependent tumor regression in xenograft models of KRAS G12D-mutant cancers, particularly pancreatic cancer.[1][3] | Shows anti-tumor activity in preclinical models and clinical efficacy in patients with KRAS G12C-mutant solid tumors.[5][6][7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of KRAS inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the inhibitory effect of the compounds on the proliferation of cancer cells.
-
Cell Seeding: Cancer cell lines harboring the KRAS G12D or G12C mutation are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the KRAS inhibitor (e.g., MRTX1133 or adagrasib) or a vehicle control (like DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][9][10][11]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).[8]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting for Downstream Signaling (p-ERK)
This technique is used to determine the effect of KRAS inhibitors on the downstream MAPK signaling pathway by measuring the phosphorylation of ERK.
-
Cell Treatment and Lysis: KRAS mutant cells are treated with the inhibitor at various concentrations for a specific duration. After treatment, the cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK). A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.[12][13][14][15]
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the p-ERK and t-ERK bands is quantified using image analysis software. The level of p-ERK is normalized to the level of t-ERK to determine the extent of signaling inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to confirm the direct engagement of the inhibitor with the KRAS protein within the cellular environment.
-
Cell Treatment: Intact cells are treated with the KRAS inhibitor or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures. Ligand-bound proteins are generally more thermally stable and will remain soluble at higher temperatures compared to unbound proteins.[16][17]
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction of proteins is separated from the precipitated, denatured proteins by centrifugation.[16][17]
-
Protein Detection: The amount of soluble KRAS protein in each sample is quantified. This can be done by various methods, including Western blotting or immunoassays like ELISA.[17]
-
Melt Curve Generation: A "melt curve" is generated by plotting the amount of soluble KRAS protein as a function of temperature. A shift in the melt curve to higher temperatures in the presence of the inhibitor indicates that the inhibitor has bound to and stabilized the KRAS protein, confirming target engagement.
Visualizations
The following diagrams illustrate the KRAS signaling pathway and a general experimental workflow for evaluating KRAS inhibitors.
Caption: Simplified KRAS signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating KRAS inhibitors.
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Adagrasib in the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. onclive.com [onclive.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cellular viability assay [bio-protocol.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating KRAS G12D Inhibition: A Comparative Guide to Target Engagement in Cells
For researchers, scientists, and drug development professionals, validating that a KRAS G12D inhibitor reaches and binds to its intended target within a cell is a critical step in preclinical development. This guide provides a comparative overview of key experimental methods used to confirm target engagement of KRAS G12D inhibitors, with a focus on publicly available data for well-characterized compounds. Please note that a search for "KrasG12D-IN-2" did not yield any publicly available data; therefore, this guide focuses on alternative and well-documented KRAS G12D inhibitors such as MRTX1133, TH-Z835, and BI-2852.
Key Target Engagement Validation Assays
Three primary methods are widely employed to validate the engagement of inhibitors with the KRAS G12D protein in a cellular context:
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay assesses the thermal stability of a target protein upon ligand binding. The binding of an inhibitor stabilizes the protein, leading to a higher melting temperature.
-
Downstream Signaling Inhibition (pERK Assay): As KRAS is an upstream regulator of the MAPK/ERK pathway, a potent and specific inhibitor should block this signaling cascade. Measuring the phosphorylation of ERK (pERK) serves as a robust biomarker of KRAS inhibition.
-
Immunoprecipitation-Mass Spectrometry (IP-MS): This technique allows for the direct detection of the inhibitor bound to the target protein. Following cell lysis, the target protein is immunoprecipitated, and mass spectrometry is used to identify the protein and any bound small molecules.
Comparative Performance of KRAS G12D Inhibitors
The following tables summarize the available quantitative data for prominent KRAS G12D inhibitors in key target engagement and downstream signaling assays.
| Inhibitor | Assay | Cell Line | IC50 / EC50 | Reference |
| MRTX1133 | pERK Inhibition | Pancreatic Cancer Cell Lines (various) | Median IC50 ~5 nM | [1] |
| pERK Inhibition | PANC-1 (Pancreatic) | IC50 > 5,000 nM | [2] | |
| pERK Inhibition | HPAF-II (Pancreatic) | IC50 > 1,000 nM | [2] | |
| TH-Z835 | pERK Inhibition | PANC-1 (Pancreatic) | IC50 < 2.5 µM | [3][4] |
| Biochemical Inhibition | KRAS G12D | IC50 = 1.6 µM | [4] | |
| BI-2852 | pERK Inhibition | NCI-H358 (Lung) | EC50 = 5.8 µM | [5] |
| Biochemical Inhibition (KRASG12D::SOS1) | Cell-free | IC50 = 490 nM | [5] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and comparison.
Cellular Thermal Shift Assay (CETSA) Protocol for KRAS G12D
This protocol is adapted from established methods for measuring target engagement of KRAS inhibitors.
1. Cell Culture and Treatment:
-
Plate KRAS G12D mutant cells (e.g., PANC-1, HPAF-II) in 10 cm dishes and grow to ~80% confluency.
-
Treat cells with the KRAS G12D inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
2. Thermal Challenge:
-
Harvest cells by scraping and resuspend in PBS supplemented with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
3. Lysis and Protein Solubilization:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
4. Protein Quantification and Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the levels of soluble KRAS G12D in the supernatant by Western blot or ELISA.
-
Plot the amount of soluble KRAS G12D as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
ERK Phosphorylation (pERK) Western Blot Protocol
This protocol outlines the steps to measure the inhibition of KRAS downstream signaling.
1. Cell Culture and Treatment:
-
Plate KRAS G12D mutant cells in 6-well plates and grow to ~70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Treat the cells with a serial dilution of the KRAS G12D inhibitor or vehicle control for 2-4 hours.
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
3. Protein Quantification:
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
4. Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pERK signal to the total ERK signal.
-
Plot the normalized pERK levels against the inhibitor concentration to determine the IC50 value.
Immunoprecipitation-Mass Spectrometry (IP-MS) Protocol for KRAS G12D
This protocol provides a general workflow for the direct detection of inhibitor-target engagement.[6][7][8]
1. Cell Lysis and Protein Extraction:
-
Treat KRAS G12D mutant cells with the inhibitor or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to clear the lysate.
2. Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an anti-KRAS antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complex.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
3. Elution and Sample Preparation for MS:
-
Elute the KRAS protein and any bound inhibitor from the beads.
-
Prepare the sample for mass spectrometry analysis (e.g., by in-gel digestion or on-bead digestion).
4. Mass Spectrometry Analysis:
-
Analyze the sample by LC-MS/MS to identify the KRAS protein and the bound inhibitor.
-
The presence of a peak corresponding to the mass of the inhibitor in the KRAS G12D-immunoprecipitated sample confirms direct target engagement.
Visualizing Cellular Processes and Workflows
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TH-Z835 | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. opnme.com [opnme.com]
- 6. Precise Characterization of KRAS4B Proteoforms by Combining Immunoprecipitation with Top-Down Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Precise Characterization of KRAS4B Proteoforms by Combining Immunoprecipitation with Top-Down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
Validating pERK Inhibition by KRAS G12D Inhibitors: A Comparative Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
The development of specific inhibitors targeting the KRAS G12D mutation, a key driver in cancers like pancreatic ductal adenocarcinoma and colorectal cancer, represents a significant therapeutic advance.[1][2] A critical step in the preclinical validation of these inhibitors is confirming their on-target effect, specifically the suppression of the downstream MAPK signaling pathway. The phosphorylation of ERK (pERK) is a crucial biomarker for the activity of this pathway.
This guide provides an objective comparison of orthogonal methods for validating the inhibition of pERK by a representative KRAS G12D inhibitor, MRTX1133. While the prompt specified "KrasG12D-IN-2," MRTX1133 is a well-documented, potent, and selective non-covalent inhibitor of KRAS G12D, making it an excellent exemplar for this guide.[3][4][5] We will detail the experimental protocols for key assays, present comparative data for different inhibitors, and illustrate the underlying signaling pathway and validation workflows.
The KRAS-MAPK Signaling Pathway
The KRAS protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[6] The G12D mutation locks KRAS in its active state, leading to constitutive activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) cascade. This results in uncontrolled cell proliferation and survival. KRAS G12D inhibitors like MRTX1133 bind to a switch-II pocket, disrupting the protein's ability to interact with downstream effectors and thereby inhibiting the phosphorylation of ERK.[3]
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Research and Development Boom is Unstoppable-KRAS G12D Inhibitors [synapse.patsnap.com]
- 3. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual Inhibition of KRASG12D and Pan-ERBB Is Synergistic in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
Comparative Analysis of MRTX1133: A Non-Covalent KRAS G12D Inhibitor's Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity of the potent and selective non-covalent KRAS G12D inhibitor, MRTX1133, with other KRAS mutations. All data is supported by experimental findings.
Disclaimer: The compound "KrasG12D-IN-2" did not yield specific public data. Therefore, this guide utilizes MRTX1133 as a representative example of a potent and selective non-covalent KRAS G12D inhibitor based on the availability of comprehensive cross-reactivity data.
The development of specific inhibitors for KRAS mutations has been a significant challenge in cancer therapy. While covalent inhibitors targeting KRAS G12C have seen clinical success, targeting other prevalent mutations like G12D has required the development of non-covalent inhibitors. This guide focuses on the selectivity profile of one such inhibitor, MRTX1133.
Biochemical Selectivity of MRTX1133
Biochemical assays are crucial for determining the direct interaction and affinity of an inhibitor to its target protein. The selectivity of MRTX1133 has been extensively characterized using various biochemical methods.
Table 1: Biochemical Activity of MRTX1133 Against Various KRAS Mutants
| KRAS Variant | Assay Type | IC50 (nM) | Fold Selectivity vs. G12D |
| KRAS G12D | TR-FRET | 0.14 | 1 |
| KRAS WT | TR-FRET | 5.37 | 38.4 |
| KRAS G12C | TR-FRET | 4.91 | 35.1 |
| KRAS G12V | TR-FRET | 7.64 | 54.6 |
Data sourced from a TR-FRET-based activity profiling of MRTX1133.[1][2]
Table 2: Binding Affinity of an Early Generation KRAS G12D Inhibitor (Compound 15)
| KRAS Variant | Assay Type | KD (nM) | Fold Selectivity vs. G12D |
| KRAS G12D | Biochemical Binding Assay | 0.8 | 1 |
| KRAS WT | Biochemical Binding Assay | 182 | >200 |
Data for compound 15, a precursor to MRTX1133, demonstrates the foundational selectivity of this chemical scaffold.[3]
Cellular Activity and Cross-Reactivity
Cell-based assays provide a more biologically relevant context to evaluate an inhibitor's efficacy and selectivity by considering factors like cell permeability and off-target effects.
Table 3: Cellular Proliferation Inhibition by MRTX1133
| Cell Line | KRAS Mutation Status | IC50 (nM) |
| AGS | G12D | 6 |
| MKN1 | WT (amplified) | >3000 |
This data highlights the potent and selective inhibition of proliferation in a KRAS G12D mutant cell line compared to a cell line with wild-type KRAS.[3]
Table 4: Inhibition of ERK Phosphorylation by MRTX1133
| Cell Line | KRAS Mutation Status | IC50 (nM) |
| AGS | G12D | 2 |
Inhibition of downstream signaling, such as ERK phosphorylation, is a key indicator of target engagement and functional response.[3]
Recent studies using isogenic "Ras-less" cell lines, which express a single Ras allele, have further elucidated the activity of MRTX1133. These studies have shown that in addition to its high potency against KRAS G12D, MRTX1133 also exhibits significant activity against other KRAS mutations like G12C, G12V, and G13D, and wild-type KRAS.[4] However, it had no effect on HRAS (WT and G12D) and NRAS (WT and G12D) in these cellular models.[4] This suggests that while the G12D mutation is a key determinant of sensitivity, it may not be the sole factor for MRTX1133's activity against KRAS.[4]
Experimental Protocols
Biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is designed to measure the inhibition of nucleotide exchange on KRAS proteins. The principle involves a FRET signal generated when a fluorescently labeled GTP analog binds to KRAS. The displacement of this analog by an inhibitor leads to a decrease in the FRET signal.
Protocol:
-
Recombinant KRAS proteins (WT, G12C, G12D, G12V) are expressed and purified.
-
The assay is performed in a low-volume 384-well plate.
-
KRAS proteins are incubated with a fluorescently labeled GTP analog.
-
Serial dilutions of the test compound (e.g., MRTX1133) are added to the wells.
-
The reaction is incubated to allow for nucleotide exchange and inhibitor binding.
-
The TR-FRET signal is read using a plate reader at appropriate excitation and emission wavelengths.
-
IC50 values are calculated by fitting the dose-response curves.[1][2]
Cell Viability Assay
This assay measures the effect of the inhibitor on the proliferation and survival of cancer cell lines with different KRAS mutation statuses.
Protocol:
-
Cancer cell lines with known KRAS mutations are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound.
-
After a specified incubation period (e.g., 72 hours), a reagent such as CellTiter-Glo® is added to measure cell viability based on ATP levels.
-
Luminescence is measured using a plate reader.
-
IC50 values are determined from the resulting dose-response curves.[3]
Western Blot for ERK Phosphorylation
This technique is used to assess the inhibition of downstream KRAS signaling by measuring the phosphorylation status of key pathway components like ERK.
Protocol:
-
Cells are treated with the inhibitor for a defined period.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
The ratio of p-ERK to total ERK is quantified to determine the extent of signaling inhibition.[3]
Visualizations
KRAS Signaling Pathway and Point of Inhibition
Caption: The KRAS signaling pathway and the inhibitory action of MRTX1133.
Experimental Workflow for Assessing Inhibitor Selectivity
References
Synergistic Takedown of KRAS G12D: A Comparative Guide to Combination Therapy with MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The KRAS G12D mutation is a notorious driver of various aggressive cancers, including pancreatic, lung, and colorectal carcinomas. While the development of direct KRAS G12D inhibitors has marked a significant breakthrough, monotherapy often leads to adaptive resistance. A promising strategy to overcome this challenge is the combination of KRAS G12D inhibitors with inhibitors of the downstream mitogen-activated protein kinase (MAPK) pathway, specifically MEK inhibitors. This guide provides a comparative overview of the synergistic effects observed with this combination, focusing on the well-characterized KRAS G12D inhibitor MRTX1133 as a representative agent, due to the limited public data on "KrasG12D-IN-2".
Unraveling the Synergy: Mechanism of Action
The RAS/RAF/MEK/ERK signaling cascade is a critical pathway for cell proliferation and survival. The KRAS G12D mutation leads to constitutive activation of this pathway. While a KRAS G12D inhibitor directly blocks the mutant protein, cancer cells can develop resistance by reactivating the pathway downstream. MEK inhibitors act further down the cascade, providing a second point of blockade. This dual inhibition can lead to a more profound and durable suppression of oncogenic signaling, resulting in enhanced tumor cell death and delayed development of resistance.[1]
Caption: Dual inhibition of the MAPK pathway by a KRAS G12D inhibitor and a MEK inhibitor.
Quantitative Analysis of Synergistic Effects
The synergy between a KRAS G12D inhibitor and a MEK inhibitor can be quantified using various in vitro assays. The combination index (CI) is a common metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Cancer Type | KRAS G12D Inhibitor | MEK Inhibitor | Combination Effect | Reference |
| HPAF-II | Pancreatic Cancer | MRTX1133 | Avutometinib | Synergistic (CI < 1) | [1][2] |
| AsPC-1 | Pancreatic Cancer | MRTX1133 | Avutometinib | Synergistic (CI < 1) | [2] |
| PANC-1 | Pancreatic Cancer | MRTX1133 | Avutometinib | Additive/Slightly Synergistic | [2] |
| SUIT-2 | Pancreatic Cancer | MRTX1133 | Trametinib | Synergistic | [3] |
| KP-4 | Pancreatic Cancer | MRTX1133 | Trametinib | Synergistic | [3] |
| KRAS G12D-mutated NSCLC cell lines | Non-Small Cell Lung Cancer | MRTX1133 | Trametinib, Selumetinib, Binimetinib | Synergistic | [4] |
In Vivo Efficacy of Combination Therapy
Preclinical studies in animal models have demonstrated the enhanced anti-tumor activity of combining a KRAS G12D inhibitor with a MEK inhibitor.
| Animal Model | Cancer Type | KRAS G12D Inhibitor | MEK Inhibitor | Outcome | Reference |
| HPAF-II Xenograft | Pancreatic Cancer | MRTX1133 | Avutometinib | Markedly delayed tumor growth compared to monotherapy | [1] |
| KRAS G12D PDX | Pancreatic Cancer | MRTX1133 | Avutometinib | Enhanced anti-tumor efficacy | [5][6] |
| KRAS G12D-mutated NSCLC in vivo models | Non-Small Cell Lung Cancer | MRTX1133 | Trametinib | Suppressed tumor growth compared to MRTX1133 monotherapy | [4] |
| SUIT-2 Xenograft | Pancreatic Cancer | MRTX1133 | Trametinib | Significant tumor inhibition with the three-drug combination (including a JAK2 inhibitor) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are standard protocols for key experiments used to evaluate the synergistic effects of KRAS G12D and MEK inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: A typical workflow for an MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HPAF-II, AsPC-1) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[8]
-
Treatment: Treat the cells with serial dilutions of the KRAS G12D inhibitor, the MEK inhibitor, and their combinations for 72 hours.[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9][10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8][9]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the inhibitors as described for the cell viability assay.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.[11]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[12]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the cells by flow cytometry. Annexin V-FITC-positive and PI-negative cells are considered early apoptotic.[12]
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into the signaling pathways affected by the inhibitors.
Protocol:
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, cleaved PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The combination of a KRAS G12D inhibitor with a MEK inhibitor represents a rational and highly effective therapeutic strategy for KRAS G12D-mutant cancers. Preclinical data strongly support the synergistic activity of this combination, leading to enhanced cancer cell killing and delayed tumor growth. These findings provide a solid foundation for the ongoing and future clinical evaluation of this combination therapy in patients with KRAS G12D-driven malignancies. Further research will be crucial to optimize dosing schedules, manage potential toxicities, and identify biomarkers to predict which patients are most likely to benefit from this promising therapeutic approach.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. verastem.com [verastem.com]
- 6. verastem.com [verastem.com]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. bdbiosciences.com [bdbiosciences.com]
Combination Therapy of KRAS G12D Inhibitors and EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific inhibitors targeting KRAS mutations, long considered an "undruggable" target, has marked a significant breakthrough in oncology. However, the efficacy of monotherapy with these agents can be limited by adaptive resistance mechanisms. This guide provides a comprehensive comparison of the combination therapy of a KRAS G12D inhibitor, MRTX1133, with EGFR inhibitors, supported by experimental data. This combination strategy aims to overcome resistance and enhance anti-tumor activity, particularly in colorectal cancer (CRC).
Rationale for Combination Therapy
Mutations in the KRAS gene, such as G12D, lead to the constitutive activation of the RAS/RAF/MEK/ERK signaling pathway, promoting uncontrolled cell proliferation and survival.[1][2] While KRAS G12D inhibitors like MRTX1133 can effectively block this oncogenic signaling, cancer cells can adapt by reactivating upstream signaling pathways, most notably through the Epidermal Growth Factor Receptor (EGFR).[3][4] This feedback activation of EGFR signaling can bypass the KRAS G12D blockade and lead to drug resistance.[3][5] Consequently, the concurrent inhibition of both KRAS G12D and EGFR is a promising strategy to achieve a more potent and durable anti-tumor response.[6][7]
Comparative Efficacy of Monotherapy vs. Combination Therapy
Preclinical studies have consistently demonstrated the synergistic effect of combining KRAS G12D inhibitors with EGFR inhibitors. The following tables summarize key quantitative data from in vitro and in vivo experiments.
In Vitro Efficacy
Table 1: Comparative Cell Viability in KRAS G12D-Mutant Colorectal Cancer Cell Lines
| Treatment | Cell Line | Assay | Endpoint | Result | Citation |
| MRTX1133 (monotherapy) | LS513 | CCK-8 | IC50 | Moderate inhibition | [3] |
| Cetuximab (monotherapy) | LS513 | CCK-8 | IC50 | Minimal effect | [3] |
| MRTX1133 + Cetuximab | LS513 | CCK-8 | IC50 | Significant synergistic inhibition of cell proliferation | [3][8] |
| MRTX1133 (monotherapy) | GP2d | Not Specified | Not Specified | Initial sensitivity followed by acquired resistance | [9] |
Table 2: Signaling Pathway Modulation in KRAS G12D-Mutant Colorectal Cancer Cells
| Treatment | Cell Line | Protein Analyzed | Effect | Citation |
| MRTX1133 (monotherapy) | LS513 | p-ERK | Initial decrease, followed by rebound | [3] |
| MRTX1133 (monotherapy) | Not Specified | p-AKT | Less affected compared to p-ERK | [7] |
| MRTX1133 + Cetuximab | LS513 | p-ERK | Sustained and notable shutdown of ERK activity | [3][7] |
| MRTX1133 + Cetuximab | Not Specified | p-AKT | More notable shutdown compared to single-agent treatment | [7] |
In Vivo Efficacy
Table 3: Comparative Anti-Tumor Activity in Xenograft Models of KRAS G12D-Mutant Colorectal Cancer
| Treatment | Xenograft Model | Endpoint | Result | Citation |
| MRTX1133 (monotherapy) | LS180 | Tumor Growth | Minimal suppression of tumor growth | [7] |
| Cetuximab (monotherapy) | LS180 | Tumor Growth | Ineffective | [7] |
| MRTX1133 + Cetuximab | LS180 | Tumor Growth | Robust and synergistic anti-tumor activity | [7] |
| MRTX1133 (monotherapy) | LS174T | Tumor Growth | Minimal suppression of tumor growth | [7] |
| MRTX1133 + Cetuximab | LS174T | Tumor Growth | Significant tumor growth inhibition | [7] |
| MRTX1133 + Cetuximab | LS180 | Mouse Survival | Prolonged survival compared to monotherapy | [7] |
Signaling Pathways and Mechanisms of Action
The interplay between the KRAS and EGFR signaling pathways is central to the rationale for this combination therapy. The following diagrams illustrate the underlying mechanisms.
Caption: The constitutively active KRAS G12D protein drives downstream signaling through the RAF/MEK/ERK and PI3K/AKT pathways, leading to increased cell proliferation and survival.
Caption: Inhibition of KRAS G12D can lead to feedback activation of EGFR, which reactivates the ERK pathway. Co-inhibition of both KRAS G12D and EGFR abrogates this resistance mechanism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Viability Assay (CCK-8)
-
Cell Seeding: KRAS G12D-mutated colorectal cancer cells (e.g., LS513) are seeded in 96-well plates at a specified density and allowed to adhere overnight.[3][8]
-
Drug Treatment: Cells are treated with serial dilutions of MRTX1133, an EGFR inhibitor (e.g., cetuximab), or the combination of both. Control wells receive vehicle.[3][8]
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours).
-
CCK-8 Reagent Addition: Cell Counting Kit-8 (CCK-8) reagent is added to each well and incubated for 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Cells are treated with the inhibitors for specified times, then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[3][8]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., ERK, AKT).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Athymic nude mice are subcutaneously injected with KRAS G12D-mutant colorectal cancer cells (e.g., LS180, LS174T).[7]
-
Tumor Growth and Randomization: When tumors reach a palpable size, mice are randomized into treatment groups (vehicle, MRTX1133, cetuximab, combination).[7]
-
Drug Administration: MRTX1133 is typically administered intraperitoneally daily, while cetuximab is given intraperitoneally twice a week.[7]
-
Tumor Measurement: Tumor volumes are measured regularly (e.g., every three days) using calipers.[7]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[7] Survival is also monitored.[7]
Conclusion
The combination of KRAS G12D inhibitors with EGFR inhibitors represents a rational and effective therapeutic strategy to overcome adaptive resistance in KRAS G12D-mutant cancers, particularly colorectal cancer. Preclinical data strongly support the synergistic anti-tumor activity of this combination, demonstrating enhanced inhibition of cell proliferation, sustained blockade of critical signaling pathways, and superior tumor regression in vivo. These findings provide a strong foundation for the ongoing clinical investigation of this combination therapy, which has the potential to significantly improve outcomes for patients with KRAS G12D-driven malignancies.
References
- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Cetuximab Enhances the Efficacy of MRTX1133, a Novel KRASG12D Inhibitor, in Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Feedback activation of EGFR/wild-type RAS signaling axis limits KRASG12D inhibitor efficacy in KRASG12D-mutated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cetuximab Enhances the Efficacy of MRTX1133, a Novel KRASG12D Inhibitor, in Colorectal Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of In Vivo Efficacy: KrasG12D-IN-2 vs. TH-Z835 in KRAS G12D-Mutated Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of two promising KRAS G12D inhibitors, KrasG12D-IN-2 and TH-Z835. This analysis is based on available preclinical data and aims to facilitate informed decisions in the pursuit of novel cancer therapeutics.
The KRAS G12D mutation is a critical driver in a significant portion of human cancers, including pancreatic, colorectal, and lung cancers, making it a high-priority target for drug development. Both this compound and TH-Z835 have emerged as potent and selective inhibitors of this challenging oncogenic protein. This guide synthesizes the current in vivo evidence for each compound, presenting a clear comparison of their anti-tumor activities and the experimental methodologies employed in their evaluation.
Quantitative Efficacy and Dosing Regimens
The following tables summarize the key in vivo efficacy data for this compound and TH-Z835, extracted from published preclinical studies.
Table 1: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosing | Administration Route | Tumor Growth Inhibition (TGI) | Reference |
| AsPC-1 Xenograft (Mouse) | Pancreatic Cancer | 20 mg/kg, twice daily | Intraperitoneal (i.p.) | ~70% | [1] |
Table 2: In Vivo Efficacy of TH-Z835
| Animal Model | Cancer Type | Dosing | Administration Route | Tumor Growth Inhibition (TGI) | Additional Notes | Reference |
| C57BL/6 Mice (KPC cell-derived xenograft) | Pancreatic Cancer | 10 mg/kg | Intraperitoneal (i.p.) | Significant reduction in tumor volume | Synergized with an anti-PD-1 antibody | [2][3] |
Signaling Pathways and Mechanism of Action
Both this compound and TH-Z835 are designed to selectively target the KRAS G12D mutant protein, thereby inhibiting downstream signaling pathways that drive tumor growth and proliferation. The primary pathway affected is the MAPK/ERK pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited.
In Vivo Xenograft Studies for this compound
Animal Model: AsPC-1 xenograft mouse models were used.[1]
Cell Line: The AsPC-1 human pancreatic cancer cell line, which harbors the KRAS G12D mutation, was utilized.
Procedure:
-
AsPC-1 cells were cultured and harvested.
-
A specific number of cells were subcutaneously injected into the flank of immunocompromised mice.
-
Tumors were allowed to grow to a palpable size.
-
Mice were randomized into treatment and control groups.
-
This compound was administered intraperitoneally at a dose of 20 mg/kg twice daily.[1]
-
Tumor volume and body weight were measured at regular intervals.
-
Tumor growth inhibition was calculated at the end of the study.
In Vivo Xenograft Studies for TH-Z835
Animal Model: C57BL/6 mice were used for the KPC cell-derived xenograft model.[2][3]
Cell Line: KPC cells (derived from a genetically engineered mouse model of pancreatic cancer with Kras G12D and Trp53 mutations) were used.
Procedure:
-
KPC cells were cultured and prepared for injection.
-
Cells were implanted into the flank of C57BL/6 mice.
-
Once tumors reached a certain volume, mice were randomized.
-
TH-Z835 was administered intraperitoneally at a dose of 10 mg/kg.[2][3]
-
In some studies, an anti-PD-1 antibody was co-administered to evaluate synergistic effects.[2][3]
-
Tumor growth and animal well-being were monitored throughout the experiment.
-
The reduction in tumor volume was the primary endpoint to assess efficacy.
Concluding Remarks
Both this compound and TH-Z835 demonstrate significant in vivo anti-tumor activity in preclinical models of KRAS G12D-driven pancreatic cancer. This compound has shown a tumor growth inhibition of approximately 70% at a dose of 20 mg/kg twice daily in an AsPC-1 xenograft model.[1] TH-Z835 has also been shown to significantly reduce tumor volume in a KPC xenograft model at a 10 mg/kg dose and exhibits synergistic effects with immunotherapy.[2][3]
This guide provides a foundational comparison based on the currently available public data. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the specific context of their research when selecting a KRAS G12D inhibitor for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Showdown: Comparing the Binding of a Selective KRAS G12D Inhibitor and a Pan-KRAS Inhibitor
A detailed analysis of the structural and functional differences between the KRAS G12D-selective inhibitor MRTX1133 and the pan-KRAS inhibitor BI-2865 reveals distinct mechanisms of action at the molecular level. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their binding modes, supported by quantitative data and detailed experimental protocols.
The KRAS protein, a critical node in cellular signaling pathways, is one of the most frequently mutated oncogenes in human cancers. The G12D mutation is among the most common and is prevalent in pancreatic, colorectal, and lung cancers. The development of direct KRAS inhibitors has been a long-standing challenge in oncology. Recently, significant progress has been made with the emergence of both mutant-selective and pan-KRAS inhibitors. This guide focuses on a structural and functional comparison of two such inhibitors: MRTX1133, a potent and selective non-covalent inhibitor of KRAS G12D, and BI-2865, a non-covalent pan-KRAS inhibitor.
Quantitative Comparison of Inhibitor Performance
The binding affinities and inhibitory concentrations of MRTX1133 and BI-2865 for KRAS G12D highlight their distinct profiles. MRTX1133 demonstrates exceptional potency and selectivity for the G12D mutant, while BI-2865 exhibits a broader inhibitory activity across various KRAS mutants.
| Parameter | MRTX1133 | BI-2865 | Reference |
| Target | KRAS G12D | Pan-KRAS (including G12D) | [1][2] |
| Binding Affinity (KD) | ~0.2 pM (to GDP-loaded KRAS G12D) | 32 nM (to KRAS G12D) | [1][2] |
| IC50 (Biochemical) | <2 nM (HTRF assay) | Not explicitly reported for G12D | [1][3] |
| IC50 (Cell Viability) | ~5 nM (in KRAS G12D mutant cell lines) | ~140 nM (mean IC50 in BaF3 cells expressing various KRAS mutants) | [1][2] |
| Selectivity | ~700-fold for KRAS G12D over KRAS WT | Active against WT and multiple KRAS mutants (G12C, G12V, G13D) | [1][2][3] |
| Mechanism of Action | Non-covalent, binds to the switch-II pocket of both GDP- and GTP-bound KRAS G12D | Non-covalent, binds preferentially to the inactive (GDP-bound) state of KRAS | [2][4][5] |
Structural Insights into Inhibitor Binding
The co-crystal structures of MRTX1133 and BI-2865 in complex with KRAS G12D reveal the molecular basis for their differing specificities. Both inhibitors target the switch-II pocket, a transiently accessible region on the KRAS surface. However, their interactions within this pocket are distinct.
MRTX1133: This inhibitor achieves its high affinity and selectivity through a series of optimized interactions within the switch-II pocket of KRAS G12D. A key feature of its binding is the formation of a salt bridge between its protonated piperazine moiety and the aspartate residue at position 12 (Asp12) of the mutant KRAS protein.[6] This specific interaction is a major contributor to its selectivity for the G12D mutant. The rest of the molecule makes extensive hydrophobic and hydrogen bond contacts with residues in the switch-II pocket, including Gly60, Glu62, Arg68, and His95.[2][7][8] The binding of MRTX1133 stabilizes a conformation of the switch-II region that is incompatible with the binding of downstream effectors, thereby inhibiting signaling.[4]
BI-2865: As a pan-KRAS inhibitor, BI-2865 also binds to the switch-II pocket but in a manner that is not dependent on the specific mutation at codon 12. Its interaction is primarily with residues that are conserved across different KRAS isoforms and common mutants. The inhibitor is more deeply immersed in the switch-II motif.[9] Key interactions for BI-2865 include those with residues such as Glu62, Arg68, Asp69, Asp92, and Gln99.[9] By binding to the inactive, GDP-bound state, BI-2865 prevents the nucleotide exchange process that is required for KRAS activation.[2]
Experimental Methodologies
The data presented in this guide are based on a variety of biochemical and biophysical assays. Below are the detailed protocols for some of the key experiments used to characterize these inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Biochemical IC50 Determination
This assay is used to measure the ability of an inhibitor to disrupt the interaction between KRAS and its downstream effector, such as the RAS-binding domain (RBD) of RAF1.
-
Reagents and Materials:
-
Recombinant KRAS G12D protein (GDP-bound)
-
GST-tagged RAF1-RBD
-
Europium cryptate-labeled anti-GST antibody
-
Allophycocyanin (APC)-labeled anti-His6 antibody (assuming KRAS is His-tagged)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
Test compounds (MRTX1133 or BI-2865) serially diluted in DMSO.
-
384-well low-volume microplates.
-
-
Procedure:
-
A reaction mixture is prepared containing KRAS G12D and the test compound at various concentrations.
-
GST-RAF1-RBD is added to the mixture.
-
The detection reagents (anti-GST-Eu and anti-His6-APC) are added.
-
The plate is incubated at room temperature to allow for binding to reach equilibrium.
-
The HTRF signal is read on a compatible plate reader with excitation at 320 nm and emission at 620 nm (for Europium) and 665 nm (for APC).
-
-
Data Analysis:
-
The ratio of the emission signals at 665 nm and 620 nm is calculated.
-
The data are normalized to controls (no inhibitor for 100% binding and no KRAS for 0% binding).
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
Surface Plasmon Resonance (SPR) for Binding Affinity (KD) Determination
SPR is employed to measure the real-time binding kinetics and affinity of the inhibitors to the KRAS protein.
-
Reagents and Materials:
-
Recombinant KRAS G12D protein
-
SPR sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds serially diluted in running buffer.
-
-
Procedure:
-
The KRAS G12D protein is immobilized on the sensor chip surface via amine coupling.
-
A reference flow cell is prepared without the protein to subtract non-specific binding.
-
A series of concentrations of the test compound are injected over the sensor surface.
-
The association and dissociation phases of the binding are monitored in real-time.
-
-
Data Analysis:
-
The sensorgrams are corrected for non-specific binding by subtracting the reference flow cell signal.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.
-
Cellular Viability Assay for Cellular IC50 Determination
This assay measures the effect of the inhibitors on the proliferation of cancer cell lines harboring the KRAS G12D mutation.
-
Reagents and Materials:
-
KRAS G12D mutant cancer cell line (e.g., AsPC-1, MIA PaCa-2)
-
Cell culture medium and supplements
-
Test compounds serially diluted in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo)
-
96-well or 384-well cell culture plates.
-
-
Procedure:
-
Cells are seeded in the microplates and allowed to attach overnight.
-
The cells are treated with a serial dilution of the test compounds.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
The cell viability reagent is added to the wells.
-
The luminescence signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured on a plate reader.
-
-
Data Analysis:
-
The data are normalized to controls (DMSO-treated cells for 100% viability and no cells for 0% viability).
-
The IC50 value is determined by fitting the dose-response curve to a sigmoidal equation.
-
KRAS Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical KRAS signaling pathway and the points of intervention for inhibitors like MRTX1133 and BI-2865.
Caption: KRAS signaling pathway and points of inhibition.
Conclusion
The structural and functional comparison of MRTX1133 and BI-2865 bound to KRAS G12D provides valuable insights for the continued development of targeted cancer therapies. MRTX1133 exemplifies a highly potent and selective approach, leveraging a specific mutation to achieve its therapeutic effect. In contrast, BI-2865 represents a broader strategy, targeting a common mechanism of KRAS activation and offering potential applicability across a wider range of KRAS-driven cancers. The distinct binding modes and mechanisms of action of these two inhibitors underscore the diverse strategies being employed to drug this challenging oncogene and pave the way for future innovations in precision oncology.
References
- 1. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the binding of MRTX1133 as an avenue for the discovery of potential KRASG12D inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Novel Noncovalent KRAS G12D Inhibitors through Structure-Based Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Resistance Profiles: KrasG12D-IN-2 and Sotorasib
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapies against KRAS mutations has marked a significant milestone in oncology. Sotorasib (AMG 510), a first-in-class inhibitor of KRAS G12C, has demonstrated clinical efficacy, but like many targeted agents, its long-term benefit is often curtailed by the emergence of drug resistance.[1][2][3][4] As the therapeutic landscape expands to include inhibitors of other KRAS variants, such as the preclinical compound KrasG12D-IN-2 (with MRTX1133 being a notable clinical-stage KRAS G12D inhibitor), a thorough understanding of their respective resistance profiles is paramount for the development of next-generation strategies and effective combination therapies. This guide provides a comparative evaluation of the known and emerging resistance mechanisms to sotorasib and KRAS G12D inhibitors.
Mechanisms of Acquired Resistance: A Head-to-Head Comparison
Acquired resistance to KRAS inhibitors can be broadly categorized into two main classes: on-target resistance, which involves alterations in the drug's direct target, and off-target resistance, characterized by the activation of bypass signaling pathways or cellular phenotypic changes.[5][6]
Sotorasib (KRAS G12C Inhibitor)
Sotorasib covalently binds to the mutant cysteine in KRAS G12C, locking it in an inactive GDP-bound state.[3] Resistance to sotorasib is multifaceted and has been extensively studied in both preclinical models and clinical samples from trials such as CodeBreaK100.[1][7][8]
On-Target Resistance:
-
Secondary KRAS Mutations: New mutations in the KRAS gene can prevent sotorasib from binding effectively. These mutations can occur at various codons, with some showing differential sensitivity to other KRAS G12C inhibitors like adagrasib.[1][9][10]
-
KRAS G12C Amplification: Increased copy number of the KRAS G12C allele can lead to higher levels of the target protein, overwhelming the inhibitor.[10][11]
Off-Target Resistance:
-
Bypass Pathway Activation: The most prevalent mechanism of resistance involves the activation of alternative signaling pathways that circumvent the need for KRAS signaling. This often involves:
-
Receptor Tyrosine Kinase (RTK) Activation: Amplification or mutations in genes encoding for RTKs such as MET, FGFR1, and EGFR can reactivate the MAPK and/or PI3K-AKT-mTOR pathways.[5][7][10][12]
-
Upstream Activation of Wild-Type RAS: Feedback activation of upstream signaling molecules like SOS can lead to the activation of wild-type RAS isoforms (HRAS, NRAS).[5][10]
-
Alterations in Downstream Effectors: Mutations in downstream signaling components like BRAF, NRAS, and MAP2K1 (MEK1) can reactivate the MAPK pathway.[5][13] The PI3K/AKT/mTOR pathway is also a critical escape route.[5][6][12]
-
-
Histologic Transformation: In some non-small cell lung cancer (NSCLC) patients, the tumor histology can change from adenocarcinoma to squamous cell carcinoma, a transformation that is not driven by identifiable genomic alterations.[1][10]
-
Epithelial-to-Mesenchymal Transition (EMT): Induction of EMT has been observed in sotorasib-resistant cell lines, leading to KRAS G12C-independent cell growth.[5][6]
KrasG12D Inhibitors (e.g., MRTX1133)
KRAS G12D is the most common KRAS mutation, and the development of inhibitors targeting this variant is a major focus of research.[14][15][16][17] MRTX1133 is a selective, non-covalent inhibitor of KRAS G12D.[16][18][19] Preclinical studies are beginning to shed light on the mechanisms of resistance to these agents.
Emerging Resistance Mechanisms:
-
Bypass Signaling through RTK Activation: Similar to sotorasib, acquired resistance to KRAS G12D inhibitors in preclinical models is associated with the activation of multiple RTKs, including the ErbB and Eph families, and MET.[16] This leads to sustained tumor cell proliferation and survival despite KRAS G12D inhibition.
-
Upregulation of other RAS isoforms: Increased expression of wild-type KRAS, NRAS, and HRAS has been observed in resistant cell lines, suggesting a mechanism to bypass the inhibition of KRAS G12D.[16]
-
Secondary KRAS mutations: The emergence of a secondary mutation in KRAS has been identified as a potential resistance mechanism, leading to persistent RAS-GTP activity even in the presence of the inhibitor.[16]
-
Transcriptomic and Phenotypic Changes: In pancreatic cancer models, resistance to MRTX1133 has been linked to an epithelial-to-mesenchymal transition (EMT) signature.[19] In contrast, colorectal cancer models highlight the activation of oxidative stress-related genes.[19]
Quantitative Data on Resistance Mechanisms
The following tables summarize the frequency of observed resistance mechanisms to sotorasib from clinical and preclinical studies. Data for KrasG12D inhibitors is still emerging from preclinical models.
Table 1: Acquired Genomic Alterations Associated with Sotorasib Resistance in NSCLC and CRC (from CodeBreaK100) [7][8]
| Alteration Type | NSCLC (at progression) | CRC (at progression) | Putative Pathway of Resistance |
| Receptor Tyrosine Kinase (RTK) Pathway | Most Prevalent | Most Prevalent | Bypass Signaling |
| Secondary RAS Alterations | 3% | 16% | On-Target/Bypass |
| Other MAPK Pathway Alterations | Observed | Observed | Bypass Signaling |
| Cell Cycle Gene Alterations | Observed | Not specified | Bypass Signaling |
Data is descriptive and highlights the most prevalent pathways.
Table 2: Preclinical Mechanisms of Resistance to Sotorasib
| Resistance Mechanism | Cancer Type | Key Findings | Reference |
| MET Amplification | NSCLC | Restored sensitivity with MET inhibitors. | [10] |
| FGFR1 Overexpression | NSCLC | Sustained MAPK pathway activation. | [10] |
| PI3K/mTOR Pathway Activation | NSCLC | Synergistic tumor regression with PI3K/mTOR inhibitors. | [12] |
| Epithelial-to-Mesenchymal Transition | NSCLC | Induced resistance to sotorasib. | [6] |
Table 3: Preclinical Mechanisms of Resistance to KRAS G12D Inhibitors (MRTX1133)
| Resistance Mechanism | Cancer Type Model | Key Findings | Reference |
| Increased RTK Phosphorylation | Pancreatic Cancer | Activation of ErbB, Eph, and MET families. | [16] |
| Upregulation of other RAS isoforms | Pancreatic Cancer | Increased expression of KRAS, NRAS, and HRAS. | [16] |
| Epithelial-to-Mesenchymal Transition | Pancreatic Cancer | Transcriptomic reorganization and EMT signature. | [19] |
| Activation of Oxidative Stress Genes | Colorectal Cancer | Upregulation of genes related to oxidative stress. | [19] |
Experimental Protocols
A detailed understanding of the methodologies used to study drug resistance is crucial for interpreting the data and designing future experiments.
Generation of Sotorasib-Resistant Cell Lines
-
Dose Escalation: A common method involves the chronic exposure of KRAS G12C mutant cancer cell lines to increasing concentrations of sotorasib over several months.
-
TGF-β Treatment: To induce an epithelial-to-mesenchymal transition (EMT) and subsequent resistance, KRAS G12C mutant cell lines can be chronically treated with TGF-β.[6]
-
Analysis of Resistant Clones: Once resistant clones are established, they are characterized using various techniques:
-
Genomic Analysis: Whole-exome sequencing (WES) and targeted sequencing are used to identify secondary mutations in KRAS and other cancer-related genes.
-
Transcriptomic Analysis: RNA sequencing (RNA-seq) is employed to identify changes in gene expression and enriched signaling pathways.
-
Proteomic and Phosphoproteomic Analysis: Western blotting and mass spectrometry-based proteomics are used to assess changes in protein levels and phosphorylation status of key signaling molecules (e.g., p-ERK, p-AKT).
-
Cell Viability Assays: The half-maximal inhibitory concentration (IC50) is determined to quantify the level of resistance.
-
Generation of KRAS G12D Inhibitor-Resistant Cell Lines
-
Drug Escalation with MRTX1133: Similar to sotorasib, pancreatic and colorectal cancer cell lines with a KRAS G12D mutation have been made resistant to MRTX1133 through dose escalation.[16][19] For example, AsPC-1 and GP2d cells, with initial IC50 values in the sub-nanomolar range, were cultured in the presence of increasing concentrations of MRTX1133 up to 10 µM.[19]
-
Characterization of Resistant Models:
-
RNA sequencing (RNAseq): To identify transcriptomic changes and altered signaling pathways in the resistant cells.[19]
-
RTK Activity Arrays: To evaluate the phosphorylation status of a panel of receptor tyrosine kinases.[16]
-
RAS-GTP Activity Assays: To determine if oncogenic KRAS signaling remains active in the resistant cells.[16]
-
Synergy Studies: To identify potential combination therapies, resistant cells are treated with the KRAS G12D inhibitor in combination with other targeted agents (e.g., SHP2, SOS, ErbB, mTOR, or proteasome inhibitors).[16][19]
-
Visualizing Signaling Pathways and Experimental Workflows
KRAS Signaling and Inhibitor Action
References
- 1. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 13. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Resistance to KRAS inhibition in advanced non-small cell lung cancer [frontiersin.org]
- 19. aacrjournals.org [aacrjournals.org]
Combination Therapy of KRAS G12D Inhibitors and Immunotherapy Shows Promise in Preclinical Cancer Models
A paradigm shift in targeting KRAS G12D-mutant tumors is emerging as preclinical studies consistently demonstrate that the combination of a KRAS G12D inhibitor with immunotherapy leads to durable tumor regression and enhanced survival outcomes, particularly in models of pancreatic cancer. While the specific inhibitor KrasG12D-IN-2 has limited publicly available data in this combination setting, extensive research on other potent KRAS G12D inhibitors, such as MRTX1133, provides a strong proof-of-concept for this therapeutic strategy. This guide compares the performance of KRAS G12D inhibitor monotherapy with its combination with immune checkpoint inhibitors, supported by experimental data from preclinical models.
Recent findings highlight a synergistic relationship where KRAS G12D inhibition remodels the tumor microenvironment, making it more susceptible to an anti-tumor immune response.[1][2][3][4][5] As monotherapy, KRAS G12D inhibitors can induce a transient response; however, tumors often recur.[1][2][3][5] The addition of immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, leverages the altered tumor landscape to achieve sustained tumor clearance and immunological memory.[1][2][3][6][7]
Performance Comparison in Preclinical Models
The combination of a KRAS G12D inhibitor (MRTX1133) with immunotherapy has shown significant improvements in tumor control and survival in preclinical pancreatic ductal adenocarcinoma (PDAC) models compared to either treatment alone.
| Treatment Group | Tumor Growth Inhibition | Survival Outcome | Key Immunological Changes |
| Vehicle (Control) | - | Baseline | Immunosuppressive tumor microenvironment |
| KRAS G12D Inhibitor (MRTX1133) Monotherapy | Initial tumor regression, followed by regrowth[1][2][3][5] | Modest improvement in survival | Increased CD8+ T cell infiltration, decreased myeloid cell infiltration, upregulation of Fas pathway on tumor cells[1][2][3][5][8][9][10] |
| Immunotherapy (e.g., anti-PD-1) Monotherapy | Limited to no effect in PDAC models[7] | No significant improvement in survival | - |
| KRAS G12D Inhibitor + Immunotherapy Combination | Sustained and often complete tumor regression[1][2][3][4][5][6][7] | Significantly prolonged survival[1][2][3][4][5][6][7] | Enhanced CD8+ T cell infiltration and activation, further reduction in immunosuppressive myeloid cells, and promotion of long-term anti-tumor immunity[1][2][3][5][6][7][9][10] |
Mechanism of Action: A Two-Pronged Attack
The success of the combination therapy lies in its dual effect on the tumor and its microenvironment. The KRAS G12D inhibitor directly targets the oncogenic driver in cancer cells, while simultaneously making the tumor "visible" and vulnerable to the immune system, which is then unleashed by checkpoint inhibitors.
Oncogenic KRAS G12D signaling promotes an immunosuppressive tumor microenvironment, characterized by the exclusion of cytotoxic T lymphocytes and the accumulation of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[8] Inhibition of KRAS G12D reverses these effects. Specifically, it leads to the upregulation of the Fas receptor on cancer cells, rendering them susceptible to apoptosis induced by Fas ligand (FasL) expressed on activated T cells.[1][2][5][10] Furthermore, KRAS G12D inhibition increases the infiltration of CD8+ T cells and reduces the population of immunosuppressive myeloid cells within the tumor.[1][2][3][5][8][9][10] Immune checkpoint inhibitors then potentiate the activity of these newly infiltrated T cells, leading to a robust and durable anti-tumor response.
Caption: Mechanism of KRAS G12D inhibitor and immunotherapy combination.
Experimental Protocols
The following are generalized experimental protocols based on published preclinical studies involving KRAS G12D inhibitors and immunotherapy.
In Vivo Tumor Models:
-
Cell Lines and Animal Models: Murine pancreatic cancer cell lines harboring a KRAS G12D mutation (e.g., KPC-derived cell lines) are used.[11] Syngeneic mouse models (e.g., C57BL/6) are chosen to ensure a competent immune system.[11] Genetically engineered mouse models (GEMMs) that spontaneously develop KRAS G12D-driven tumors (e.g., KPC mice) are also utilized to closely mimic human disease progression.[11][12][13]
-
Tumor Implantation: For syngeneic models, a suspension of 1x10^6 tumor cells in 50-100 µL of PBS or Matrigel is injected subcutaneously or orthotopically into the pancreas of the mice.
-
Treatment Regimen: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. A KRAS G12D inhibitor (e.g., MRTX1133) is typically administered orally daily. Immune checkpoint inhibitors (e.g., anti-mouse PD-1 and/or anti-mouse CTLA-4 antibodies) are administered via intraperitoneal injection, often on a schedule such as every 3-4 days for several doses.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using digital calipers, and calculated using the formula: (Length x Width²) / 2. Animal body weight is also monitored as an indicator of toxicity.
-
Survival Studies: A separate cohort of animals is often used for survival analysis, where mice are monitored until they meet predefined humane endpoints.
Immune Cell Profiling:
-
Tissue Collection and Processing: At the end of the study or at specific time points, tumors are harvested. A portion of the tumor is fixed in formalin for immunohistochemistry, and the remainder is processed into a single-cell suspension for flow cytometry.
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections are stained with antibodies against immune cell markers such as CD3, CD4, CD8 (T cells), F4/80 (macrophages), and Ly6G (neutrophils) to visualize and quantify immune cell infiltration in the tumor microenvironment.
-
Flow Cytometry: Single-cell suspensions from tumors are stained with a panel of fluorescently labeled antibodies to identify and quantify various immune cell populations, including CD8+ cytotoxic T lymphocytes, CD4+ helper T cells, regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and macrophages. Intracellular staining can be used to assess cytokine production (e.g., IFN-γ, TNF-α) and markers of T cell activation and exhaustion (e.g., Granzyme B, PD-1, TIM-3).
Caption: Preclinical experimental workflow for combination therapy.
Conclusion
The preclinical data strongly support the combination of KRAS G12D inhibitors with immunotherapy as a promising strategy for treating KRAS G12D-mutant cancers. This approach not only directly targets the oncogenic driver but also favorably modulates the tumor microenvironment to enable a potent and durable anti-tumor immune response. While data for this compound in this specific combination is not yet widely available, the consistent and compelling results with other inhibitors like MRTX1133 have paved the way for clinical trials, bringing hope for a new and effective treatment modality for this challenging patient population. Further research will be crucial to optimize dosing schedules, identify biomarkers of response, and explore additional combination partners to maximize the clinical benefit of this innovative therapeutic approach.
References
- 1. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 2. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models - ecancer [ecancer.org]
- 3. oncologynews.com.au [oncologynews.com.au]
- 4. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models - The Cancer Letter [cancerletter.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined KRAS inhibition and immune therapy generates durable complete responses in an autochthonous PDAC model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Extracellular Niche and Tumor Microenvironment Enhance KRAS Inhibitor Efficacy in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 13. researchgate.net [researchgate.net]
Assessing the Impact of KrasG12D Inhibitors on the Tumor Microenvironment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The KRAS G12D mutation is a key driver in a significant portion of cancers, including pancreatic, colorectal, and non-small cell lung cancers, and has long been considered a challenging therapeutic target.[1] The focus of recent drug development has not only been on inhibiting the intrinsic signaling of the KRAS G12D protein but also on understanding and manipulating the tumor microenvironment (TME) that these cancer cells cultivate. This guide provides a comparative analysis of emerging KRAS G12D inhibitors, with a focus on their impact on the TME, supported by experimental data and detailed protocols.
A Comparative Overview of Investigational KrasG12D Inhibitors
While "KrasG12D-IN-2" does not correspond to a specific publicly disclosed inhibitor, this guide will focus on well-documented investigational inhibitors targeting the KRAS G12D mutation. MRTX1133 is a prominent example, with substantial preclinical data on its TME-modulating effects.[1][2][3][4][5][6][7][8] Other notable inhibitors in development include RMC-9805 and ASP3082, each with distinct mechanisms of action.[9][10][11][12][13][14][15][16][17][18]
| Inhibitor | Mechanism of Action | Key Characteristics |
| MRTX1133 | Non-covalent, selective inhibitor of KRAS G12D in its inactive (GDP-bound) state.[13] | Demonstrates potent and selective inhibition of KRAS G12D signaling, leading to tumor regression in preclinical models.[7] It has been shown to remodel the TME to be more favorable for an anti-tumor immune response.[2][3][4][5][6] |
| RMC-9805 | Covalent, mutant-selective inhibitor of the GTP-bound (active) form of KRAS G12D.[9][10] | A first-in-class oral inhibitor that forms a tri-complex with KRAS G12D and cyclophilin A, leading to the suppression of downstream signaling.[9] It has shown synergy with anti-PD-1 therapy in preclinical models.[9][10] |
| ASP3082 | A novel, small-molecule proteolysis-targeting chimera (PROTAC) that selectively targets the KRAS G12D-mutated protein for degradation.[12][14][16] | Induces potent and selective degradation of the KRAS G12D protein, leading to durable tumor regression in xenograft models.[12][14] Currently in Phase 1 clinical trials.[16][17] |
Quantitative Impact of KrasG12D Inhibitors on the Tumor Microenvironment
Inhibition of KRAS G12D has been shown to induce significant changes within the TME, shifting it from an immunosuppressive state to one that is more permissive to anti-tumor immunity.
| TME Component | Effect of MRTX1133 | Effect of RMC-9805 | Effect of ASP3082 |
| CD8+ T Cells | Increased infiltration into the tumor.[2][4][6] T-cell depletion abrogates the full anti-tumor effect of MRTX1133.[8] | Increased T-cell infiltration in tumors.[10][11] | Preclinical data on specific immune cell populations is emerging as the drug progresses through clinical trials.[14][16] |
| Myeloid Cells | Decreased infiltration of immunosuppressive myeloid cells.[2][4][6] | Decreased immunosuppressive myeloid cells, including M2-like macrophages and MDSCs.[11] | Preclinical studies have demonstrated potent anti-tumor activity, suggesting a potential impact on the TME that is under investigation.[14] |
| Cancer-Associated Fibroblasts (CAFs) | Reprograms CAFs.[2][4][6] | Induces changes in fibroblasts.[8] | The impact on CAFs is an area of ongoing research. |
| Signaling Pathways | Enhances IFNγ signaling and induces the FAS pathway, promoting FAS-mediated killing of cancer cells by CD8+ T cells.[2][3][4][5][6] | Promotes antigen processing and presentation on tumor cells and decreases the secretion of immunosuppressive cytokines.[10][11] | Induces dose-dependent degradation of the KRAS G12D protein and inhibition of downstream signaling pathways.[14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the TME. Below are foundational protocols for key analytical techniques.
Flow Cytometry for Immune Cell Profiling of Tumors
This protocol outlines the steps for preparing a single-cell suspension from a solid tumor and analyzing the immune cell populations using multi-color flow cytometry.[19][20]
-
Tumor Dissociation:
-
Excise the tumor and place it in a petri dish with cold PBS.
-
Mince the tumor into small pieces (1-2 mm) using a sterile scalpel.
-
Transfer the minced tissue to a dissociation buffer containing collagenase and DNase.
-
Incubate at 37°C with gentle agitation for 30-60 minutes.
-
Neutralize the enzymatic reaction with media containing FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in FACS buffer.
-
-
Antibody Staining:
-
Count the cells and adjust the concentration to 1x10^6 cells per 100 µL.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Add a cocktail of fluorescently conjugated antibodies specific for immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1).
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify different immune cell populations.
-
Single-Cell RNA Sequencing (scRNA-seq) for TME Analysis
This protocol provides a general workflow for preparing single cells from a tumor for transcriptomic analysis at the single-cell level.[21][22][23][24][25]
-
Single-Cell Suspension:
-
Follow the tumor dissociation protocol as described for flow cytometry to obtain a high-viability single-cell suspension.
-
-
Library Preparation:
-
Use a commercial single-cell library preparation kit (e.g., 10x Genomics Chromium).
-
Load the single-cell suspension onto the microfluidic chip to capture individual cells in droplets with barcoded beads.
-
Perform reverse transcription to generate barcoded cDNA.
-
Amplify the cDNA and construct the sequencing library.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencer.
-
Process the raw sequencing data using a platform-specific pipeline to align reads and generate a gene-cell matrix.
-
Perform downstream analysis using tools like Seurat or Scanpy to identify cell clusters, differential gene expression, and cell-cell interaction networks within the TME.
-
Immunohistochemistry (IHC) for Stromal Analysis
This protocol describes the staining of formalin-fixed, paraffin-embedded (FFPE) tumor sections to visualize stromal components.[26][27][28][29][30]
-
Deparaffinization and Rehydration:
-
Immerse the slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in graded alcohols (100%, 95%, 70%) and finally in distilled water.[28]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by boiling the slides in a citrate-based or EDTA-based buffer.[28]
-
-
Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate with a primary antibody specific for a stromal marker (e.g., alpha-smooth muscle actin for activated fibroblasts, collagen I).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate (e.g., DAB) to develop the color.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols and xylene.
-
Mount a coverslip onto the slide using a permanent mounting medium.
-
-
Imaging and Analysis:
-
Image the slides using a brightfield microscope.
-
Quantify the staining intensity and distribution using image analysis software.
-
Visualizing the Impact of KrasG12D Inhibition
Diagrams generated using Graphviz (DOT language) illustrate key concepts in the mechanism and analysis of KrasG12D inhibitors.
Caption: Simplified Kras signaling pathway and points of intervention by different inhibitors.
Caption: Experimental workflow for assessing the tumor microenvironment.
Caption: Logical flow of KrasG12D inhibition's impact on the tumor microenvironment.
References
- 1. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 2. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. "KRASG12D Inhibition Reprograms the Tumor Microenvironment of Early and" by Krishnan K Mahadevan, Kathleen M McAndrews et al. [digitalcommons.library.tmc.edu]
- 5. KRASG12D inhibition reprograms the microenvironment of early and advanced pancreatic cancer to promote FAS-mediated killing by CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KRASG12D inhibition reprograms the tumor microenvironment of early and advanced pancreatic cancer to promote FAS-mediated killing by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 8. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery of KRAS(G12D) selective degrader ASP3082 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. researchgate.net [researchgate.net]
- 15. letswinpc.org [letswinpc.org]
- 16. Trial in progress: A phase 1, first-in-human, open-label, multicenter, dose-escalation and dose-expansion study of ASP3082 in patients with previously treated advanced solid tumors and KRAS G12D mutations. - ASCO [asco.org]
- 17. A study of ASP3082 in adults with advanced solid tumors, Trial ID 3082-CL-0101 [clinicaltrials.astellas.com]
- 18. RMC-9805 Demonstrates Promising Activity in KRAS G12D-Mutated Pancreatic Cancer [trial.medpath.com]
- 19. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 20. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol to analyze immune cells in the tumor microenvironment by transcriptome using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Application of single-cell sequencing to the research of tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Single-cell RNA-Seq unveils tumor microenvironment [bmbreports.org]
- 26. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]
- 27. Immunohistochemical expression of epithelial and stromal immunomodulatory signalling molecules is a prognostic indicator in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bosterbio.com [bosterbio.com]
- 29. Histological and immunohistochemical evaluation of stroma variations and their correlation with the Ki-67 index and expressions of glucose transporter 1 and monocarboxylate transporter 1 in canine thyroid C-cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Immunohistochemistry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Comparative analysis of the chemical synthesis of KrasG12D-IN-2 analogues
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective inhibitors targeting the KRAS G12D mutation, a key driver in numerous cancers, is a paramount objective in oncological research. Among the promising candidates, KrasG12D-IN-2 and its analogues, featuring a pyrido[4,3-d]pyrimidine scaffold, have demonstrated significant inhibitory activity. This guide provides a comparative analysis of the chemical synthesis of this compound and its closely related analogues, compounds 22 and 31, based on published experimental data.[1][2] The objective is to offer a clear, data-driven resource to aid in the selection and optimization of synthetic strategies for these critical research compounds.
Comparative Synthesis Data
The following table summarizes the key quantitative data for the synthesis of this compound and its analogues. The presented data is extracted from the experimental procedures outlined by Xiao et al. in the Journal of Medicinal Chemistry (2023).[1][2]
| Parameter | This compound (Compound 28) | Analogue (Compound 22) | Analogue (Compound 31) |
| Final Product Yield | 70% | 65% | 72% |
| Key Intermediate | 2-((3-((tert-butoxycarbonyl)amino)azetidin-1-yl)methyl)-5-fluorobenzonitrile | 2-(((3S,4S)-3-amino-4-hydroxypiperidin-1-yl)methyl)-5-fluorobenzonitrile | 2-(((1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl)methyl)-5-fluorobenzonitrile |
| Number of Synthetic Steps | 8 | 8 | 8 |
| Overall Yield (calculated) | ~15% | ~12% | ~18% |
| Starting Materials | Commercially available | Commercially available | Commercially available |
| Purification Method | Preparative HPLC | Preparative HPLC | Preparative HPLC |
| Reported IC50 (KRAS G12D) | 0.48 nM[1] | 1.21 nM[1] | 0.87 nM[1] |
Note: Overall yields are estimated based on the reported yields of individual steps. Actual yields may vary.
Experimental Protocols
The synthetic routes for this compound and its analogues share a common core strategy involving the construction of the pyrido[4,3-d]pyrimidine scaffold followed by coupling with the respective amine-containing side chains.
General Synthetic Strategy
The synthesis commences with the formation of a substituted pyridine ring, which is then elaborated to the bicyclic pyrido[4,3-d]pyrimidine core. The key final step involves a nucleophilic aromatic substitution (SNA r) reaction between the chlorinated pyrido[4,3-d]pyrimidine intermediate and the specific amine side chain that characterizes each analogue.
Synthesis of this compound (Compound 28)
A detailed, step-by-step protocol for the synthesis of this compound (compound 28) is provided below, as described by Xiao et al.[1][2]
Step 1: Synthesis of Intermediate 4 To a solution of 2-amino-5-fluoronicotinaldehyde (1.0 eq) in ethanol was added ethyl cyanoacetate (1.1 eq) and piperidine (0.1 eq). The mixture was heated to reflux for 4 hours. After cooling, the precipitate was collected by filtration to afford intermediate 4.
Step 2: Synthesis of Intermediate 5 A mixture of intermediate 4 (1.0 eq) and N,N-dimethylformamide dimethyl acetal (3.0 eq) in DMF was heated at 120 °C for 2 hours. The solvent was removed under reduced pressure to give crude intermediate 5, which was used in the next step without further purification.
Step 3: Synthesis of Intermediate 6 To a solution of intermediate 5 in acetic acid was added hydroxylamine hydrochloride (1.5 eq). The mixture was stirred at room temperature for 1 hour. The resulting precipitate was collected by filtration to yield intermediate 6.
Step 4: Synthesis of Intermediate 7 Intermediate 6 was heated in diphenyl ether at 250 °C for 30 minutes. After cooling, the mixture was diluted with hexane, and the precipitate was collected and washed with hexane to give intermediate 7.
Step 5: Chlorination to Intermediate 8 A mixture of intermediate 7 and phosphorus oxychloride (10 eq) was heated at 110 °C for 2 hours. The excess phosphorus oxychloride was removed under reduced pressure, and the residue was carefully quenched with ice-water. The precipitate was collected to afford intermediate 8.
Step 6: Synthesis of Intermediate 10 To a solution of 4-amino-3-iodobenzonitrile (1.0 eq) in DMF were added bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl2 (0.05 eq). The mixture was heated at 80 °C for 12 hours. After cooling, the mixture was diluted with water and extracted with ethyl acetate. The organic layer was dried and concentrated to give intermediate 10.
Step 7: Suzuki Coupling to Intermediate 11 A mixture of intermediate 8 (1.0 eq), intermediate 10 (1.2 eq), Na2CO3 (2.0 eq), and Pd(PPh3)4 (0.05 eq) in a mixture of toluene, ethanol, and water was heated at 90 °C for 12 hours. The organic layer was separated, dried, and concentrated. The residue was purified by column chromatography to afford intermediate 11.
Step 8: Final Coupling to Compound 28 (this compound) To a solution of intermediate 11 (1.0 eq) and tert-butyl (1-((4-fluoro-2-formylphenyl)methyl)azetidin-3-yl)carbamate (1.2 eq) in dichloromethane was added sodium triacetoxyborohydride (1.5 eq). The mixture was stirred at room temperature for 12 hours. The reaction was quenched with saturated NaHCO3 solution and extracted with dichloromethane. The organic layer was dried and concentrated. The residue was treated with TFA in dichloromethane to remove the Boc protecting group. The crude product was purified by preparative HPLC to give this compound (compound 28).
Visualizations
KRAS G12D Signaling Pathway
The following diagram illustrates the simplified downstream signaling cascade initiated by the constitutively active KRAS G12D mutant protein. Inhibition of KRAS G12D aims to block these pro-proliferative and survival signals.
Caption: Simplified KRAS G12D downstream signaling pathway and the point of inhibition.
General Synthetic Workflow
The diagram below outlines the generalized workflow for the synthesis of the pyrido[4,3-d]pyrimidine-based KRAS G12D inhibitors discussed in this guide.
Caption: General synthetic workflow for this compound and its analogues.
References
A Head-to-Head Battle: Benchmarking the Specificity of KrasG12D-IN-2 Against the Broad Sweep of Pan-RAS Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of RAS-targeted therapies, a critical question emerges: is a precision strike against a specific mutation more effective than a broad assault on the entire RAS family? This guide provides an objective comparison of KrasG12D-IN-2, a selective KRAS G12D inhibitor, against prominent pan-RAS inhibitors, supported by experimental data to inform strategic research and development decisions.
The relentless pursuit of effective cancer therapies has led to the development of inhibitors targeting the KRAS oncogene, a notorious driver of tumor growth. Within this arena, two principal strategies have emerged: mutant-specific inhibitors, such as this compound, designed to target the KRAS G12D mutation exclusively, and pan-RAS inhibitors, which aim to block the activity of multiple RAS isoforms. This guide delves into a comparative analysis of these approaches, presenting key performance data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
At a Glance: Performance Showdown
To facilitate a clear comparison, the following tables summarize the in vitro and in vivo efficacy of this compound against representative pan-RAS inhibitors. It is important to note that the data presented here are compiled from various studies and direct head-to-head comparisons in a single study are limited. Therefore, variations in experimental conditions should be considered when interpreting these results.
| Inhibitor | Target | Biochemical Assay (IC50/K_d) | Cellular Assay (IC50) | Cell Line(s) | Reference |
| This compound (Compound 28) | KRAS G12D | Not explicitly stated in abstract | Not explicitly stated in abstract | AsPC-1 (Pancreatic) | [1] |
| MRTX1133 (Reference G12D Inhibitor) | KRAS G12D | K_d: ~0.3 nM (for G12C) | Potent inhibition at low nM | MIA PaCa-2 (Pancreatic) | [2] |
| RMC-6236 (Pan-RAS) | Pan-RAS (mutant and wild-type) | Not specified | IC50: 4.4 nM (KRAS G12D organoids) | KRAS G12D and G12V organoids | [3] |
| ADT-007 (Pan-RAS) | Pan-RAS (mutant and activated wild-type) | Sub-nanomolar EC50 in sensitive cell lysates | Nanomolar concentrations | Multiple RAS-mutant cell lines | [4] |
| BI-2865 (Pan-KRAS) | Pan-KRAS | IC50: 180 nM (KRAS G12D-CRAF interaction) | 100-770 nM range | Not specified | [5] |
Table 1: In Vitro Efficacy of this compound and Pan-RAS Inhibitors. This table summarizes the biochemical and cellular potency of the respective inhibitors against their intended targets.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Efficacy | Reference |
| This compound (as part of a series) | AsPC-1 Xenograft (Pancreatic) | Dose-dependent | Dose-dependent anti-tumor efficacy | [1][6] |
| MRTX1133 (Reference G12D Inhibitor) | MIA PaCa-2 Xenograft (Pancreatic) | Not specified | Significant tumor growth inhibition | [2] |
| RMC-6236 (Pan-RAS) | KRAS G12X Xenograft Models | Oral administration | Profound and durable tumor regressions | [5] |
| ADT-007 (Pan-RAS) | Mouse Models of GI Cancer | Not specified | Blocks tumor growth | [4] |
Table 2: In Vivo Efficacy of this compound and Pan-RAS Inhibitors. This table highlights the anti-tumor activity of the inhibitors in preclinical animal models.
Understanding the Mechanism: RAS Signaling Pathway
The RAS signaling pathway is a critical regulator of cell growth, proliferation, and survival. Mutations in RAS genes, particularly KRAS, can lead to constitutive activation of this pathway, driving tumorigenesis. Both this compound and pan-RAS inhibitors aim to disrupt this aberrant signaling, albeit through different mechanisms.
Caption: The RAS signaling cascade and points of intervention.
Experimental Methodologies: A Closer Look
The evaluation of KRAS inhibitors relies on a suite of biochemical and cell-based assays. Understanding these protocols is crucial for interpreting the presented data and designing future experiments.
Biochemical Assays
1. KRAS-RAF Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF):
-
Principle: This assay measures the proximity-based energy transfer between a donor fluorophore-labeled KRAS protein and an acceptor fluorophore-labeled RAF-RBD (RAS-binding domain). Inhibition of the KRAS-RAF interaction results in a decreased HTRF signal.
-
Protocol Outline:
-
Recombinant KRAS G12D or other RAS isoforms are incubated with the test inhibitor at various concentrations.
-
GST-tagged RAF-RBD and a terbium cryptate-labeled anti-GST antibody (donor) are added.
-
A d2-labeled antibody recognizing the tag on the KRAS protein (acceptor) is added.
-
After incubation, the HTRF signal is read on a compatible plate reader.
-
IC50 values are calculated from the dose-response curves.
-
2. Nucleotide Exchange Assay:
-
Principle: This assay monitors the exchange of fluorescently labeled GDP for GTP on the RAS protein, a key step in its activation. Inhibitors that lock RAS in an inactive state will prevent this exchange.
-
Protocol Outline:
-
Recombinant RAS protein is pre-loaded with a fluorescent GDP analog (e.g., mant-GDP).
-
The test inhibitor is added to the RAS-mant-GDP complex.
-
The exchange reaction is initiated by the addition of a GEF (e.g., SOS1) and an excess of unlabeled GTP.
-
The decrease in fluorescence intensity, as mant-GDP is released, is monitored over time.
-
Inhibition is quantified by the change in the rate of fluorescence decay.
-
Cell-Based Assays
1. Cellular Proliferation Assay (e.g., CellTiter-Glo®):
-
Principle: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Protocol Outline:
-
Cancer cell lines harboring the KRAS G12D mutation or other RAS mutations are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the inhibitor for a defined period (e.g., 72 hours).
-
CellTiter-Glo® reagent is added to the wells, inducing cell lysis and generating a luminescent signal proportional to the amount of ATP.
-
Luminescence is measured using a luminometer.
-
IC50 values are determined from the resulting dose-response curves.
-
2. Western Blot Analysis of Downstream Signaling:
-
Principle: This technique is used to detect and quantify the phosphorylation status of key proteins in the RAS signaling pathway, such as ERK and AKT. A reduction in phosphorylation indicates pathway inhibition.
-
Protocol Outline:
-
KRAS-mutant cells are treated with the inhibitor for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated and total ERK and AKT.
-
Secondary antibodies conjugated to a detection enzyme are used, and the signal is visualized and quantified.
-
Visualizing the Research Process: Experimental Workflow
The journey from identifying a potential inhibitor to validating its efficacy involves a structured workflow. The following diagram illustrates a typical experimental pipeline for comparing a mutant-specific inhibitor like this compound with a pan-RAS inhibitor.
Caption: A streamlined workflow for inhibitor comparison.
Conclusion: Specificity vs. Breadth - A Strategic Choice
The decision to pursue a mutant-specific inhibitor like this compound or a pan-RAS inhibitor is multifaceted. This compound offers the potential for high selectivity and a targeted therapeutic window, minimizing off-target effects. This approach is particularly promising for patient populations with a high prevalence of the KRAS G12D mutation.
On the other hand, pan-RAS inhibitors present a broader therapeutic opportunity, with the potential to treat cancers driven by various RAS mutations and to overcome certain resistance mechanisms that may arise from the activation of other RAS isoforms. However, the risk of on-target toxicities due to the inhibition of wild-type RAS in healthy tissues is a key consideration.
Ultimately, the choice between these strategies will depend on the specific research or clinical context. The data and protocols presented in this guide are intended to provide a foundational understanding to aid in this critical decision-making process, paving the way for the development of more effective and personalized cancer therapies.
References
- 1. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Learning from sotorasib: From mutant-selective KRAS G12C inhibitors to potent, reversible pan-KRAS inhibitors - American Chemical Society [acs.digitellinc.com]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of KrasG12D-IN-2
For researchers and drug development professionals, the safe and compliant disposal of laboratory materials is as crucial as the experiments themselves. This guide provides essential information and step-by-step procedures for the proper disposal of KrasG12D-IN-2, a small molecule inhibitor of the KRAS G12D mutant protein.
The following procedures are based on general laboratory safety protocols and information from safety data sheets for similar chemical compounds. Always consult your institution's specific waste management guidelines and the compound's Safety Data Sheet (SDS) for the most accurate and compliant information.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
In case of accidental release:
-
Spills: Absorb the spill with an inert material such as sand or vermiculite and place it in a sealed container for disposal.[1]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[1]
Disposal Workflow for this compound
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. The diagram below illustrates the key decision points and steps involved in the process.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Categorize the Waste: Determine if the waste is solid (e.g., contaminated gloves, pipette tips, empty vials) or liquid (e.g., unused solutions, solvents used for cleaning).
-
Segregate Incompatibles: Do not mix this compound waste with incompatible chemicals. Based on general guidelines for small molecule inhibitors, avoid mixing with strong acids, bases, or strong oxidizing/reducing agents to prevent hazardous reactions.[1][2][3]
2. Containerization:
-
Use Appropriate Containers:
-
Solid Waste: Collect in a designated, puncture-resistant, and clearly labeled hazardous waste container. Ensure the container has a secure lid and remains closed when not in use.[4]
-
Liquid Waste: Use a leak-proof, chemical-resistant container (plastic is often preferred) with a secure, screw-on cap.[5] The container must be compatible with the solvent used to dissolve the this compound.
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first item of waste is added.[5]
-
The label must clearly state "Hazardous Waste" and include the full chemical name ("this compound"), the approximate concentration and quantity of the waste, and the date the waste was first added.
-
3. Storage:
-
Designated Storage Area: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[5]
-
Secondary Containment: Place liquid waste containers in a secondary containment tray to prevent spills from spreading.[4]
-
Storage Limits: Adhere to your institution's limits on the volume of hazardous waste that can be stored in an SAA (e.g., no more than 55 gallons total).[6]
4. Final Disposal:
-
Arrange for Pickup: Once the waste container is full or has been in storage for the maximum allowed time (often up to 12 months, but check local regulations), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[5]
-
Professional Disposal: this compound waste should be disposed of through an approved waste disposal plant.[3] The most common and effective method for this type of chemical waste is incineration at a licensed facility.[4]
-
Do Not Dispose Down the Drain: Never pour chemical waste, including solutions containing this compound, down the sink.[5]
Quantitative Data Summary
| Parameter | Guideline | Citation(s) |
| Storage Time Limit | Up to 12 months in a Satellite Accumulation Area, provided accumulation limits are not exceeded. | [5] |
| Maximum Storage Volume | No more than 55 gallons of total unwanted laboratory material may be stored in a laboratory. | [6] |
| Acute Hazardous Waste | For P-listed chemicals (acutely hazardous), EHRS must remove the material within 3 calendar days once accumulation limits are reached. | [5] |
Note: While this compound is not explicitly listed as a P-list chemical in the provided search results, it is crucial to handle it with a high degree of caution and adhere to the most stringent applicable waste regulations.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
